Thioglycolic acid
Description
This compound is a sulfur-containing carboxylic acid. It is a conjugate acid of a thioglycolate(1-).
This compound is under investigation in clinical trial NCT03238105 (Treatment of Periorbicular Hyperchromia Comparing 10% this compound Peeling Versus Pulsed Intense Light).
Structure
3D Structure
Propriétés
IUPAC Name |
2-sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWERGRDVMFNCDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2S, Array | |
| Record name | THIOGLYCOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1599 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150-49-2 (bismuth(3+).hydrochloride salt[3:1:3]), 29820-13-1 (calcium salt[1:1]), 34452-51-2 (mono-potassium salt), 367-51-1 (mono-hydrochloride salt), 5421-46-5 (mono-ammonium salt), 814-71-1 (calcium salt[2:1]) | |
| Record name | Mercaptoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8026141 | |
| Record name | Thioglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioglycolic acid appears as a colorless liquid with an unpleasant odor. Density 1.325 g / cm3. Used to make permanent wave solutions and depilatories. Corrosive to metals and tissue., Liquid, Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]; [NIOSH], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.] | |
| Record name | THIOGLYCOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1599 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 2-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thioglycolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIOGLYCOLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/480 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Thioglycolic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
248 °F at 20 mmHg (NTP, 1992), 120 °C at 20 mm Hg, 120 °C, 248 °F at 20 mmHg | |
| Record name | THIOGLYCOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1599 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIOGLYCOLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/480 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
235 °F (NTP, 1992), 126 °C, open cup, 130 °C (Closed cup), 126 °C o.c., 235 °F, >230 °F | |
| Record name | THIOGLYCOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1599 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thioglycolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIOGLYCOLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/480 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Thioglycolic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with water, Miscible with chloroform, benzene and many other organic solvents, Miscible with ethanol, and ethyl ether; slightly soluble in chloroform, Miscible with mono- and polyalcohols, ethers, ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons, but not with aliphatic hydrocarbons., Solubility in water: miscible, Miscible | |
| Record name | THIOGLYCOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1599 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Thioglycolic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.3253 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3253 g/cu cm at 20 °C, Relative density (water = 1): 1.3, 1.33, 1.32 | |
| Record name | THIOGLYCOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1599 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIOGLYCOLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/480 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Thioglycolic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.18 (Air = 1), Relative vapor density (air = 1): 3.2 | |
| Record name | MERCAPTOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg at 64 °F (NIOSH, 2023), 0.08 [mmHg], Vapor pressure: 0.02 kPa at 30 °C, 8.68X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 1.3, 10 mmHg at 64 °F, (64 °F): 10 mmHg | |
| Record name | THIOGLYCOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1599 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thioglycolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIOGLYCOLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/480 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Thioglycolic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Cosmetic grade Thioglycolic Acid consists of Thioglycolic Acid (78% minimum), iron (0.02 ppm maximum), and monochloroacetic acid (0.05% maximum). The following are listed in the CTFA Specification for Thioglycolic Acid: dithiodiglycolic acid (2.0% maximum), sulfated ash (0.05% maximum), arsenic (3 ppm maximum), copper (1 ppm maximum), and lead (20 ppm maximum). /Other sources/ reported that Thioglycolic Acid was pure at 99%. Water content was <0.3% and dithiodiglycolic acid, thioglycolides, and monochloroacetic acid were reported as <0.4%, <0.3%, and <100 ppm, respectively. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear, colorless liquid, Water-white liquid | |
CAS No. |
68-11-1 | |
| Record name | THIOGLYCOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1599 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thioglycolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercaptoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioglycolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mercaptoacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thioglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercaptoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOGLYCOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7857H94KHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIOGLYCOLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/480 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid, mercapto- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AI5ACA30.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
2.3 °F (NTP, 1992), -16.5 °C, 2.3 °F, 2 °F | |
| Record name | THIOGLYCOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1599 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCAPTOACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIOGLYCOLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/480 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Thioglycolic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
thioglycolic acid redox potential and pKa values in aqueous solution
An In-depth Technical Guide to the Redox Potential and pKa Values of Thioglycolic Acid in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound (TGA), also known as mercaptoacetic acid, in aqueous solutions. Focusing on its acid-base and redox characteristics, this document furnishes quantitative data, detailed experimental protocols, and logical diagrams to support research and development applications.
Acid-Base Properties of this compound
This compound is a diprotic acid, containing both a carboxylic acid and a thiol functional group, each with a distinct dissociation constant (pKa). The carboxylic group is the stronger acid and deprotonates first.
pKa Values
The dissociation of this compound in water proceeds in two steps. The first ionization corresponds to the loss of a proton from the carboxylic acid group, while the second corresponds to the deprotonation of the thiol group.[1] The reported pKa values in aqueous solution are summarized below.
| Parameter | Functional Group | pKa Value (at 25°C) | Equilibrium Reaction |
| pKa₁ | Carboxylic Acid | 3.42 - 3.83[1][2][3] | HSCH₂COOH ⇌ HSCH₂COO⁻ + H⁺ |
| pKa₂ | Thiol | 9.3 - 10.23[1][3] | HSCH₂COO⁻ ⇌ ⁻SCH₂COO⁻ + H⁺ |
Note: The range in reported pKa values can be attributed to variations in experimental conditions such as ionic strength and temperature.
The first pKa of approximately 3.8 makes this compound a significantly stronger acid than acetic acid (pKa 4.76).[1] At physiological pH (~7.4), the carboxylic acid group will be almost entirely deprotonated, while the thiol group will exist predominantly in its protonated form.
Dissociation Pathway Visualization
The stepwise dissociation of this compound is illustrated below.
Caption: Stepwise dissociation pathway of this compound in aqueous solution.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a standard method for determining the pKa values of this compound.[4][5]
Objective: To determine the pKa values of this compound by monitoring pH changes during titration with a strong base.
Materials:
-
This compound (analytical grade)
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Thermostatically controlled reaction vessel
Procedure:
-
Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[4]
-
Initial pH Adjustment: Acidify the TGA solution to a pH of ~2.0 using 0.1 M HCl to ensure both functional groups are fully protonated.[4]
-
Titration Setup: Place the solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode, ensuring the bulb is submerged but clear of the stir bar. Maintain a constant temperature (e.g., 25°C).
-
Titration: Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH reaches ~12 to ensure the deprotonation of the thiol group is complete.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The curve will show two distinct inflection points corresponding to the two equivalence points.
-
The pKa values are determined from the half-equivalence points. The pH at the volume of NaOH halfway to the first equivalence point is pKa₁. The pH at the volume of NaOH halfway between the first and second equivalence points is pKa₂.
-
Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.
-
Caption: Experimental workflow for determining pKa values via potentiometric titration.
Redox Properties of this compound
This compound is a potent reducing agent, particularly at higher pH values where the thiolate anion (⁻SCH₂COO⁻) is more prevalent.[1] Its primary redox reaction involves the oxidation of its thiol group to form a disulfide.
Redox Reaction and Potential
The principal redox reaction for this compound is its oxidation to dithiodiglycolic acid (DTDGA). This reaction is a two-electron process where two molecules of TGA are linked via a disulfide bond.[1][6]
2 HSCH₂COOH ⇌ (SCH₂COOH)₂ + 2H⁺ + 2e⁻
While a standard redox potential (E°) for this specific half-reaction is not commonly cited in introductory literature, its behavior is well-characterized. The reducing power of TGA is pH-dependent, increasing with pH as the more easily oxidized thiolate species is formed.[7] This property is exploited in applications like permanent hair waving, where TGA is used to reduce disulfide bonds in keratin.[8][9]
| Redox Couple | Oxidized Form | Reduced Form | Reaction Characteristics |
| Dithiodiglycolate / Thioglycolate | (SCH₂COOH)₂ | HSCH₂COOH | Reversible; pH-dependent; TGA acts as a reducing agent.[1][10] |
This compound can reduce metal ions, such as Fe(III) to Fe(II), a property that is utilized in some analytical methods and industrial processes.[1][11]
Redox Pathway Visualization
The reversible oxidation-reduction cycle of this compound is depicted below.
Caption: The redox cycle between this compound and its oxidized disulfide form.
Experimental Protocol: Characterization of Redox Properties by Iodometric Titration
This protocol describes a method to quantify this compound based on its reaction with a standard oxidizing agent, iodine, with potentiometric endpoint detection.[12][13]
Objective: To determine the concentration of this compound in a sample by titrating it with iodine in an alkaline medium.
Materials:
-
This compound sample
-
0.1 M Iodine (I₂) solution, standardized
-
Sodium Hydroxide (NaOH) solutions (e.g., 1 M)
-
Potassium Iodide (KI)
-
Potentiometer with a Platinum indicator electrode and a Saturated Calomel reference Electrode (SCE)
-
Magnetic stirrer and stir bar
-
Burette (Class A)
Procedure:
-
Titrant Preparation: Prepare a standard 0.1 M iodine solution by dissolving iodine in a concentrated solution of potassium iodide (to form the soluble I₃⁻ complex) and diluting.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable volume of an alkaline solution (e.g., 0.1 M NaOH). The alkaline medium ensures the thiol is in its more reactive thiolate form.[12]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the platinum and reference electrodes.
-
Titration: Titrate the sample solution with the standardized iodine solution. The reaction is: 2 HSCH₂COO⁻ + I₂ → ⁻OOCCH₂-S-S-CH₂COO⁻ + 2 I⁻
-
Endpoint Detection: Add the titrant in small increments and record the potential (in mV) after each addition. The endpoint is indicated by a sharp change in potential.
-
Data Analysis:
-
Plot the measured potential versus the volume of iodine solution added.
-
The equivalence point is the point of maximum slope on the titration curve. This can be more accurately determined from a first derivative plot (ΔE/ΔV vs. V).
-
Use the volume of titrant at the equivalence point to calculate the initial concentration of this compound in the sample.
-
This method can be adapted to study the kinetics of the redox reaction by monitoring the disappearance of the reactant or appearance of the product over time, for instance, using spectrophotometry.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of Thioglycolic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of thioglycolic acid (TGA), a vital compound in various scientific and industrial applications, including drug development and material science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide includes structured data tables for easy reference, detailed experimental protocols for data acquisition, and logical diagrams to illustrate analytical workflows, ensuring a thorough understanding and practical application of the presented information.
Introduction
This compound (mercaptoacetic acid), with the chemical formula HSCH₂COOH, is a bifunctional organic compound containing both a thiol (-SH) and a carboxylic acid (-COOH) group. This unique structure allows it to participate in a wide range of chemical reactions, making it a crucial component in formulations for cosmetics, as a stabilizer for nanoparticles, and as a key building block in pharmaceutical synthesis. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation in these applications. This guide presents a consolidated resource of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data.
Spectroscopic Data of this compound
The following sections provide a detailed summary of the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Broad Singlet |
| Methylene (-CH₂-) | 3.32 | Singlet |
| Thiol (-SH) | 2.08 | Triplet |
Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carbonyl (-C=O) | 176.9 |
| Methylene (-CH₂-) | 26.2 |
Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3445 (broad) | O-H stretch | Associated with hydrogen-bonded hydroxyl groups of the carboxylic acid, often in dimers. |
| 3220 (broad) | O-H stretch | Also attributed to the hydroxyl group in carboxylic acid dimers. |
| 2935 | C-H stretch | Asymmetric stretching of the methylene (-CH₂) group. |
| 2882 | C-H stretch | Symmetric stretching of the methylene (-CH₂) group. |
| 2567 | S-H stretch | Characteristic stretching vibration of the thiol group. |
| 1714 | C=O stretch | Carbonyl stretch of the carboxylic acid, indicative of the dimeric form. |
| 1420 | C-O-H bend | In-plane bending of the hydroxyl group of the carboxylic acid. |
| 1294 | C-O stretch / C-H bend | Coupled vibration of C-O stretching and CH₂ wagging. |
| 900 | O-H bend | Out-of-plane bending of the hydroxyl group, characteristic of carboxylic acid dimers. |
| 668 | C-S stretch | Stretching vibration of the carbon-sulfur bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule.
Table 4: UV-Vis Spectroscopic Data for this compound
| Wavelength (λ_max) | Molar Absorptivity (ε) | Electronic Transition | Solvent |
| 185 nm | Strong | σ → σ | Water |
| 250 nm | Strong | n → σ | Water |
| ~240 nm | log ε = 3.26 | n → π* | Water (pH 10) |
Experimental Protocols
This section outlines the detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent. Standard acquisition parameters for ¹H NMR are used, including a 30° pulse width and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Acquire the free induction decay (FID) over a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
Instrument Setup: Use a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Utilize a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Data Acquisition: Acquire the data over a larger number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C. A longer relaxation delay may be necessary for quantitative analysis, but for qualitative identification, 1-2 seconds is common.
-
Data Processing: Apply a Fourier transform to the FID. Phase and baseline correct the resulting spectrum. The chemical shifts are referenced to the solvent signal of CDCl₃ (δ = 77.16 ppm).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of neat this compound directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure good contact between the sample and the crystal.
-
Instrument Setup: Set the spectrometer to collect data in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be recorded first.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λ_max. A typical starting concentration is in the micromolar to low millimolar range.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Fill a second quartz cuvette with the this compound solution.
-
Data Acquisition: Place the blank and sample cuvettes in the respective holders in the spectrophotometer. Scan a range of wavelengths (e.g., 190-400 nm) to record the absorbance spectrum.
-
Data Processing: The software plots absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λ_max). If quantitative analysis is required, construct a calibration curve using a series of standard solutions of known concentrations.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a centralized and detailed repository of spectroscopic data for this compound, tailored for researchers and professionals in the scientific community. The tabulated NMR, IR, and UV-Vis data, coupled with comprehensive experimental protocols and a clear workflow visualization, offer a practical and valuable resource for the characterization and application of this important chemical compound. Adherence to the outlined methodologies will facilitate reproducible and accurate spectroscopic analysis, supporting advancements in drug development and other scientific disciplines.
Thioglycolic Acid as a Reducing Agent in Biochemical Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioglycolic acid (TGA), a potent reducing agent, plays a crucial role in various biochemical applications, primarily due to its ability to cleave disulfide bonds within proteins. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and relevant biochemical pathways associated with the use of TGA. Its strong reducing power, particularly at higher pH, makes it an invaluable tool in protein chemistry, drug development, and cellular biology research. This document serves as a detailed resource for professionals seeking to understand and implement TGA-based methodologies in their work.
Introduction to this compound (TGA)
This compound (TGA), also known as mercaptoacetic acid, is an organic compound containing both a thiol (-SH) and a carboxylic acid (-COOH) functional group. This bifunctional nature dictates its chemical properties and reactivity. The thiol group is responsible for its potent reducing activity, readily participating in thiol-disulfide exchange reactions.
TGA is a colorless liquid with a strong, unpleasant odor. It is miscible with water and polar organic solvents. Its properties make it a versatile reagent in various fields, including cosmetics for hair perming and depilatory creams, and in industrial applications as a stabilizer for PVC. In the realm of biochemistry, its primary function is the reduction of disulfide bonds in proteins and peptides.
Physicochemical and Redox Properties of TGA
The efficacy of TGA as a reducing agent is rooted in its chemical characteristics. The acidity of the carboxylic acid and thiol groups, along with its redox potential, are key parameters for its application in biochemical systems.
| Property | Value | Reference |
| Chemical Formula | C₂H₄O₂S | [1] |
| Molar Mass | 92.11 g/mol | [1] |
| pKa₁ (Carboxylic Acid) | 3.83 | [1] |
| pKa₂ (Thiol) | 9.3 | [1] |
Table 1: Physicochemical Properties of this compound.
| Reducing Agent | Standard Redox Potential (E₀' at pH 7) | Notes |
| Dithiothreitol (DTT) | -0.33 V | Effective at neutral to slightly alkaline pH. |
| Tris(2-carboxyethyl)phosphine (TCEP) | - | Effective over a wider pH range (1.5-8.5) and is more resistant to air oxidation. |
| This compound (TGA) | Not explicitly found in search results. | Reducing power increases with pH. |
Table 2: Comparison of Redox Potentials of Common Reducing Agents.
Mechanism of Disulfide Bond Reduction
The primary mechanism by which TGA reduces disulfide bonds in proteins is through a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where the thiolate anion of TGA attacks one of the sulfur atoms of the disulfide bond.
The reaction proceeds in two main steps:
-
Formation of a Mixed Disulfide: The thiolate anion of TGA attacks the protein's disulfide bond (R-S-S-R'), forming a mixed disulfide between TGA and one of the cysteine residues, and releasing the other cysteine as a free thiol.
-
Reduction of the Mixed Disulfide: A second TGA molecule attacks the mixed disulfide, releasing the second cysteine residue as a free thiol and forming dithis compound, the oxidized form of TGA.
This process effectively breaks the covalent cross-link within or between polypeptide chains, leading to protein unfolding or dissociation of subunits.
References
Unveiling the Power of Reduction: A Technical Guide to the History and Discovery of Thioglycolic Acid's Reducing Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycolic acid (TGA), a thiol-containing organic compound, has played a pivotal role in various scientific and industrial applications, primarily owing to its potent reducing properties. This technical guide provides an in-depth exploration of the history, discovery, and quantification of TGA's ability to cleave disulfide bonds, a fundamental process in fields ranging from cosmetology to pharmacology. We will delve into the seminal research that first identified these properties, present key quantitative data, detail experimental protocols for its analysis, and explore its relevance in biological signaling pathways pertinent to drug development.
A Historical Perspective: The Unraveling of Keratin's Structure
The discovery of this compound's reducing capabilities is intrinsically linked to the study of keratin, the fibrous structural protein found in hair, wool, and nails. In the early 1930s, scientist David R. Goddard , inspired by the work of Leonor Michaelis, was investigating why keratin was so resistant to digestion by protease enzymes.[1][2] His research led to the crucial realization that the stability of keratin was largely due to the extensive cross-linking of its polypeptide chains via disulfide bonds formed between cysteine residues.
Goddard's pivotal discovery was that this compound could effectively reduce these resilient disulfide bonds to free sulfhydryl groups. This process, termed thioglycolysis, rendered the keratin structure more malleable and soluble, paving the way for a deeper understanding of its biochemistry. This fundamental breakthrough not only illuminated the chemical nature of keratin but also laid the groundwork for the revolutionary "cold wave" permanent hair treatment in the 1940s, where TGA is used to break disulfide bonds in hair, allowing it to be reshaped and then reformed by an oxidizing agent.[1]
Quantitative Analysis of this compound's Reducing Properties
The reducing power of this compound is governed by its chemical structure and the surrounding environmental conditions, particularly pH. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Conditions | Significance |
| pKa₁ (-COOH) | 3.83 | Aqueous solution | The acidity of the carboxylic acid group. |
| pKa₂ (-SH) | ~9.3 | Aqueous solution | The acidity of the thiol group; at pH > pKa, the more reactive thiolate anion (S⁻) predominates. |
| Standard Reduction Potential (E°') | ~ -0.25 V | pH 7 | Indicates a strong reducing potential, comparable to other thiols like dithiothreitol (DTT). |
| S-H Bond Dissociation Energy | ~85-90 kcal/mol | - | The energy required to break the sulfur-hydrogen bond, influencing its reactivity. |
Note: The standard reduction potential is an estimate based on values for similar thiol compounds, as a definitive value for the thioglycolate/dithioglycolate couple is not consistently reported in the literature.
Experimental Protocols for Assessing Reducing Properties
The quantification of this compound's reducing effect on disulfide bonds is crucial for research and quality control. Below are detailed methodologies for key experiments.
Spectrophotometric Quantification of Thiol Groups using Ellman's Reagent (DTNB Assay)
This is the most common method for quantifying free sulfhydryl groups. The disulfide reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with a free thiol group to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a characteristic yellow color with a maximum absorbance at 412 nm.
Materials:
-
This compound solution of known concentration
-
Protein substrate containing disulfide bonds (e.g., keratin, bovine serum albumin)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of the protein substrate in the reaction buffer.
-
Reduction Reaction: Add this compound to the protein solution to initiate the reduction of disulfide bonds. The concentration of TGA and incubation time will depend on the specific protein and experimental goals.
-
DTNB Reaction:
-
In a cuvette, mix 50 µL of the TGA-treated protein sample with 2.5 mL of the reaction buffer.
-
Add 50 µL of the DTNB solution to the cuvette.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm against a blank containing all reagents except the thiol.
-
Calculation: The concentration of free thiol groups can be calculated using the Beer-Lambert law, with a molar extinction coefficient for TNB²⁻ of 14,150 M⁻¹cm⁻¹.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Analyzing Keratin Reduction
FT-IR spectroscopy can be used to monitor the chemical changes in keratin upon treatment with this compound by observing changes in vibrational bands corresponding to specific chemical bonds.
Materials:
-
Hair or wool fibers
-
This compound solution
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Initial Spectrum: Obtain an FT-IR spectrum of the untreated hair/wool fiber. Key bands to observe include the amide I and II bands (related to protein secondary structure) and the S-S stretching band (around 500-540 cm⁻¹).
-
TGA Treatment: Immerse the fibers in a this compound solution for a defined period.
-
Rinsing and Drying: Thoroughly rinse the treated fibers with deionized water and allow them to dry completely.
-
Final Spectrum: Obtain an FT-IR spectrum of the TGA-treated fiber.
-
Analysis: Compare the spectra before and after treatment. A decrease in the intensity of the S-S stretching band indicates the reduction of disulfide bonds. Changes in the amide I and II bands can provide information about conformational changes in the keratin structure.
Single-Fiber Tensile Testing
This mechanical test measures the force required to stretch a single fiber until it breaks. The reduction of disulfide cross-links weakens the fiber, which can be quantified by a decrease in its tensile strength.
Materials:
-
Single hair or wool fibers
-
Tensile testing instrument equipped with a sensitive load cell
-
This compound solution
Procedure:
-
Mounting: Carefully mount a single fiber onto the grips of the tensile tester.
-
Initial Measurement: Measure the tensile properties (e.g., Young's modulus, breaking stress, and breaking strain) of the untreated fiber in a controlled environment (temperature and humidity).
-
TGA Treatment: Treat the fiber with a this compound solution for a specific duration.
-
Rinsing and Equilibration: Rinse the fiber and allow it to equilibrate in the testing environment.
-
Final Measurement: Repeat the tensile testing on the treated fiber.
-
Analysis: A decrease in breaking stress and Young's modulus indicates the extent of disulfide bond reduction and its impact on the fiber's mechanical integrity.
Logical Workflow for Assessing TGA's Reducing Effect
The following diagram illustrates a typical workflow for investigating the reducing properties of this compound on a protein substrate.
Caption: A logical workflow for the analysis of TGA's reducing effects.
Relevance in Drug Development and Cellular Signaling
The reducing properties of thiol-containing compounds like this compound have significant implications for drug development, particularly in the context of cellular signaling pathways that are regulated by redox-sensitive mechanisms.
Many cellular processes, including inflammation, apoptosis, and cell proliferation, are influenced by the cellular redox state, which is largely maintained by the balance between reduced and oxidized thiols (e.g., glutathione).
A key example is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a critical regulator of the inflammatory response. The activity of NF-κB is controlled by its inhibitor, IκB. In resting cells, NF-κB is sequestered in the cytoplasm bound to IκB. Upon stimulation by various signals, including reactive oxygen species (ROS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Thiol-containing antioxidants, such as N-acetylcysteine (NAC) , a precursor to glutathione, can modulate this pathway. By increasing the intracellular pool of reduced thiols, NAC can counteract the oxidative stress that activates NF-κB, thereby downregulating the inflammatory response. This mechanism is a key area of interest for the development of drugs targeting inflammatory diseases.
The following diagram illustrates the modulation of the NF-κB signaling pathway by a thiol-containing compound.
Caption: Thiol antioxidants can inhibit NF-κB activation by reducing oxidative stress.
Conclusion
The discovery of this compound's reducing properties by David R. Goddard was a landmark in protein chemistry, with lasting impacts on both industrial applications and fundamental biochemical understanding. For today's researchers and drug development professionals, a thorough grasp of TGA's mechanism of action, methods for its quantification, and the broader role of thiol compounds in biological systems is essential. The principles of disulfide bond reduction by thiols continue to be a fertile area of research, with potential applications in the development of novel therapeutics for a range of diseases underpinned by redox dysregulation.
References
The Reaction of Thioglycolic Acid with Keratin Disulfide Bridges: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratin, a fibrous structural protein, is the primary constituent of hair, skin, and nails. Its remarkable mechanical strength and stability are largely attributed to the extensive network of disulfide bonds formed between cysteine residues within the keratin polypeptide chains. These disulfide bridges (cystine) are crucial in maintaining the tertiary and quaternary structure of keratin fibers. Thioglycolic acid (TGA), a thiol-containing organic compound, is a potent reducing agent widely utilized in cosmetic and pharmaceutical applications to reversibly cleave these disulfide bonds. This guide provides a comprehensive technical overview of the chemical interaction between this compound and keratin, focusing on the reaction mechanism, kinetics, influencing factors, and methodologies for its quantitative assessment.
The Chemical Reaction: Reduction of Disulfide Bridges
The core of the interaction between this compound and keratin is a redox reaction. Specifically, it is a thiol-disulfide exchange reaction where the thiol group (-SH) of this compound attacks the disulfide bond (-S-S-) of a cystine residue in the keratin structure. This reaction results in the reductive cleavage of the disulfide bond, forming two free sulfhydryl groups (cysteine), while the this compound is oxidized to dithiodiglycolic acid.[1][2]
The overall chemical reaction can be represented as:
2 HSCH₂COOH (this compound) + R-S-S-R (Cystine in Keratin) ⇌ HOOCCH₂-S-S-CH₂COOH (Dithiodiglycolic acid) + 2 R-SH (Cysteine in Keratin)[1]
This reversible reaction is fundamental to applications such as hair perming, straightening, and depilation.[2] By breaking the disulfide bonds, the rigid structure of the keratin fiber is temporarily softened, allowing it to be reshaped. Subsequent oxidation (e.g., with hydrogen peroxide) reforms the disulfide bonds in the new configuration, setting the desired shape.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the thiolate anion (SCH₂COO⁻) of this compound on one of the sulfur atoms of the disulfide bridge. The formation of the thiolate anion is favored under alkaline conditions, which is why treatments with this compound are typically performed at a high pH.[3] The reaction mechanism involves the formation of a mixed disulfide intermediate, which is then attacked by a second thiolate anion to yield the final products.
Factors Influencing the Reaction
The efficiency and rate of disulfide bond cleavage by this compound are influenced by several critical parameters:
-
pH: The reaction is highly pH-dependent. Alkaline conditions (typically pH 9-12) are necessary to deprotonate the thiol group of this compound, forming the more nucleophilic thiolate anion, which is the active species in the reaction.[3] The diffusion of this compound into the hair fiber is also enhanced at higher pH.[4]
-
Concentration of this compound: Higher concentrations of this compound lead to a greater extent and faster rate of disulfide bond reduction. However, very high concentrations can lead to excessive hair damage.
-
Temperature: Increasing the temperature generally accelerates the reaction rate, as it provides the necessary activation energy for the chemical reaction and enhances the diffusion of the reducing agent into the keratin fiber.
-
Treatment Time: The extent of disulfide bond cleavage is directly proportional to the duration of the treatment.
-
Presence of Other Agents: The formulation of the product containing this compound can significantly impact its efficacy. For instance, the presence of swelling agents can facilitate the penetration of TGA into the hair shaft.
Quantitative Data on Reaction Parameters
While extensive quantitative data from a single source is challenging to consolidate, the following tables summarize key findings and typical ranges for the reaction of this compound with keratin, based on available literature.
| Parameter | Condition | Observation | Reference(s) |
| pH | pH 9.0 | Good agreement between TGA concentration and disconnected disulfide groups. | [4] |
| pH 10 or greater | Reaction kinetics shift from pseudo-first-order to moving-boundary. | [5] | |
| Concentration | 0.3 M Thiol (TGA) | Characteristic single exponential decay in stress relaxation curves. | [5] |
| Temperature | 22°C vs 25°C | Minor effect on reaction kinetics compared to pH and concentration. | [5] |
| Time | Increasing treatment time | Increased diffusion of TGA into the hair fiber. | [4] |
Table 1: Influence of Reaction Conditions on Disulfide Bond Reduction by this compound
| Hair Type | Treatment | Tensile Strength Change | Reference(s) |
| Bleached Hair | 5% Hydrolysed Collagen | Greatest increase in tensile strength (wet and dry). | [6] |
| Virgin White Hair | TGA at pH 9.0 with ammonia | Stronger tensile strength compared to treatment with TGA and monoethanolamine. | [1] |
Table 2: Effect of this compound Treatment on Hair Tensile Strength
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the reaction of this compound with keratin.
Quantification of Free Sulfhydryl Groups using Ellman's Assay
Ellman's assay is a widely used colorimetric method for the quantification of free sulfhydryl groups. The assay is based on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with a free sulfhydryl group to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[7][8][9]
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Keratin sample (e.g., hair fibers) treated with this compound
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare Ellman's Reagent solution by dissolving 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare a stock solution of cysteine (e.g., 1.5 mM) in Reaction Buffer. Create a series of standards by serial dilution.
-
-
Sample Preparation:
-
Treat keratin samples with the desired concentration of this compound for a specific time and at a controlled pH and temperature.
-
Thoroughly rinse the treated keratin samples to remove any unreacted this compound.
-
Extract proteins from the keratin sample or use the intact fiber in a suspension.
-
-
Assay:
-
To 250 µL of each standard or unknown sample, add 50 µL of the Ellman's Reagent solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.
-
Determine the concentration of free sulfhydryl groups in the unknown samples by interpolating their absorbance values on the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. tressless.com [tressless.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
The Versatility of Thioglycolic Acid Derivatives in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycolic acid (TGA), also known as mercaptoacetic acid, and its derivatives are remarkably versatile building blocks in organic synthesis. The presence of two highly reactive functional groups—a thiol (-SH) and a carboxylic acid (-COOH)—within a simple C2 backbone allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the applications of TGA derivatives in contemporary organic synthesis, with a focus on their role in the construction of heterocyclic scaffolds, functional group transformations, and multicomponent reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes.
Core Applications of this compound Derivatives
The dual functionality of this compound and its esters underpins their utility in a variety of synthetic strategies. The nucleophilic character of the thiol group and the electrophilic nature of the carboxyl group (or its activated forms) enable their participation in a wide array of reactions.
Synthesis of Heterocyclic Compounds
This compound is a cornerstone in the synthesis of numerous sulfur-containing heterocycles, many of which are of significant interest in medicinal chemistry due to their diverse biological activities.
One of the most prominent applications of this compound is in the multicomponent synthesis of 4-thiazolidinones.[1][2] This reaction typically involves the one-pot condensation of an amine, a carbonyl compound (aldehyde or ketone), and this compound. The reaction proceeds through the initial formation of a Schiff base from the amine and carbonyl compound, followed by the cyclization with this compound.
Experimental Protocol: One-Pot Synthesis of 2,3-Diaryl-1,3-Thiazolidin-4-ones [3][4]
-
Materials: Substituted aniline (1.0 mmol), substituted benzaldehyde (1.0 mmol), this compound (1.2 mmol), and a catalytic amount of anhydrous ZnCl₂. The reaction can be carried out in a solvent such as toluene or DMF, or under solvent-free conditions.[4][5]
-
Procedure:
-
To a solution of the substituted aniline (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in toluene (20 mL), add this compound (1.2 mmol) and a catalytic amount of anhydrous ZnCl₂.
-
The reaction mixture is refluxed for 6-8 hours with continuous monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is washed with a saturated solution of sodium bicarbonate to remove unreacted this compound.
-
The solid product is then filtered, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,3-diaryl-1,3-thiazolidin-4-one.
-
Table 1: Synthesis of 2,3-Diaryl-4-Thiazolidinones via One-Pot Multicomponent Reaction
| Entry | Amine | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | ZnCl₂ / Toluene | 8 | 85 | [4] |
| 2 | 4-Chloroaniline | 4-Nitrobenzaldehyde | L-Proline / Water | 2 | 92 | [6] |
| 3 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | Microwave / DMF | 0.17 | 94 | [1] |
| 4 | Aniline | Benzaldehyde | Ammonium Persulfate / Solvent-free (90 °C) | 1.5 | 84 | [5][6] |
Reaction Pathway: Synthesis of 4-Thiazolidinones
This compound derivatives can also be employed in the synthesis of six-membered heterocycles like 1,3-thiazines. These reactions often proceed through a multicomponent approach, showcasing the versatility of TGA in constructing diverse heterocyclic systems.
Experimental Protocol: Synthesis of 1,3-Thiazine Derivatives
-
Materials: Chalcone (1.0 mmol), thiourea (1.0 mmol), and a catalytic amount of NaOH in ethanol.
-
Procedure:
-
A mixture of the appropriate chalcone (1.0 mmol) and thiourea (1.0 mmol) is refluxed in ethanol containing a catalytic amount of NaOH for 3-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure 1,3-thiazine derivative.
-
Thioester Deprotection
Thiols are often protected as thioesters during multi-step syntheses. This compound provides a mild and efficient method for the deprotection of these thioesters through a transthioesterification reaction.[1][5][7] This method is particularly valuable for substrates that are sensitive to harsh basic or acidic conditions typically used for ester hydrolysis.[1]
Experimental Protocol: Thioester Deprotection using this compound [1][4]
-
Materials: S-acetylated compound (1.0 mmol), this compound (2.0 mmol), and a phosphate buffer (pH 8). The reaction can be performed in a homogeneous solution or with polymer-supported TGA.[1]
-
Procedure (Homogeneous):
-
To a solution of the S-acetylated compound (1.0 mmol) in a mixture of methanol and phosphate buffer (pH 8, 1:9 v/v), add this compound (2.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Deprotection of Thioesters using this compound
| Entry | Substrate | Deprotecting Agent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | S-acetyl bisthiazolidine | TGA (solution) | pH 8 buffer | 24 | 74 | [1] |
| 2 | S-acetyl bisthiazolidine | Polymer-supported TGA | pH 8 buffer | 24 | 93 | [1] |
| 3 | S-butyryl bisthiazolidine | Polymer-supported TGA | pH 8 buffer | 24 | 61 | [7] |
| 4 | S-phenyl bisthiazolidine | Polymer-supported TGA | pH 8 buffer | 24 | 76 | [7] |
Workflow: Thioester Deprotection
Role in Isocyanide-Based Multicomponent Reactions
This compound and its derivatives can participate in isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, by acting as the carboxylic acid component. These reactions are powerful tools for generating molecular diversity in a single step.
The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[8][9] When this compound is used, the resulting product incorporates a sulfur-containing moiety.
Reaction Pathway: Passerini Reaction with this compound
The Ugi four-component reaction combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[10][11] The inclusion of a this compound derivative introduces a thioether linkage into the final product, offering a route to complex, multifunctional molecules.
Other Synthetic Applications
Beyond the core applications detailed above, this compound derivatives are utilized in several other areas of organic synthesis:
-
Michael Addition: The thiol group of TGA can act as a potent nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of C-S bonds.[12][13]
-
Synthesis of Sulfur-Containing Polymers: this compound can be used as a monomer or a chain-transfer agent in the synthesis of various sulfur-containing polymers with applications in materials science.[14]
-
Metal-Catalyzed Cross-Coupling Reactions: Thioglycolate can serve as a ligand for transition metals, and the resulting complexes may exhibit catalytic activity in cross-coupling reactions, although this is a less explored area.[15]
Conclusion
This compound and its derivatives are indispensable reagents in the toolkit of the modern organic chemist. Their ability to participate in a wide range of transformations, from the construction of complex heterocyclic frameworks to mild and efficient functional group manipulations, underscores their importance in both academic research and industrial applications, including drug discovery and development. The multicomponent reactions involving TGA, in particular, offer a highly efficient and atom-economical approach to generating molecular diversity. Further exploration of the synthetic potential of these versatile building blocks is certain to lead to the discovery of novel chemical entities with valuable properties.
References
- 1. A new procedure for thioester deprotection using this compound in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 4. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 5. A new procedure for thioester deprotection using this compound in both homogeneous and heterogeneous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Catalytic Enantioselective Ugi Four-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Bimetallic catalysis for C–C and C–X coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Perspectives on the Nucleophilic Prowess of Thioglycolate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycolate, the conjugate base of thioglycolic acid, is a potent nucleophile widely employed in various chemical and biological applications. Its dual functionality, possessing both a carboxylate and a highly reactive thiolate group, underpins its utility in fields ranging from materials science to pharmacology. In drug development, the nucleophilic character of thioglycolate is harnessed for the synthesis of thiolated polymers, which exhibit enhanced mucoadhesive properties crucial for targeted drug delivery.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical studies on the nucleophilic attack of thioglycolate, detailing reaction mechanisms, computational analyses, and experimental protocols.
Core Concepts of Thioglycolate Nucleophilicity
The nucleophilicity of the thioglycolate anion is primarily attributed to the sulfur atom. In its deprotonated form (⁻SCH₂COO⁻), the thiolate is a soft, highly polarizable nucleophile, readily participating in a variety of nucleophilic substitution and addition reactions. The reactivity of the thiolate is significantly influenced by the pH of the medium, as the concentration of the more nucleophilic thiolate species increases with pH.
The most common and well-studied nucleophilic reaction involving thioglycolate is the thiol-disulfide exchange . This reaction is fundamental to protein chemistry and is a cornerstone of drug delivery systems utilizing thiolated polymers. The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway where the thiolate anion attacks one of the sulfur atoms of a disulfide bond.[5]
Another significant reaction is the thiol-Michael addition , where the thioglycolate anion acts as a nucleophile attacking a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. This reaction is crucial in the realm of covalent inhibitors and bioconjugation.
Theoretical Analysis of the Nucleophilic Attack
While specific in-depth theoretical studies focusing solely on the nucleophilic attack of the thioglycolate anion are not abundant in the literature, a robust theoretical framework can be constructed from general principles of nucleophilic reactions involving thiols and computational studies on related systems.
Computational Methodologies
The study of reaction mechanisms at a molecular level is greatly aided by computational chemistry. Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure and energetics of reactants, transition states, and products.[6] Key parameters that can be calculated to understand the nucleophilic attack of thioglycolate include:
-
Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. Lower activation energies indicate a more favorable reaction.
-
Reaction Coordinate: The pathway of minimum energy connecting reactants and products, which helps in visualizing the transition state.
-
Atomic Charges: Analysis of the charge distribution on the atoms throughout the reaction provides insights into bond formation and cleavage.
-
Frontier Molecular Orbitals (HOMO-LUMO): The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (thioglycolate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile governs the initial stages of the reaction.
Computational analyses of similar thiol-Michael reactions have shown that the propagation and chain transfer steps are under kinetic control.[7] These studies provide a basis for understanding how the electronic structure of the reactants influences the reaction barriers.[7]
Key Signaling Pathways and Reaction Mechanisms
The nucleophilic attack of thioglycolate is central to several chemical and biological pathways. The following diagrams, rendered in DOT language, illustrate these core mechanisms.
Thiol-Disulfide Exchange Mechanism
This pathway is fundamental in protein folding and the mechanism of action for many thiolated drug delivery systems.
References
- 1. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Surface Functionalization of Nanoparticles with Thioglycolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications in research, diagnostics, and therapeutics. Thioglycolic acid (TGA), a versatile organic ligand, is widely employed for the surface modification of various nanoparticles. The thiol group (-SH) of TGA exhibits a strong affinity for the surface of noble metal and semiconductor nanoparticles, forming a stable covalent bond. The terminal carboxylic acid group (-COOH) then imparts hydrophilicity and provides a reactive site for further conjugation with biomolecules, drugs, or targeting moieties. This document provides detailed application notes and protocols for the surface functionalization of different types of nanoparticles with this compound, along with relevant quantitative data and visual workflows.
Applications of TGA-Functionalized Nanoparticles
The unique properties of TGA-functionalized nanoparticles have led to their use in a multitude of applications:
-
Biosensing: The carboxyl groups on the surface of TGA-modified nanoparticles can be used to immobilize biorecognition elements such as antibodies or enzymes. This has been demonstrated in the development of colorimetric sensors for the detection of heavy metal ions like Pb²⁺ and pesticides such as chlorpyrifos.[1][2] For instance, TGA-functionalized gold nanoparticles (AuNPs) have been used for the colorimetric detection of lead in water, with a detection limit of 9.5 μg/mL.[1]
-
Drug Delivery: The hydrophilic surface rendered by TGA enhances the colloidal stability of nanoparticles in physiological environments, a crucial requirement for drug delivery systems. The carboxylic acid groups can be activated to conjugate drugs for targeted delivery. For example, TGA-functionalized iron oxide nanoparticles have been investigated for their potential in biomedical applications.[3]
-
Bioimaging: TGA is a common capping agent for the synthesis of water-soluble and biocompatible quantum dots (QDs), such as CdTe and ZnS QDs.[4][5][6] These functionalized QDs exhibit stable fluorescence, making them suitable for cellular and in vivo imaging applications. For instance, TGA-capped ZnS nanoparticles have been synthesized for potential use in mitochondria targeting and imaging of cancer cells.[7][8]
-
Antimicrobial Agents: Silver nanoparticles (AgNPs) capped with TGA have shown enhanced antimicrobial and antifungal activities. The TGA coating not only improves the stability of the AgNPs but also facilitates their binding to surfaces like wool fabric for durable antimicrobial treatments.[9][10]
-
Catalysis: The surface properties of nanoparticles can be tuned by TGA functionalization to enhance their catalytic activity. For example, TGA-capped CdS nanoparticles have been evaluated for their photocatalytic degradation of crystal violet dye.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the surface functionalization of nanoparticles with this compound.
Table 1: Physicochemical Properties of TGA-Functionalized Nanoparticles
| Nanoparticle Type | Core Size (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | pH | Reference |
| Fe₃O₄ | 7 | - | -28.1 ± 1 | 5 | [12] |
| Fe₃O₄ | 7 | - | -13.6 | DMEM | [12] |
| Fe₃O₄ | 7 | - | +2.5 | DMEM with serum | [12] |
| AuNPs | - | Increased to 100 upon aggregation | - | - | [13] |
| ZnS | 2.73 | < 10 | - | - | [6] |
Table 2: Application-Specific Quantitative Data for TGA-Functionalized Nanoparticles
| Application | Nanoparticle Type | Analyte | Detection Limit | Reference |
| Colorimetric Sensing | AuNPs | Pb²⁺ | 9.5 μg/mL | [1] |
| Colorimetric Sensing | AuNPs | Chlorpyrifos | 20 μg/L | [2] |
| Fluorescence Quenching | ZnS | Nevirapine | 0.73 μM | [14] |
| Fluorescence Quenching | CdTe QDs | Hg²⁺ | Nanomolar/Picomolar | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the surface functionalization of three common types of nanoparticles with this compound.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with TGA for Colorimetric Sensing
This protocol is adapted from a method for preparing TGA-AuNPs for the detection of lead ions.[1]
Materials:
-
Gold nanoparticles (AuNPs) solution
-
This compound (TGA) solution (500 μM)
-
Sodium hydroxide (NaOH) solution (1.0 M) for pH adjustment
-
Deionized water
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Preparation of TGA Solution: Prepare a 500 μM solution of this compound in deionized water.
-
pH Adjustment: Adjust the pH of the TGA solution to 10.0 using 1.0 M NaOH.
-
Functionalization Reaction: a. In a clean reaction vessel, add 700 μL of the AuNPs solution. b. Add the pH-adjusted TGA solution to the AuNPs solution. c. Allow the reaction to proceed for 10 minutes at room temperature with gentle stirring.
-
Characterization: a. Measure the UV-Vis spectrum of the TGA-functionalized AuNPs to confirm the surface modification. A shift in the surface plasmon resonance peak may be observed. b. The stability and functionalization can be further confirmed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Transmission Electron Microscopy (TEM).
Protocol 2: Synthesis of TGA-Capped Copper Sulfide (CuS) Nanoparticles
This protocol describes the aqueous synthesis of CuS nanoparticles using TGA as a capping agent.[15]
Materials:
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
This compound (TGA)
-
Sodium hydroxide (NaOH) solution (1.0 M)
-
Deionized water
-
Two-neck round-bottom flask
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of Precursor Solutions: a. Prepare a 0.025 M Cu²⁺ solution from CuSO₄·5H₂O in deionized water. b. Prepare a TGA solution with a Cu²⁺:TGA molar ratio of 1:6.
-
pH Adjustment of TGA Solution: Adjust the pH of the TGA solution to 10.6–11.0 using 1.0 M NaOH.
-
Synthesis of CuS Nanoparticles: a. Transfer 20.0 mL of the 0.025 M Cu²⁺ solution into a two-neck round-bottom flask. b. Heat the solution to 100 °C for 5 minutes with stirring. c. Add the pH-adjusted TGA solution to the heated Cu²⁺ solution. d. Continue the reaction at 100 °C for a specified time to allow for nanoparticle formation and capping.
-
Purification and Characterization: a. Cool the reaction mixture to room temperature. b. Purify the TGA-capped CuS nanoparticles by centrifugation and washing with deionized water to remove unreacted precursors. c. Characterize the nanoparticles using UV-Vis spectroscopy, FTIR, X-ray diffraction (XRD), and TEM to confirm their size, structure, and surface functionalization.
Protocol 3: Functionalization of Oleic Acid Coated Iron Oxide (Fe₃O₄) Nanoparticles with TGA
This protocol outlines a method to make hydrophobic, oleic acid-coated Fe₃O₄ nanoparticles water-dispersible by functionalizing them with TGA.[12]
Materials:
-
Oleic acid coated Fe₃O₄ nanoparticles
-
This compound (TGA)
-
Methanol
-
Centrifuge
Procedure:
-
Reaction Setup: Disperse the oleic acid-coated Fe₃O₄ nanoparticles in a suitable solvent. The original study performed the reaction on methyl oleate as a model system before applying it to the nanoparticles.[12] A similar approach of adding TGA to a dispersion of the nanoparticles can be employed.
-
Addition of TGA: Add this compound to the nanoparticle dispersion. The thiol group of TGA is expected to react with the double bond of the oleic acid coating.
-
Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating, with stirring, for a sufficient duration to ensure complete functionalization.
-
Purification: a. After the reaction, separate the TGA-functionalized Fe₃O₄ nanoparticles by centrifugation. b. Wash the nanoparticles with methanol to remove excess TGA and other byproducts. Repeat the washing step several times.
-
Characterization: a. Confirm the successful functionalization and water dispersibility of the nanoparticles. b. Characterize the functionalized nanoparticles using FTIR to identify the presence of carboxylic acid groups and measure the zeta potential to assess surface charge and stability in aqueous media.[12]
Visualizations
The following diagrams illustrate the key processes involved in the surface functionalization of nanoparticles with this compound.
Caption: A generalized experimental workflow for the surface functionalization of nanoparticles with this compound.
Caption: The mechanism involves the strong binding of the thiol group of TGA to the nanoparticle surface.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-modified AuNPs as a colorimetric sensor for the rapid determination of the pesticide chlorpyrifos - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Iron Oxide Magnetic Nanoparticles labeled with 67Ga: Introduction of a New Nuclear Imaging Agent [nanomeghyas.ir]
- 4. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight [mdpi.com]
- 5. Synthesis of biocompatible gelatinated this compound-capped CdTe quantum dots ("jelly dots") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. The synthesis and characterization of this compound and thiourea capped fluorescent zinc sulfide nanoparticles [open.metu.edu.tr]
- 9. Antibacterial and Antifungal this compound-Capped Silver Nanoparticles and Their Application on Wool Fabric as a Durable Antimicrobial Treatment - UAL Research Online [ualresearchonline.arts.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Synthesis and characterization of monodispersed water dispersible Fe3O4 nanoparticles and in vitro studies on human breast carcinoma cell line under hyperthermia condition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-modified AuNPs as a colorimetric sensor for the rapid determination of the pesticide chlorpyrifos - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Thiol-Stabilized Copper Sulfide Nanoparticles and Their Incorporation into Alginic Beads for Potential Sorption Applications | MDPI [mdpi.com]
thioglycolic acid assay for quantifying free sulfhydryl groups in proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of free sulfhydryl groups (-SH) in proteins is a critical parameter in various fields of research and development, including biochemistry, pharmacology, and drug development. The number of accessible cysteine residues can provide insights into protein structure, folding, and function. Additionally, monitoring the sulfhydryl status is essential for assessing oxidative stress, characterizing protein-drug interactions, and evaluating the stability of biopharmaceuticals. The Ellman's assay, utilizing 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB, is a rapid, reliable, and widely adopted spectrophotometric method for this purpose.[1][2]
Principle of the Assay
The Ellman's assay is based on the chemical reaction between DTNB and a free sulfhydryl group.[1][2] In this reaction, the thiol group reduces the disulfide bond of DTNB, resulting in the formation of a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻).[3] TNB²⁻ is a yellow-colored anion that exhibits a strong absorbance at 412 nm.[2][4] The intensity of the color produced is directly proportional to the concentration of free sulfhydryl groups in the sample.[4] The concentration can be determined by measuring the absorbance at 412 nm and using the molar extinction coefficient of TNB²⁻, which is generally accepted as 14,150 M⁻¹cm⁻¹.[4][5]
Applications in Research and Drug Development
-
Protein Characterization: Determination of the number of free cysteine residues in a purified protein, which can be compared to the theoretical number from its amino acid sequence to assess proper folding and disulfide bond formation.[6][7]
-
Oxidative Stress Studies: Measurement of the depletion of free sulfhydryls in proteins and cells as an indicator of oxidative damage.
-
Enzyme Kinetics: Study of enzymes where a free sulfhydryl group is part of the active site.
-
Biopharmaceutical Development: Monitoring the stability of therapeutic proteins, as the oxidation of cysteine residues can lead to aggregation and loss of activity. It is also used to quantify the efficiency of thiol-based conjugation chemistries for creating antibody-drug conjugates (ADCs).
-
Peptide Synthesis Quality Control: Verification of the presence of free cysteine in synthetic peptides.[6]
Data Presentation
Table 1: Molar Extinction Coefficients for TNB²⁻
| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference pH |
| 412 | 14,150 | 8.0 |
| 410 | 13,600 | Not Specified |
| 410 | 13,650 | Not Specified |
Note: The molar extinction coefficient can be slightly variable depending on the buffer conditions. It is recommended to determine it experimentally using a standard curve with a known thiol-containing compound like L-cysteine.
Table 2: Example Cysteine Standard Curve Data
| Cysteine Concentration (µM) | Absorbance at 412 nm (AU) |
| 0 | 0.000 |
| 25 | 0.354 |
| 50 | 0.708 |
| 75 | 1.062 |
| 100 | 1.415 |
| 125 | 1.769 |
Experimental Protocols
Materials
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
Sodium phosphate buffer (0.1 M, pH 8.0) containing 1 mM EDTA (Reaction Buffer)
-
Protein sample of interest
-
UV-Vis Spectrophotometer and cuvettes or a microplate reader
Reagent Preparation
-
Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0): Prepare a stock solution of 0.1 M sodium phosphate and adjust the pH to 8.0. Add EDTA to a final concentration of 1 mM.
-
DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. This solution should be prepared fresh.[4]
-
L-cysteine Standard Stock Solution (e.g., 1.5 mM): Accurately weigh and dissolve L-cysteine hydrochloride monohydrate in the Reaction Buffer to a final concentration of 1.5 mM.[4] Due to the potential for oxidation, it is advisable to prepare this solution fresh.
Experimental Workflow
References
- 1. Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions | MDPI [mdpi.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. peptide.com [peptide.com]
- 7. interchim.fr [interchim.fr]
Applications of Thioglycolic Acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycolic acid (TGA), a versatile organic compound featuring both a thiol and a carboxylic acid functional group, has emerged as a critical building block in the design of sophisticated drug delivery systems. Its ability to be conjugated to various polymers and nanoparticles allows for the creation of "thiomers," which exhibit significantly enhanced mucoadhesive and in-situ gelling properties. These characteristics are paramount for improving drug bioavailability, prolonging residence time at the site of action, and enabling controlled release kinetics. This document provides a detailed overview of the applications of TGA in drug delivery, complete with experimental protocols and quantitative data to guide researchers in this promising field.
The primary application of this compound in drug delivery lies in the "thiolation" of polymers. By covalently attaching TGA to polymers such as chitosan, poly(acrylic acid), and others, the resulting thiomers gain the ability to form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[1][2][3] This interaction dramatically increases the adhesion of the drug delivery system to mucosal surfaces, a property known as mucoadhesion.[4][5] Enhanced mucoadhesion leads to a longer residence time of the formulation at the site of application—be it oral, nasal, ocular, or vaginal—which in turn can significantly improve drug absorption and therapeutic efficacy.[1][6]
Key Applications and Mechanisms
Mucoadhesive Drug Delivery Systems
The conjugation of TGA to polymers is a cornerstone for developing mucoadhesive drug delivery platforms. The thiol groups introduced by TGA form covalent disulfide bonds with mucin, the primary protein component of mucus, leading to adhesion that is significantly stronger than non-covalent interactions.[3][4] This has been successfully applied to various polymers, including the widely studied chitosan-thioglycolic acid (CS-TGA) conjugate.
Oral Drug Delivery: Thiolated polymers like CS-TGA have shown great promise for oral drug delivery, particularly for macromolecules like peptides and genes that are susceptible to degradation in the gastrointestinal tract.[6] The mucoadhesive properties of CS-TGA nanoparticles protect the encapsulated therapeutic agent and increase its contact time with the intestinal mucosa, thereby enhancing its absorption.[7] For instance, CS-TGA nanoparticles have been shown to increase the transfection rate of plasmid DNA by five-fold compared to unmodified chitosan nanoparticles.[8]
Ophthalmic Drug Delivery: In ophthalmology, rapid tear turnover and blinking mechanisms lead to poor bioavailability of topically applied drugs.[9][10] TGA-modified polymers can be formulated as in-situ gelling systems. These formulations are administered as a liquid and undergo a sol-to-gel transition upon contact with the physiological environment of the eye, triggered by pH or ions in the tear fluid.[9][11][12] This gel formation prolongs the contact time of the drug with the ocular surface, leading to improved therapeutic outcomes.[13]
Transdermal Drug Delivery: Derivatives of this compound can also act as penetration enhancers in transdermal drug delivery systems.[14] They are thought to disrupt the disulfide bonds in the keratin of the stratum corneum, the main barrier to drug penetration through the skin, thereby facilitating the passage of therapeutic agents.[14]
Nanoparticle Functionalization
This compound is also utilized as a capping or functionalizing agent for various types of nanoparticles, including metallic and semiconductor nanoparticles. The thiol group of TGA provides a strong anchor to the nanoparticle surface, while the carboxylic acid group can be used for further conjugation of targeting ligands or drugs. This surface modification can improve the stability, biocompatibility, and targeting capabilities of the nanoparticles. For example, TGA-functionalized gold nanoparticles have been investigated for diagnostic imaging applications.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on TGA-based drug delivery systems.
| System | Polymer | Drug/Payload | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Nanoparticles | Chitosan-TGA | pDNA | 100-200 | +5 to +6 | - | - | [7][8] |
| Nanoparticles | PLGA | Various | 10-400 | Varies | 1.96 ± 0.11 to 2.31 ± 0.19 | 65 ± 1.5 to 67 ± 1.6 | [16][17] |
| System | Polymer | Key Finding | Quantitative Improvement | Reference |
| Mucoadhesive Tablets | Poly(acrylic acid)-cysteine | Mucoadhesion Time | 1.7 to 452-fold increase vs. unmodified polymer | [3] |
| Mucoadhesive Films | Chitosan-TGA | Mucoadhesive Strength | 5 to 10-fold greater than unmodified chitosan | [18] |
| Gene Delivery Nanoparticles | Chitosan-TGA | Transfection Rate | 5-fold higher than unmodified chitosan nanoparticles | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of Chitosan-Thioglycolic Acid (CS-TGA) Conjugate
This protocol describes the synthesis of a thiolated chitosan derivative via amide bond formation.
Materials:
-
Chitosan (low molecular weight)
-
This compound (TGA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
1 M Hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH)
-
Dialysis tubing (MWCO 12 kDa)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve 1 g of chitosan in 100 mL of 1 M HCl. Adjust the pH to 5.0 using 5 M NaOH.
-
Activation of TGA: In a separate beaker, dissolve 1 g of TGA in 50 mL of deionized water. Add 1.5 g of EDC and 0.9 g of NHS to the TGA solution and stir for 1 hour at room temperature to activate the carboxylic acid groups.
-
Conjugation Reaction: Add the activated TGA solution to the chitosan solution. Allow the reaction to proceed for 6 hours at room temperature with continuous stirring.
-
Purification: The resulting polymer solution is dialyzed extensively against 5 mM HCl for 3 days, followed by dialysis against 1 mM HCl for 1 day, and finally against deionized water for 1 day. The dialysis water should be changed frequently.
-
Lyophilization: The purified CS-TGA conjugate is frozen at -80°C and then lyophilized to obtain a dry, fluffy product.
-
Characterization: The degree of thiol group substitution can be determined using Ellman's reagent.
Protocol 2: Formulation of CS-TGA Nanoparticles for Gene Delivery
This protocol outlines the preparation of CS-TGA/pDNA nanoparticles by ionic gelation.
Materials:
-
CS-TGA conjugate
-
Plasmid DNA (pDNA)
-
Deionized water
-
pH meter
Procedure:
-
CS-TGA Solution: Prepare a 0.1% (w/v) solution of the CS-TGA conjugate in deionized water. Adjust the pH to 4.0 or 5.0.
-
pDNA Solution: Prepare a solution of pDNA at a concentration of 50 µg/mL in deionized water.
-
Nanoparticle Formation: Add the pDNA solution dropwise to the CS-TGA solution while gently stirring. The formation of nanoparticles occurs spontaneously through electrostatic interactions.
-
Incubation: Incubate the nanoparticle suspension for 30 minutes at room temperature to allow for complex stabilization.
-
Characterization: The nanoparticle size and zeta potential can be determined using dynamic light scattering (DLS). The encapsulation efficiency can be quantified by measuring the amount of free pDNA in the supernatant after centrifugation.
Visualizations
Caption: Experimental workflow for the synthesis of CS-TGA and formulation of nanoparticles.
Caption: Mechanism of thiomer mucoadhesion.
Conclusion
The incorporation of this compound into drug delivery systems represents a significant advancement in overcoming physiological barriers to drug absorption. The resulting thiolated polymers, or thiomers, exhibit superior mucoadhesive properties that translate into improved therapeutic outcomes. The detailed protocols and compiled data herein serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the design and evaluation of novel and effective TGA-based drug delivery platforms. Further research into the long-term safety and in-vivo efficacy of these systems will be crucial for their successful clinical translation.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. Preactivated thiomers as mucoadhesive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.setu.ie [research.setu.ie]
- 6. viterbik12.usc.edu [viterbik12.usc.edu]
- 7. Chitosan-thioglycolic acid conjugate: an alternative carrier for oral nonviral gene delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. jetir.org [jetir.org]
- 11. In situ gelling systems for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eijbps.com [eijbps.com]
- 13. scilit.com [scilit.com]
- 14. GB2278056A - Thioglycolic and mercaptopropionic acid derivatives as penetration enhancers - Google Patents [patents.google.com]
- 15. 68Ga-radiolabeling and biodistribution study of this compound-functionalized gold nanoparticles: introducing a novel diagnostic PET agent [jonsat.nstri.ir]
- 16. Poly(lactic-co-glycolic) acid drug delivery systems through transdermal pathway: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Thioglycolic Acid in Depilatory Cream Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycolic acid and its salts are widely utilized as active ingredients in depilatory creams due to their efficacy in breaking down keratin, the primary protein component of hair.[1][2] This document provides detailed protocols for the formulation, efficacy testing, and safety evaluation of depilatory creams containing this compound. The methodologies are intended to offer a standardized framework for research and development in a laboratory setting.
The primary mechanism of action involves the chemical reduction of disulfide bonds within the keratin structure of the hair shaft.[1][2] This reaction weakens the hair, allowing for its easy removal from the skin's surface. The efficiency of this process is highly dependent on the formulation's pH, the concentration of the active ingredient, and the application time.
Mechanism of Action: Keratin Degradation
This compound, in a sufficiently alkaline environment (typically pH 10-12.5), acts as a reducing agent.[3] It cleaves the strong disulfide bonds of cysteine amino acids in the keratin protein. This chemical process is what leads to the weakening of the hair fiber. The overall reaction can be summarized as the reduction of the disulfide bond in cystine to two cysteine residues.
References
Application Notes and Protocols: Methodology for Using Thioglycolic Acid in Permanent Wave Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Permanent wave treatments chemically alter the structure of hair to create curls or waves. The primary active ingredient in alkaline permanent wave solutions is thioglycolic acid (TGA) or its salts, most commonly ammonium thioglycolate.[1][2][3] TGA functions as a reducing agent that cleaves the disulfide bonds (cystine linkages) within the keratin protein of the hair cortex.[4][5][6] This process allows the polypeptide chains to be rearranged into a new shape. Subsequent neutralization, typically with an oxidizing agent like hydrogen peroxide, reforms the disulfide bonds in the new configuration, setting the curl.[3][7][8] This document provides detailed methodologies, quantitative data, and experimental protocols for the application of this compound in a research and development context.
Mechanism of Action
The process of permanent waving involves two key chemical reactions: reduction and oxidation.[1]
-
Reduction: The permanent wave solution, containing this compound, is applied to the hair. An alkalizing agent, such as ammonia, is often included to raise the pH (typically to 9.0-9.6 for alkaline waves), which swells the hair shaft and opens the cuticle, facilitating the penetration of the reducing agent.[1][2][3] The this compound then donates a hydrogen atom to the disulfide bonds in the hair's keratin, breaking them and converting them into two cysteine residues with free sulfhydryl (-SH) groups.[2][3] This chemical process is known as reduction.[1] Studies suggest that TGA preferentially attacks the disulfide cross-links between globular matrix proteins (Keratin-Associated Proteins, KAP) and between KAP and intermediate filaments (IF).[9][10][11]
-
Neutralization (Oxidation): After the disulfide bonds are broken and the hair is physically set into the desired shape (e.g., around rods), a neutralizer is applied. The most common neutralizing agent is hydrogen peroxide.[1][7] The neutralizer performs two functions: it deactivates the remaining waving solution and rebuilds the disulfide bonds by removing the hydrogen added during the reduction step.[1][3] This oxidation process locks the keratin chains into their new alignment, making the wave permanent.
Quantitative Data and Formulation Parameters
The efficacy and potential for hair damage in permanent waving are highly dependent on the concentration of the active ingredients, pH, and exposure time. The following table summarizes typical parameters cited in the literature.
| Parameter | Component / Condition | Value / Range | pH | Source(s) |
| Reducing Agent | This compound (TGA) / Salts | 5% - 19% | 7.0 - 9.6 | [12][13][14] |
| Ammonium Thioglycolate (ATG) | 7% - 19% | 9.0 - 9.6 | [1][12] | |
| Glyceryl Monothioglycolate (GMTG) | ~20% | 4.5 - 7.0 | [1][12] | |
| TGA (experimental) | 0.3 M - 0.6 M | 9.0 | [15] | |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | 1% - 4% | 1.9 - 4.0 | [16] |
| Hydrogen Peroxide (H₂O₂) | 2.3% | Not Specified | [15] | |
| Sodium Bromate | Concentration Varies | Not Specified | [9][14] | |
| Treatment Time | Reduction Step | 3 - 20 minutes | Varies | [14][15] |
| Rinsing Step | 20 minutes | Neutral | [15] | |
| Oxidation Step | 20 minutes | Varies | [15] |
Experimental Protocols
The following protocols are designed for in vitro testing of permanent wave formulations on standardized human hair tresses in a laboratory setting.
Protocol 1: Standard Permanent Waving Procedure
This protocol is adapted from a standard procedure simulating commercial practice.[14]
Materials:
-
Human hair tresses (standardized length and weight)
-
Reducing solution: 5% (w/v) this compound, pH adjusted as required
-
Rinsing solution: Deionized water
-
Neutralizing solution: Sodium Bromate solution (concentration as per experimental design)
-
Perming rods (e.g., 12 mm diameter)
-
Standard laboratory glassware, timers, and pH meter
Procedure:
-
Preparation: Gently wash hair tresses with a mild shampoo, rinse thoroughly, and blot dry.
-
Winding: Tightly and evenly wrap each hair tress around a perming rod.
-
Reduction: Immerse the wound tresses completely in the 5% this compound solution.
-
Processing: Allow the reduction to proceed for a specified time (e.g., 3 to 15 minutes), depending on the experimental parameters.
-
Rinsing: Remove tresses from the reducing solution and rinse thoroughly with running deionized water for a set period (e.g., 5-10 minutes) while still on the rods.
-
Neutralization: Blot excess water and apply the sodium bromate neutralizing solution, ensuring complete saturation of the tresses.
-
Fixing: Allow the neutralizer to process for a specified time (e.g., 10 minutes).
-
Final Rinse: Carefully unwind the tresses from the rods and rinse thoroughly with deionized water.
-
Drying and Evaluation: Allow tresses to air dry completely. Evaluate waving efficiency, curl tightness, and hair damage (e.g., tensile strength, scanning electron microscopy).
Protocol 2: Sequential Treatment Protocol
This protocol provides a more segmented approach for detailed analysis of each treatment step.[15]
Materials:
-
Human hair tresses
-
Reducing solution: this compound (e.g., 0.6 M), pH adjusted to 9.0
-
Neutralizing solution: 2.3% (w/v) Hydrogen Peroxide
-
Deionized water
-
Perming rods and standard laboratory equipment
Procedure:
-
Hydration: Immerse hair tresses in deionized water for 30 minutes at room temperature.
-
Reduction: Remove tresses from water, blot excess, wind onto rods, and apply the TGA reducing solution for 20 minutes.
-
Intermediate Rinse: Rinse the tresses (still on rods) with deionized water for 20 minutes.
-
Reoxidation: Apply the 2.3% hydrogen peroxide solution for 20 minutes.
-
Final Rinse: Remove tresses from rods and rinse with deionized water for 20 minutes.
-
Drying and Analysis: Allow tresses to air dry before proceeding with analytical evaluations.
Toxicology and Safety Considerations for Researchers
This compound and its salts are known to be potent chemicals with significant toxicological profiles. Professionals in a research or drug development setting must adhere to strict safety protocols.
-
Dermal and Ocular Toxicity: TGA is a skin irritant and can be corrosive at high concentrations.[17][18] It is also a known skin sensitizer.[12][17] Direct contact with the eyes can cause severe irritation.[19] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[20]
-
Systemic Toxicity: TGA can be absorbed through intact skin.[19][21] Studies on hairdressers with long-term exposure have suggested potential effects on reproductive function and raised concerns about mutagenic activity.[21]
-
Inhalation: TGA has a strong, unpleasant odor, and inhalation of vapors should be avoided by working in a well-ventilated area or under a fume hood.[20][22]
The following table summarizes acute toxicity data for TGA.
| Route of Exposure | Species | Test | Result (LD50) | Source(s) |
| Oral | Rat | LD50 | 73 mg/kg bw | [17] |
| Oral | Rat | LD50 (Ammonium Salt, 71% aq.) | 35 - 142 mg/kg bw | [17] |
| Oral | Rat | LD50 (Sodium Salt) | 50 - 500 mg/kg bw | [17] |
Researchers and drug development professionals should consult comprehensive safety data sheets (SDS) before handling this compound and its derivatives. Formulations should be developed with a thorough understanding of the potential for irritation and sensitization to minimize risks for end-users.[12][22]
References
- 1. prezi.com [prezi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ammonium thioglycolate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. Permanent waving and straightening of hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. This compound 99 % - Ataman Kimya [atamanchemicals.com]
- 9. Intermolecular disulfide cross-linked structural change induced by permanent wave treatment of human hair with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Action of this compound and L-Cysteine to Disulfide Cross-Links in Hair Fibers during Permanent Waving Treatment | Semantic Scholar [semanticscholar.org]
- 12. Introduction - NTP Technical Report on the Toxicity Studies of Sodium Thioglycolate (CASRN 367-51-1) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US4349537A - Permanent wave neutralizer - Google Patents [patents.google.com]
- 17. ec.europa.eu [ec.europa.eu]
- 18. This compound :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]
- 19. Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics—Brow Lamination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alphachem.biz [alphachem.biz]
- 21. A survey on health effects in a human population exposed to permanent-waving solution containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thioglycolic Acid as a Capping Agent for Quantum Dot Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-quality, water-soluble quantum dots (QDs) using thioglycolic acid (TGA) as a capping agent. TGA is a versatile and widely used ligand that imparts stability and functionality to QDs, making them suitable for a broad range of applications in biological imaging, sensing, and drug delivery.
Introduction to this compound as a Capping Agent
This compound (TGA) is a bifunctional molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) group. This structure makes it an excellent capping agent for semiconductor nanocrystals (quantum dots). The thiol group exhibits strong coordination to the metal ions on the QD surface, such as cadmium or zinc, effectively passivating surface defects and preventing agglomeration.[1][2] This passivation is crucial for achieving high photoluminescence quantum yields and stability.[1][3] The carboxylic acid group, on the other hand, extends into the aqueous medium, rendering the QDs water-soluble and providing a reactive site for further bioconjugation.[4][5]
The choice of TGA as a capping agent offers several advantages:
-
Water Solubility: The carboxyl groups ensure excellent dispersibility of the QDs in aqueous buffers, a prerequisite for most biological applications.
-
Stability: The strong thiol-metal bond provides robust capping, leading to stable QD dispersions.[1]
-
Functionality: The carboxylic acid moiety can be easily activated for covalent coupling to biomolecules such as antibodies, peptides, and nucleic acids.[5]
-
Control over QD Properties: The concentration of TGA can influence the size, stability, and optical properties of the resulting quantum dots.
Synthesis of TGA-Capped Quantum Dots: An Overview
The aqueous synthesis of TGA-capped QDs is a popular method due to its relative simplicity, cost-effectiveness, and environmentally friendly nature compared to organometallic routes.[6][7] The general principle involves the reaction of precursor salts in the presence of TGA under controlled temperature and pH. The TGA molecules dynamically bind to the growing nanocrystal surface, controlling their growth and preventing aggregation.
General Synthesis Workflow
The synthesis of TGA-capped quantum dots typically follows the workflow illustrated below. The process begins with the preparation of precursor solutions, followed by a controlled reaction to form the QD core. The capping agent, this compound, is present during this reaction to stabilize the newly formed nanocrystals. Subsequent purification steps are essential to remove unreacted precursors and excess ligands.
Mechanism of TGA Capping
This compound plays a crucial role in both the growth and stabilization of quantum dots. The thiol group of TGA has a strong affinity for the metal atoms on the surface of the nanocrystal, forming a coordinate bond. This binding passivates the surface, preventing the formation of "dangling bonds" that can act as trap states for charge carriers and quench fluorescence. The carboxylate group provides electrostatic repulsion between the nanoparticles, preventing their aggregation in solution.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of various types of TGA-capped quantum dots.
Synthesis of TGA-Capped Cadmium Telluride (CdTe) QDs
This protocol describes a one-pot aqueous synthesis of TGA-capped CdTe QDs.
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (Na₂TeO₃) or Tellurium powder (Te)
-
This compound (TGA)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Isopropanol
Procedure:
-
Precursor Solution Preparation:
-
Telluride Precursor Injection:
-
In a separate vial, dissolve Na₂TeO₃ in deionized water and reduce it with NaBH₄ to form a fresh NaHTe solution. The solution will turn from colorless to pink/purple. Alternatively, Te powder can be reduced by NaBH₄.
-
Inject the freshly prepared NaHTe solution into the cadmium precursor solution under vigorous stirring and a nitrogen atmosphere. The molar ratio of Cd²⁺:Te²⁻ is typically around 2:1.[8]
-
-
Nanocrystal Growth:
-
Heat the reaction mixture to a specific temperature (e.g., 100-140°C) and reflux for a desired period (e.g., 1-18 hours).[8][9] The size of the QDs, and thus their emission color, can be controlled by the reflux time and temperature.[4] Aliquots can be taken at different time points to obtain QDs of various sizes.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add isopropanol to precipitate the TGA-capped CdTe QDs.
-
Centrifuge the mixture to pellet the QDs.
-
Discard the supernatant and resuspend the QD pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Repeat the precipitation and resuspension steps two more times to ensure the removal of unreacted precursors and excess TGA.
-
Store the purified TGA-capped CdTe QDs at 4°C in the dark.
-
Synthesis of TGA-Capped Cadmium Sulfide (CdS) QDs
This protocol outlines a hydrothermal method for synthesizing TGA-capped CdS QDs.
Materials:
-
Cadmium chloride (CdCl₂)
-
Thiourea ((NH₂)₂CS) or Sodium sulfide (Na₂S)
-
This compound (TGA)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Isopropanol
Procedure:
-
Precursor Solution Preparation:
-
Hydrothermal Reaction:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160-200°C) for a defined duration (e.g., 2-8 hours).
-
-
Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting solution containing TGA-capped CdS QDs.
-
Purify the QDs by precipitation with isopropanol followed by centrifugation, similar to the protocol for CdTe QDs.
-
Resuspend the purified QDs in deionized water or a suitable buffer.
-
Characterization of TGA-Capped Quantum Dots
A comprehensive characterization of the synthesized TGA-capped QDs is essential to ensure their quality and suitability for specific applications.
| Characterization Technique | Parameter Measured | Typical Results for TGA-Capped QDs |
| UV-Vis Spectroscopy | Absorption spectrum, band-edge excitonic peak | A well-defined first excitonic absorption peak, which blue-shifts with decreasing particle size due to quantum confinement.[12][13] |
| Photoluminescence Spectroscopy | Emission spectrum, peak emission wavelength, quantum yield (QY) | A narrow and symmetric emission peak. The emission wavelength is size-tunable. QY can be influenced by pH and surface passivation.[14][15] |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, morphology | Spherical and monodispersed nanoparticles, with sizes typically in the range of 2-10 nm.[16][17] |
| X-ray Diffraction (XRD) | Crystalline structure and size | Broad diffraction peaks corresponding to the cubic zinc blende or hexagonal wurtzite structure, confirming the nanocrystalline nature.[16][17] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups | Disappearance of the S-H stretching peak (~2559 cm⁻¹) and the appearance of peaks corresponding to carboxylate groups, confirming the binding of TGA to the QD surface.[1][2] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, surface charge (zeta potential) | Provides information on the size of the QDs in solution and their colloidal stability. |
Quantitative Data Summary
The following tables summarize key quantitative data from the literature for the synthesis of various TGA-capped quantum dots.
Table 1: Synthesis Parameters and Properties of TGA-Capped CdTe QDs
| Precursors | Molar Ratio (Cd:Te:TGA) | pH | Temp. (°C) | Time (h) | Size (nm) | Emission λ (nm) | Quantum Yield (%) | Reference |
| CdCl₂, NaHTe | 2:1:4 | 11 | 140 | 1 | - | - | - | [8] |
| CdCl₂, Te | - | 10.2 | 100 | 1-18 | 2.91-3.57 | - | - | [9] |
| CdCl₂, NaHTe | 20:1:30 | 10 | - | 2 | - | - | 49.5 (in water), 58.4 (in water/glycerin) | [6] |
Table 2: Synthesis Parameters and Properties of TGA-Capped CdS QDs
| Precursors | Molar Ratio | pH | Temp. (°C) | Time (h) | Size (nm) | Emission λ (nm) | Reference |
| CdCl₂, Thiourea | - | 7.0 | Hydrothermal | - | ~5 | - | [11][17] |
| CdCl₂, Na₂S | - | - | - | - | 7.36 ± 2.41 | 510 | [13] |
Table 3: Synthesis Parameters and Properties of TGA-Capped CdSe QDs
| Precursors | Molar Ratio (Cd:Se:TGA) | pH | Temp. (°C) | Time (min) | Size (nm) | Quantum Yield (%) | Reference |
| CdCl₂, Se | 3.5:1:2.2 | 8-11 | Freezing | 30 | 3-10 | up to 14 | [7][18][19] |
| CdCl₂, Se | - | - | Freezing | - | ~3.7 | - | [12] |
Table 4: Synthesis Parameters and Properties of TGA-Capped Ag₂S QDs
| Precursors | Molar Ratio (Ag:S:TGA) | Temp. (°C) | Size (nm) | Emission λ (nm) | Reference |
| AgNO₃, Na₂S | 1:0.33:1.1 | 30 | 1.7-3.1 | 870-1000 (recombination) | [1][20][21] |
| AgNO₃, TGA | 1:0.9:0 | 30 | 1.7-3.1 | 620 (exciton) | [1][20][21] |
Applications in Research and Drug Development
The unique properties of TGA-capped QDs make them valuable tools in various research and development areas.
Bioimaging and Sensing
The bright and stable fluorescence of TGA-capped QDs allows for their use as probes in cellular and in vivo imaging.[22] The functional carboxyl groups on the surface can be conjugated to targeting ligands (e.g., antibodies, peptides) to achieve specific labeling of cells or tissues. Furthermore, the fluorescence of TGA-capped QDs can be sensitive to their environment, enabling their use as sensors for metal ions, pH, and biomolecules.[14][23] For instance, TGA-capped CdTe QDs have been developed as "turn-off" fluorescence sensors for the detection of Cu²⁺ ions in water.[23]
Drug Delivery
TGA-capped QDs can serve as nanocarriers for targeted drug delivery.[24][25][26] Their small size allows for efficient cellular uptake, and their high surface-area-to-volume ratio enables the loading of a significant amount of therapeutic agents.[26] The surface of TGA-capped QDs can be further modified with polymers like gelatin to enhance biocompatibility and control drug release.[22][27] The inherent fluorescence of the QDs provides a means to track the delivery and biodistribution of the drug-carrier conjugate in real-time.[26]
Bioconjugation Strategies
The carboxylic acid groups of TGA on the QD surface are amenable to standard bioconjugation chemistries, most commonly through carbodiimide coupling (e.g., using EDC/NHS) to link to primary amines on proteins, peptides, or other biomolecules.
Troubleshooting and Safety Considerations
-
Low Quantum Yield: This can be due to incomplete surface passivation. Optimizing the TGA concentration, pH, and reaction time can improve the quantum yield. Post-synthetic treatments, such as photo-etching, may also enhance fluorescence.
-
Aggregation: Ensure thorough purification to remove excess salts. The pH of the storage buffer should be maintained to ensure the carboxyl groups are deprotonated and provide electrostatic stability.
-
Safety: Quantum dots, particularly those containing cadmium, have potential toxicity concerns. Handle all precursors and QD solutions with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area or fume hood. Dispose of waste according to institutional guidelines for heavy metal waste. For in vivo applications, consider using cadmium-free QDs or encapsulating the QDs in a biocompatible shell.
By following these protocols and considering the key parameters, researchers can reliably synthesize high-quality TGA-capped quantum dots for a wide array of applications in the life sciences and drug development.
References
- 1. This compound FTIR Spectra on Ag2S Quantum Dots Interfaces [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Aqueous Synthesis and Characterization of TGA-capped CdSe Quantum Dots at Freezing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Cadmium Telluride Quantum Dots Modified by this compound | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. One-step hydrothermal synthesis of this compound capped CdS quantum dots as fluorescence determination of cobalt ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijraset.com [ijraset.com]
- 13. ias.ac.in [ias.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchers.mq.edu.au [researchers.mq.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. Aqueous synthesis and characterization of TGA-capped CdSe quantum dots at freezing temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of this compound molecules on luminescence properties of S quantum dots | springerprofessional.de [springerprofessional.de]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of biocompatible gelatinated this compound-capped CdTe quantum dots ("jelly dots") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. faculty.washington.edu [faculty.washington.edu]
- 26. updates.reinste.com [updates.reinste.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Thioglycolic Acid in Cosmetic Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioglycolic acid (TGA) and its salts are common ingredients in cosmetic products, particularly in hair waving lotions, straighteners, and depilatory creams.[1][2] Due to its potential for skin irritation and sensitization, the concentration of this compound in these products is strictly regulated.[1][3][4] For instance, in the European Union, the maximum concentration of TGA in hair waving or straightening products is 8% for general use and 11% for professional use, with a required pH between 7 and 9.5.[1] For depilatories, the concentration is limited to 5% at a pH of 7 to 12.7.[1] Accurate and reliable analytical methods are therefore essential for ensuring product safety and regulatory compliance.
This document provides detailed application notes and protocols for various analytical techniques used to quantify this compound in cosmetic matrices. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis, and Electrochemical Methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the determination of this compound in cosmetics due to its specificity and sensitivity. Both direct analysis and analysis after derivatization are common approaches.
Application Note: HPLC with Pre-column Derivatization
Principle: this compound is not strongly chromophoric, making direct UV detection less sensitive. Pre-column derivatization with a suitable reagent that reacts with the thiol group of TGA can form a derivative with strong UV absorbance or fluorescence, significantly enhancing detection sensitivity and selectivity.[5][6][7] A common derivatizing agent is ethacrynic acid, which reacts with thiols to form adducts detectable at 273 nm.[5][6]
Advantages:
-
High sensitivity and selectivity.
-
Robust and reproducible results.
-
Ability to separate TGA from other thiols that may be present in the cosmetic formulation.[5][6]
Experimental Workflow (HPLC with Pre-column Derivatization):
Caption: Workflow for HPLC analysis of TGA with pre-column derivatization.
Protocol: HPLC with Pre-column Derivatization using Ethacrynic Acid
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm i.d. x 25 cm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Standards:
-
This compound reference standard.
-
Ethacrynic acid.
-
Methanol, HPLC grade.
-
Phosphate buffer, pH 7.4.
-
Deionized water.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range covering the expected sample concentrations.
4. Sample Preparation:
-
Accurately weigh a portion of the cosmetic sample and dilute it with a pH 7 buffer.
-
If necessary, clarify the sample solution by centrifugation or filtration.
5. Derivatization Procedure: [6]
-
To an aliquot of the diluted sample or standard solution, add a solution of ethacrynic acid.
-
Allow the reaction to proceed at room temperature for approximately 20 minutes at pH 7.4.
-
Mobile Phase: A suitable gradient or isocratic mixture of methanol and water or buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Detection Wavelength: 273 nm.
7. Quantification:
-
Construct a calibration curve by plotting the peak area of the TGA-ethacrynic acid adduct against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is necessary to increase its volatility.
Application Note: GC-MS after Derivatization
Principle: this compound is derivatized to a more volatile and thermally stable compound, typically through esterification (e.g., methyl esterification), before injection into the GC-MS system.[8] The separation is achieved on a gas chromatographic column, and the mass spectrometer provides sensitive and selective detection.
Advantages:
-
High sensitivity and selectivity, especially with selected ion monitoring (SIM) mode.
-
Provides structural information for confirmation of the analyte's identity.
Experimental Workflow (GC-MS with Derivatization):
Caption: Workflow for GC-MS analysis of TGA with derivatization.
Protocol: GC-MS with Methyl Esterification
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for the analysis of the derivatized analyte.
-
Data acquisition and processing software.
2. Reagents and Standards:
-
This compound reference standard.
-
Methanol, anhydrous.
-
Sulfuric acid, concentrated.
-
Extraction solvent (e.g., ethyl acetate).
-
Internal standard (e.g., a structurally similar compound not present in the sample).
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent.
-
Prepare working standard solutions by diluting the stock solutions to various concentrations.
4. Sample Preparation and Derivatization: [8]
-
Extract this compound from the cosmetic sample using a suitable solvent.
-
To the extract (or a dried aliquot), add methanol and a catalytic amount of sulfuric acid.
-
Heat the mixture to facilitate the esterification reaction.
-
After cooling, neutralize the solution and extract the derivatized TGA into an organic solvent.
5. GC-MS Conditions:
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A suitable temperature gradient to separate the analyte from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with data acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
6. Quantification:
-
Use the ratio of the peak area of the derivatized this compound to the peak area of the internal standard for quantification.
-
Construct a calibration curve using the standard solutions.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency separation alternative to chromatography for the analysis of charged species like this compound.
Application Note: Capillary Electrophoresis with Diode Array Detection
Principle: In CE, charged molecules migrate in a capillary filled with a buffer solution under the influence of an electric field. The separation is based on the differences in the electrophoretic mobilities of the analytes. This compound, being an acid, is negatively charged at appropriate pH values and can be separated and quantified.
Advantages:
-
High separation efficiency and resolution.
-
Short analysis times.
-
Low consumption of reagents and samples.
Protocol: Capillary Electrophoresis
1. Instrumentation:
-
Capillary electrophoresis system with a diode array detector.
-
Uncoated fused-silica capillary.
2. Reagents and Standards:
-
This compound reference standard.
-
Buffer components (e.g., tri-sodium phosphate, cetyltrimethylammonium bromide).[9]
-
Deionized water.
3. Standard and Sample Preparation:
-
Prepare standard solutions of this compound in the running buffer.
-
Dilute the cosmetic sample with the running buffer and filter before injection.
4. CE Conditions: [9]
-
Capillary: Uncoated fused-silica.
-
Separation Buffer: A buffer solution such as 300 mmol/L tri-sodium phosphate containing 0.5 mmol/L cetyltrimethylammonium bromide.[9]
-
Voltage: -5 kV.[9]
-
Detection: Diode array detection at 236 nm.[9]
5. Quantification:
-
Quantify the this compound concentration based on the peak area from the electropherogram and a calibration curve prepared from the standard solutions.
Electrochemical Methods
Electrochemical sensors provide a rapid and sensitive platform for the determination of electroactive species like this compound.
Application Note: HPLC with Electrochemical Detection
Principle: This method combines the separation power of HPLC with the sensitivity of an electrochemical detector. This compound is an electrochemically active compound that can be oxidized at the surface of an electrode. The current generated during this oxidation is proportional to the concentration of TGA. A preanodized screen-printed carbon electrode (SPCE) can be used for this purpose.[10][11]
Advantages:
-
High sensitivity and low detection limits.
-
Eliminates interference from the sample matrix through HPLC separation.[10][11]
Experimental Workflow (HPLC with Electrochemical Detection):
Caption: Workflow for HPLC with electrochemical detection of TGA.
Protocol: HPLC with Electrochemical Detection
1. Instrumentation:
-
HPLC system.
-
Electrochemical detector with a preanodized screen-printed carbon electrode.
2. Reagents and Standards:
-
This compound reference standard.
-
Mobile phase components.
3. Standard and Sample Preparation:
-
Prepare standard solutions of TGA in the mobile phase.
-
Dilute the cosmetic sample with the mobile phase and filter.
4. HPLC-EC Conditions: [10][11]
-
Mobile Phase: Optimized for separation and electrochemical detection.
-
Flow Rate: As per column specifications.
-
Detection Potential: Optimized for the oxidation of TGA.
5. Quantification:
-
Measure the peak current response for the standards and samples.
-
Construct a calibration curve and determine the concentration of TGA in the sample.
Quantitative Data Summary
The performance characteristics of the various analytical methods for the determination of this compound are summarized in the table below.
| Method | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-Electrochemical | Up to 20 ppm | 0.042 ppm | - | - | [10][11] |
| Capillary Electrophoresis | 0.006 - 1.0 mg/mL | 0.002 mg/mL | 0.006 mg/mL | 94.0 - 102.3 | [9] |
| Electrochemical (Au Electrode) | 0.5 - 200 µM | 0.02 µM | - | Acceptable in hair perm | [12] |
| GC-MS (for Thiodiglycolic acid) | - | - | 2.0 µg/L (minimum quantity) | 99.0 - 102.9 | [8] |
| HPLC-UV (Derivatization) | - | - | - | 97.8 - 100.7 | [7] |
Note: The performance characteristics can vary depending on the specific instrumentation, experimental conditions, and sample matrix. The provided data should be considered as indicative. Method validation is crucial for ensuring the accuracy and reliability of the results for a specific application.[13]
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Laboratory determination of this compound (TGA; CAS: 68-11-1) - Analytice [analytice.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. biorius.com [biorius.com]
- 5. scite.ai [scite.ai]
- 6. HPLC determination of this compound and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High pressure liquid chromatographic determination of this compound in cold wave fluids and depilating creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of thiodiglycolic acid in urine with gas chromatography-mass spectrometer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in cosmetics by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of this compound in hair-waving products by disposable electrochemical sensor coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical Determination Of this compound At Gold Electrode [repository.ju.edu.et]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols: Thioglycolic Acid in Thioglycolate Broth for Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thioglycolic acid in the preparation of thioglycolate broth, a critical medium for the cultivation of a wide range of microorganisms with varying oxygen requirements. This document includes detailed protocols, data presentation in tabular format, and explanatory diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
Thioglycolate broth is a multipurpose, enriched, differential medium primarily used in microbiology to determine the oxygen requirements of microorganisms.[1][2] Its ability to support the growth of a broad spectrum of bacteria, from obligate aerobes to obligate anaerobes, makes it an invaluable tool in diagnostic bacteriology, sterility testing of biological products, and general microbiological research.[1][3][4] The key to its versatility lies in the establishment of an oxygen gradient within the medium, a feature made possible by the inclusion of sodium thioglycolate and a small amount of agar.[2][3]
Principle of Action
The primary role of this compound, or its salt sodium thioglycolate, is to act as a reducing agent.[1][3] It effectively removes molecular oxygen from the medium, thereby creating an anaerobic environment in the deeper parts of the broth.[3][5] This allows for the cultivation of strict anaerobes. The small amount of agar present helps to maintain this oxygen gradient by preventing the convection of oxygen throughout the medium.[3]
The broth also contains a redox indicator, typically resazurin, which is pink in its oxidized state and colorless when reduced.[2][3] This provides a visual indication of the oxygenated and deoxygenated zones within the broth. The top layer of the broth, exposed to atmospheric oxygen, will appear pink, while the lower, anaerobic portion will remain colorless.[2]
Composition of Thioglycolate Broth
The composition of thioglycolate broth can vary slightly, but a typical formulation is presented below.
| Component | Concentration (g/L) | Purpose |
| Pancreatic Digest of Casein | 15.0 | Provides essential nitrogen, carbon, and amino acids for bacterial growth.[3][6] |
| Yeast Extract | 5.0 | A source of vitamins and other growth factors.[3] |
| Dextrose (Glucose) | 5.5 | A carbohydrate source for energy.[3][7] |
| Sodium Chloride (NaCl) | 2.5 | Maintains osmotic equilibrium.[3][7] |
| L-Cystine | 0.5 | A reducing agent that also provides essential amino acids.[1][4] |
| Sodium Thioglycolate | 0.5 | A key reducing agent that removes molecular oxygen to create an anaerobic environment. [1][3] |
| Agar | 0.75 | A solidifying agent at a low concentration to prevent convection and help maintain the oxygen gradient.[3] |
| Resazurin | 0.001 | A redox indicator that is pink in the presence of oxygen and colorless in its absence.[3][7] |
| Final pH | 7.1 ± 0.2 at 25°C |
Note: Some formulations may include additional supplements like Vitamin K1 and Hemin to support the growth of fastidious organisms.[3]
Experimental Protocols
Preparation of Thioglycolate Broth
-
Suspend Ingredients : Suspend 29.75 g of dehydrated thioglycolate broth medium in 1 liter of distilled or deionized water.[1]
-
Dissolve : Heat the mixture to boiling with frequent agitation to completely dissolve all components.[1]
-
Dispense : Dispense the medium into suitable containers, such as test tubes or bottles. Fill the tubes to a depth that will provide a substantial anaerobic zone.
-
Sterilization : Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][4]
-
Cooling and Storage : After autoclaving, allow the broth to cool to room temperature. The medium should be stored in the dark at room temperature or as recommended by the manufacturer. Before use, if more than the upper one-third of the broth is pink, it should be boiled for a few minutes to drive off dissolved oxygen and then rapidly cooled without agitation.[5]
Inoculation and Incubation
-
Inoculation : Inoculate the broth with the test organism using a sterile loop or needle. The inoculum should be introduced deep into the medium, towards the bottom of the tube.[4]
-
Incubation : Incubate the inoculated tubes at the optimal temperature for the suspected organism, typically 35-37°C, for 24-48 hours or longer, depending on the growth rate of the microorganism.[4][8] The caps of the tubes should be kept tightened to minimize the entry of air.[5]
Interpretation of Results
The growth patterns of microorganisms in thioglycolate broth indicate their oxygen requirements:
| Oxygen Requirement | Growth Pattern |
| Obligate Aerobes | Growth is confined to the top, oxygen-rich layer of the broth.[2] |
| Obligate Anaerobes | Growth is observed only in the lower, anaerobic portion of the broth.[2] |
| Facultative Anaerobes | Growth occurs throughout the broth, but is typically denser at the top where aerobic respiration can occur.[2] |
| Microaerophiles | Growth is concentrated in a narrow band just below the surface of the broth.[2] |
| Aerotolerant Anaerobes | Growth is evenly distributed throughout the broth.[2] |
Visualizations
Mechanism of this compound
The following diagram illustrates the chemical action of this compound in creating an anaerobic environment within the broth.
Caption: Chemical reduction of oxygen by this compound.
Experimental Workflow for Thioglycolate Broth Preparation
This diagram outlines the key steps involved in the preparation and use of thioglycolate broth.
Caption: Workflow for preparing and using thioglycolate broth.
Quality Control
For reliable results, it is essential to perform quality control checks on each batch of prepared thioglycolate broth. This typically involves inoculating tubes with known stock cultures of organisms with different oxygen requirements to ensure the medium supports their expected growth patterns.
Recommended QC Strains:
-
Obligate Anaerobe: Clostridium sporogenes (e.g., ATCC 19404 or 11437)
-
Obligate Aerobe: Pseudomonas aeruginosa (e.g., ATCC 9027)
-
Facultative Anaerobe: Staphylococcus aureus (e.g., ATCC 6538 or 25923)
Applications in Drug Development
In the field of drug development, thioglycolate broth is crucial for:
-
Sterility Testing : It is widely used for sterility testing of pharmaceutical products, especially for detecting both aerobic and anaerobic contaminants.[1]
-
Antimicrobial Efficacy Testing : The medium can be used to assess the effectiveness of novel antimicrobial agents against anaerobic bacteria.
-
Preclinical Research : In animal models, thioglycolate broth can be injected intraperitoneally to elicit a sterile inflammatory response and recruit macrophages for immunological studies.[2]
Conclusion
This compound is an indispensable component of thioglycolate broth, enabling the creation of an anaerobic environment necessary for the cultivation of a diverse range of microorganisms. Understanding its role and adhering to standardized preparation and quality control protocols are paramount for obtaining accurate and reproducible results in microbiological research and drug development.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Thioglycolate broth - Wikipedia [en.wikipedia.org]
- 3. Thioglycollate broth: Composition, Principle, and Uses • Microbe Online [microbeonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dalynn.com [dalynn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Denaturation by Thioglycolic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using thioglycolic acid (TGA) for protein denaturation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of protein denaturation by this compound?
A1: this compound (TGA) is a potent reducing agent.[1][2] Its primary mechanism of denaturation involves the cleavage of disulfide bonds (-S-S-) within a protein's tertiary and quaternary structure. The thiol group (-SH) in TGA reduces the disulfide bridges to form two separate cysteine residues with free sulfhydryl groups. This disruption of critical structural linkages leads to the unfolding and denaturation of the protein.[3]
Q2: Why is my protein precipitating or aggregating after adding this compound?
A2: Protein aggregation upon denaturation with TGA is a common issue. The unfolding of the protein exposes hydrophobic regions that are normally buried within its core.[4] These exposed hydrophobic patches can interact with each other between protein molecules, leading to aggregation and precipitation.[5][6] Other factors include pH, temperature, and protein concentration.
Q3: How can I prevent protein aggregation during denaturation with TGA?
A3: Several strategies can be employed to prevent aggregation:
-
Optimize TGA Concentration: Use the minimum concentration of TGA required for complete denaturation. Excess TGA can sometimes promote aggregation.
-
Work at Low Protein Concentrations: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[5]
-
Control the pH: The pH of the buffer can significantly affect protein solubility. Proteins are least soluble at their isoelectric point (pI).[5] Adjusting the pH away from the pI can help maintain solubility.
-
Use Additives and Stabilizers:
-
Chaotropic Agents: Urea or guanidine hydrochloride can be used in conjunction with TGA to keep the denatured protein in a soluble state.[7]
-
Detergents: Low concentrations of non-denaturing detergents can help solubilize proteins.[5]
-
Glycerol: Often used as a cryoprotectant, glycerol can also help stabilize proteins in solution.[5][8]
-
Amino Acids: Arginine and glutamate can increase protein solubility.[5]
-
Q4: What are the optimal temperature and incubation time for denaturation with TGA?
A4: The optimal conditions are protein-dependent. However, a general starting point is to perform the incubation at room temperature for 1-4 hours. For more resistant proteins, increasing the temperature to 37°C or extending the incubation time may be necessary. It is crucial to empirically determine the optimal conditions for your specific protein to achieve complete denaturation without causing excessive aggregation or degradation.
Q5: Is TGA compatible with other reagents in my buffer?
A5: TGA is a reducing agent and can be incompatible with oxidizing agents. It is also important to consider the pH of your buffer, as the reducing potential of TGA is pH-dependent.[3] It is generally recommended to prepare fresh solutions of TGA and to use buffers that do not contain components that can be reduced by TGA.
Troubleshooting Guide
This guide addresses specific problems that may arise during protein denaturation with this compound.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Denaturation | 1. Insufficient TGA concentration.2. Incubation time is too short.3. Incubation temperature is too low.4. Presence of interfering substances in the sample. | 1. Increase the TGA concentration incrementally (e.g., from 10 mM to 50 mM).2. Extend the incubation time.3. Increase the temperature (e.g., to 37°C).4. Purify the protein sample before denaturation. |
| Protein Precipitation/Aggregation | 1. High protein concentration.2. Buffer pH is close to the protein's isoelectric point (pI).3. Hydrophobic interactions between unfolded proteins.4. Incorrect storage temperature. | 1. Reduce the protein concentration.2. Adjust the buffer pH to be at least 1-2 units away from the pI.3. Add solubilizing agents like urea (2-6 M), guanidine HCl (1-4 M), or a non-ionic detergent (e.g., 0.1% Tween 20).4. Store purified proteins at -80°C with a cryoprotectant like glycerol.[5] |
| Loss of Protein Activity (if refolding is intended) | 1. Irreversible denaturation.2. Incorrect refolding conditions.3. Oxidation of free sulfhydryl groups during refolding. | 1. Use milder denaturation conditions (lower TGA concentration, shorter time).2. Optimize refolding buffer (e.g., by dialysis against a buffer with a redox system like glutathione).3. Include a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) in the refolding buffer.[9] |
| Inconsistent Results | 1. Oxidation of TGA stock solution.2. Variability in experimental conditions. | 1. Prepare fresh TGA solutions before each experiment. TGA is readily oxidized by air.[2][10]2. Ensure consistent parameters (temperature, pH, concentrations, incubation times) across all experiments. |
Experimental Protocols
Protocol 1: Standard Protein Denaturation with this compound
This protocol provides a general procedure for denaturing a purified protein solution.
Materials:
-
Purified protein solution
-
This compound (TGA)
-
Denaturation Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
pH meter
-
Microcentrifuge tubes
Procedure:
-
Prepare a fresh 1 M stock solution of TGA in the Denaturation Buffer. Adjust the pH of the stock solution to 8.5 with NaOH.
-
Dilute the protein sample to a final concentration of 1 mg/mL in the Denaturation Buffer.
-
Add the TGA stock solution to the protein sample to achieve the desired final concentration (start with a range of 10-50 mM).
-
Incubate the mixture at room temperature for 2 hours with gentle agitation.
-
Assess the extent of denaturation using a suitable method, such as SDS-PAGE analysis under non-reducing and reducing conditions, or spectroscopic methods like circular dichroism.
Protocol 2: Denaturation of a Protein Prone to Aggregation
This protocol includes the use of urea to maintain the solubility of the denatured protein.
Materials:
-
Purified protein solution
-
This compound (TGA)
-
Urea
-
Denaturation Buffer with Urea (e.g., 50 mM Tris-HCl, 4 M Urea, pH 8.5)
-
pH meter
-
Microcentrifuge tubes
Procedure:
-
Prepare the Denaturation Buffer containing 4 M Urea. Ensure the urea is fully dissolved.
-
Prepare a fresh 1 M stock solution of TGA in the Denaturation Buffer with Urea. Adjust the pH to 8.5.
-
Dilute the protein sample to a final concentration of 0.5 mg/mL in the Denaturation Buffer with Urea.
-
Add the TGA stock solution to the protein sample to a final concentration of 20 mM.
-
Incubate at room temperature for 2 hours.
-
Monitor for any signs of precipitation. If precipitation occurs, consider increasing the urea concentration.
-
Analyze the denaturation as described in Protocol 1.
Visualizations
Caption: Experimental workflow for protein denaturation with TGA.
Caption: Troubleshooting logic for TGA-induced denaturation.
References
- 1. This compound :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]
- 2. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Research Portal [scholarship.miami.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. This compound | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thioglycolic Acid (TGA) for Hair Straightening
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing thioglycolic acid (TGA) concentrations for hair straightening experiments. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective and safe formulation development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of hair straightening using TGA-based formulations.
Q1: We are observing insufficient straightening efficacy, even at seemingly high TGA concentrations. What are the likely causes and solutions?
A1: Insufficient straightening can stem from several factors beyond just TGA concentration.
-
pH of the Formulation: The efficacy of TGA is highly pH-dependent. TGA requires an alkaline medium, typically between pH 7 and 9.5 for professional use, to effectively reduce the disulfide bonds in keratin.[1][2] If the pH is too low, the rate of the chemical reaction is significantly reduced.
-
Solution: Verify and adjust the pH of your formulation to be within the optimal range of 8.5 to 9.5.[2]
-
-
Processing Time: The duration of the application is critical. Insufficient time will not allow for adequate cleavage of disulfide bonds.
-
Solution: Increase the processing time incrementally, monitoring the hair's elasticity. Be cautious, as excessive time can lead to damage.
-
-
Hair Type and Condition: Highly resistant or coarse hair requires either a higher concentration of TGA or a longer processing time. Conversely, porous or previously chemically treated hair will process much faster.
-
Solution: Characterize your hair samples (e.g., wavy, curly, fine, coarse) and tailor the formulation and processing time accordingly. For resistant Caucasian wavy and curly hair, combinations of ammonium thioglycolate and sodium thioglycolate may be more effective.[3]
-
-
Neutralization Step: Incomplete neutralization (oxidation) will prevent the newly formed shape from being locked in, causing the hair to revert to its natural state.
-
Solution: Ensure the neutralizing agent (commonly hydrogen peroxide) is applied thoroughly and for the recommended duration to reform the disulfide bonds in the new, straightened configuration.[1]
-
Q2: Our test formulations are causing excessive hair damage, such as high porosity and a significant decrease in tensile strength. How can we mitigate this?
A2: Hair damage is a primary concern and is directly related to the intensity of the chemical process.[4][5]
-
High TGA Concentration and pH: The combination of a high TGA concentration and a high pH can accelerate the degradation of the hair's protein structure.
-
Solution: Systematically decrease the TGA concentration or the pH of the formulation. Conduct a dose-response study to find the minimum concentration and pH required for effective straightening on your target hair type. Formulations with Amino Methyl Propanol Thioglycolate have been shown to be effective with less damage, making them suitable for finer or chemically processed hair.[3]
-
-
Formation of Mixed Disulfides: The reaction of TGA with cystine in hair can form mixed disulfides (S-carboxymethyl-3-alanyl disulfide), which do not contribute to the hair's structural integrity and represent a form of damage.[5]
-
Solution: Consider incorporating dithiodiglycolic acid (DTDG) into your formulation. DTDG can help suppress the reduction of disulfide bonds while enhancing the conversion of mixed disulfides back to thiol groups, potentially reducing overall damage.[6]
-
-
Alternative Reducing Agents: TGA is known to be more damaging than some other reducing agents.
-
Solution: For exploratory research, investigate alternative thiols. For example, thioglycerol used at a pH of 9.0 has been shown to cause less damage compared to TGA because it not only breaks disulfide bonds but also induces conformational changes.[7]
-
Q3: We are observing inconsistent straightening results across different hair tresses from the same source. What could be causing this variability?
A3: Inconsistency often points to variations in the hair substrate or the experimental procedure.
-
Inherent Hair Variability: Even hair from a single source can have variations in porosity and diameter along the fiber and between different fibers.
-
Solution: Ensure hair tresses are standardized by weight, length, and, if possible, average diameter. For baseline studies, use virgin hair with no prior chemical treatments.
-
-
Uneven Product Application: If the straightening cream is not applied evenly, some parts of the tress will be under-processed while others may be over-processed.
-
Solution: Develop a standardized application protocol. Ensure the tress is fully saturated with the product and comb through to distribute it evenly.
-
-
Temperature Control: If your protocol involves heat (e.g., a flat iron), inconsistent temperature can lead to variable results.[6]
-
Solution: Use a calibrated heating tool and ensure the temperature and duration of heat application are precisely controlled for each sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TGA in hair straightening?
A1: TGA is a reducing agent. Its primary function is to break the strong disulfide bonds (-S-S-) that are present in the keratin protein of the hair cortex.[1] This process, known as reduction, temporarily softens the hair's internal structure. The hair can then be mechanically straightened (e.g., by combing or using a flat iron). A subsequent oxidation step, typically using hydrogen peroxide, reforms new disulfide bonds in the straightened configuration, making the new shape permanent.[4][8]
Q2: What are the typical concentrations of TGA and its salts used in commercial formulations?
A2: Regulatory guidelines and product function dictate the concentration. In the European Union, hair waving or straightening products for general use may contain up to 8% TGA (as this compound), while products for professional use can contain up to 11%, both at a pH between 7 and 9.5.[1] A recent comparative study evaluated formulations with ammonium thioglycolate concentrations of 13.3% and 9.4% for wavy and curly hair, and combinations of ammonium and sodium thioglycolate at 2% and 1% for more resistant hair.[3][9]
Q3: How does pH influence the stability of a TGA formulation?
A3: TGA is susceptible to oxidation, especially when exposed to air.[10] The stability can be influenced by pH and the type of container. A study on a gel preparation with approximately 8.8% TGA showed that when stored in a polyolefin bottle at alternating temperatures, the active ingredient content declined to 82.8% of its initial value over seven months.[10] However, in a glass bottle under the same conditions, the content remained at 97.8% of the initial value, indicating better stability.[10]
Data Presentation: Comparative Analysis of Straightening Formulations
The following table summarizes data from a study comparing different hair straightening formulations on wavy Caucasian hair, highlighting the active ingredients, their concentrations, and their intended use.[3][9][11]
| Formulation ID | Active Ingredient(s) | Concentration of Active(s) | Recommended Hair Type |
| G03 | Ammonium Thioglycolate | 13.3% | Wavy and curly hair |
| G04 | Ammonium Thioglycolate | 9.4% | Wavy and curly hair |
| G05 | Amino Methyl Propanol Thioglycolate | 12.5% | Finer or chemically processed hair |
| G06 | Amino Methyl Propanol Thioglycolate | 7.9% | Finer or chemically processed hair |
| G07 | Sodium Cysteamine | 5.0% | Curly and tight curly hair (volume control) |
| G08 | Sodium Cysteamine | 4.0% | Curly and tight curly hair (volume control) |
| G09 | Ammonium Thioglycolate & Sodium Thioglycolate | 2.0% | Resistant Caucasian wavy and curly hair |
| G10 | Ammonium Thioglycolate & Sodium Thioglycolate | 1.0% | Resistant Caucasian wavy and curly hair |
Experimental Protocols
Protocol 1: Standardized Evaluation of Hair Straightening Efficacy
This protocol provides a method for applying TGA formulations and assessing their straightening performance.
-
Hair Tress Preparation:
-
Use virgin, dark brown, naturally wavy (Type 2) hair tresses, weighing 3.0 g and measuring 15 cm in length.[9]
-
Wash all tresses with a standard shampoo, rinse thoroughly, and allow to air dry completely.
-
Capture baseline images of each tress against a dark background.
-
-
Formulation Application:
-
Wearing appropriate gloves, apply a pre-weighed amount of the experimental TGA formulation to a hair tress, ensuring even saturation from root to tip.
-
Gently comb the tress straight to ensure even distribution.
-
Allow the product to remain in contact with the hair for a specified processing time (e.g., 15-30 minutes), based on your experimental design.
-
-
Rinsing and Neutralization:
-
Rinse the tress thoroughly with flowing water for a minimum of 2 minutes.
-
Apply a standard neutralizing solution (e.g., 2-3% hydrogen peroxide).
-
Allow the neutralizer to process for 10-15 minutes.
-
Rinse the tress again completely with flowing water.
-
-
Drying and Evaluation:
-
Gently blot the tress with a towel and dry it using a hairdryer at a medium heat setting, held 15 cm away, while combing straight.[9]
-
Acclimatize the treated tress under standard environmental conditions (e.g., 21°C, 50% relative humidity) for 24 hours.
-
Capture post-treatment images. Efficacy can be assessed by visual scoring or through quantitative image analysis comparing the pre- and post-treatment states.
-
Protocol 2: Quantitative Assessment of Hair Damage via Tensile Strength
This protocol measures changes in the mechanical properties of hair fibers post-treatment.
-
Sample Collection:
-
Randomly pluck 20-30 individual fibers from an untreated control tress and from a TGA-treated tress.
-
-
Instrument Setup:
-
Use a texture analyzer or a dedicated fiber tensile tester.
-
Set the gauge length (distance between clamps) to a standard value (e.g., 20 mm).
-
Set the extension rate (speed at which the clamps move apart) to a constant speed (e.g., 2 mm/min).
-
-
Measurement:
-
Measure the diameter of each fiber using a laser micrometer or microscope to calculate the cross-sectional area.
-
Mount a single fiber between the clamps, ensuring it is taut but not stretched.
-
Initiate the test. The instrument will stretch the fiber until it breaks, recording the force (in Newtons or grams-force) and extension.
-
-
Data Analysis:
-
Calculate the tensile strength (stress at break) for each fiber by dividing the breaking force by the cross-sectional area.
-
Calculate the Young's Modulus from the initial linear portion of the stress-strain curve.
-
Statistically compare the average tensile strength and Young's Modulus of the control group versus the TGA-treated group. A significant decrease indicates damage.[3]
-
Visualizations
Below are diagrams illustrating key processes and workflows related to TGA-based hair straightening.
Caption: Chemical pathway of hair straightening using this compound (TGA).
Caption: A typical workflow for the systematic optimization of TGA formulations.
Caption: A decision tree for troubleshooting insufficient straightening results.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. US8906352B2 - Method for straightening human hair fibers using heating means and an α-hydroxy acid derivative - Google Patents [patents.google.com]
- 3. preprints.org [preprints.org]
- 4. Permanent waving and straightening of hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hair Straightening with Thioglycerol - Assessa [assessa.com.br]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. ec.europa.eu [ec.europa.eu]
- 11. mdpi.com [mdpi.com]
identifying side reactions of thioglycolic acid in chemical synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate side reactions involving thioglycolic acid (TGA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound?
A1: The most prevalent side reaction is the oxidation of the thiol group to form dithiodiglycolic acid, especially when exposed to air.[1][2][3][4][5] Other common side reactions include the formation of thioethers, reactions with carbonyl compounds (aldehydes and ketones), and self-condensation at high concentrations.[1]
Q2: My reaction mixture is turning cloudy/precipitating an insoluble white solid. What could be the cause?
A2: This is often due to the formation of dithiodiglycolic acid, the oxidized dimer of TGA, which has lower solubility in many organic solvents. This can be initiated by exposure to air or the presence of trace metal catalysts.[1][2]
Q3: I am observing a loss of my starting material containing a Michael acceptor, but my desired product yield is low. What could be happening?
A3: this compound can participate in a reversible thia-Michael addition.[6][7][8] Under basic conditions, the equilibrium may shift, leading to the dissociation of the adduct and loss of the desired product.[6][7][8]
Q4: Are there any inherent impurities in commercial this compound that I should be aware of?
A4: Yes, the commercial production of TGA can result in byproducts such as thiodiglycolic acid, dithiodiglycolic acid, and glycolic acid.[1][3] It is advisable to use a high-purity grade of TGA for sensitive reactions.
Troubleshooting Guides
Issue 1: Unexpected formation of dithiodiglycolic acid (Oxidation)
Symptoms:
-
Appearance of a white precipitate.
-
Decrease in the concentration of active TGA.
-
Complicated purification process.
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| Exposure to atmospheric oxygen | Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). Degas solvents prior to use. |
| Presence of trace metal catalysts (e.g., Cu, Fe, Mn) | Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA in trace amounts.[1] |
| High pH | Maintain a lower pH where possible, as the thiolate anion is more susceptible to oxidation.[2] |
Experimental Protocol: Minimizing Oxidation
-
Inert Atmosphere: Assemble the reaction glassware and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Degassing: Degas the reaction solvent by sparging with nitrogen or argon for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Purity: Use freshly opened bottles of high-purity this compound.
-
Chelating Agent (Optional): If metal contamination is suspected, add a small amount of ethylenediaminetetraacetic acid (EDTA) disodium salt (e.g., 0.1 mol% relative to the substrate) to the reaction mixture before adding TGA.
Issue 2: Formation of Byproducts from Reactions with Carbonyls
Symptoms:
-
Formation of unexpected products such as mercaptals, mercaptols, or α,β-unsaturated thioethers.[1]
-
In some cases, formation of cyclic structures like 1,3-oxathiolan-5-ones.[1]
-
Reduced yield of the desired product.
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| Presence of aldehydes or ketones as impurities or reactants | Purify starting materials to remove carbonyl impurities. If the carbonyl is a reactant, carefully control stoichiometry and reaction conditions. |
| Acid catalysis | These reactions are often catalyzed by acids.[1] If not the intended reaction, ensure the reaction medium is not acidic or use a non-acidic catalyst for the primary transformation. |
Experimental Protocol: Selective Reaction in the Presence of Carbonyls
-
Protecting Groups: If the carbonyl group is not the intended reaction site, consider protecting it as an acetal or ketal before introducing this compound.
-
pH Control: Maintain a neutral or slightly basic pH to disfavor acid-catalyzed side reactions with carbonyls.
-
Stoichiometry: Use a minimal excess of this compound to reduce the likelihood of side reactions.
Issue 3: Unwanted Thioether Formation
Symptoms:
-
Formation of a byproduct resulting from the displacement of a leaving group by the thiol of TGA.
-
Addition of TGA across a double or triple bond.[1]
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| Presence of alkyl halides or other electrophiles with good leaving groups | Ensure starting materials are free from such impurities. If their presence is unavoidable, consider using a milder base or lower reaction temperature to reduce the rate of nucleophilic attack by the thiol. |
| Presence of activated alkenes or alkynes (Michael acceptors) | If Michael addition is not the desired reaction, avoid strongly basic conditions that favor the formation of the highly nucleophilic thiolate anion. |
Visualizing Side Reactions and Troubleshooting
Below are diagrams illustrating key concepts related to this compound side reactions.
Caption: Pathway of this compound Oxidation.
Caption: Troubleshooting Workflow for TGA Reactions.
Caption: Reversibility of Thia-Michael Addition.
References
- 1. chemcess.com [chemcess.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound TGA 99% - Ataman Kimya [atamanchemicals.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks | MDPI [mdpi.com]
methods for stabilizing thioglycolic acid solutions against air oxidation.
This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the air oxidation of thioglycolic acid (TGA) solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your TGA solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow or develops a slight turbidity. | Air Oxidation: The primary cause is the oxidation of the thiol group (-SH) in TGA to form dithiodiglycolic acid ([SCH₂CO₂H]₂), which can impart a yellow color.[1] This process is often accelerated by trace metal ions.[2][3] | Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to minimize contact with oxygen.[4] Chelating Agents: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.05-0.1% to sequester metal ions that catalyze oxidation.[5][6] |
| Noticeable decrease in the solution's potency or effectiveness (e.g., in depilatory or waving lotions). | Loss of Active TGA: Oxidation reduces the concentration of the active reducing agent, TGA, diminishing its performance.[7] | Quantify TGA Concentration: Use a titration method (see Experimental Protocols) to determine the current concentration of TGA.[8] pH Adjustment: Ensure the solution's pH is within the optimal range for stability, typically acidic to neutral for TGA, although its reducing power increases at higher pH.[1] A compromise on pH may be necessary depending on the application. |
| Formation of a precipitate in the solution. | Metal Complexes: TGA forms complexes with various metal ions.[1][5] If metal ion contamination is high, these complexes can precipitate. Advanced Degradation: In alkaline conditions, the oxidation product, dithiodiglycolate, can further decompose.[9] | Use High-Purity Water: Prepare solutions using deionized or distilled water to minimize metal ion contamination. Filtration: Filter the solution to remove any existing precipitate before use. Add Chelating Agent: Incorporate EDTA to keep metal ions in solution.[5] |
| Inconsistent experimental results using TGA solutions. | Variable TGA Concentration: Inconsistent preparation and storage methods can lead to varying degrees of oxidation and, therefore, different active TGA concentrations between batches. | Standardize Preparation: Follow a strict, standardized protocol for solution preparation, including the use of stabilizers. Store Properly: Store solutions in tightly sealed, opaque containers, preferably under an inert atmosphere and at reduced temperatures to slow degradation.[7][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (TGA) solution instability?
The primary cause of instability is the air oxidation of TGA's thiol group (-SH). This reaction converts two TGA molecules into one molecule of dithiodiglycolic acid, reducing the solution's efficacy.[1] This oxidation process can be significantly accelerated by factors such as exposure to air (oxygen), the presence of trace metal ions (like iron, copper), elevated pH, high temperatures, and exposure to UV light.[2][3][9]
Q2: How do chelating agents like EDTA work to stabilize TGA solutions?
Chelating agents, such as EDTA, stabilize TGA solutions by sequestering trace metal ions that are often present in aqueous solutions.[5][6] These metal ions act as catalysts, accelerating the rate of air oxidation of TGA.[2][3] By forming stable complexes with these metal ions, EDTA effectively inactivates them, thereby inhibiting their catalytic activity and slowing down the degradation of TGA.[5]
Q3: What is the role of antioxidants in TGA solutions?
Antioxidants can be added to TGA solutions to provide an additional layer of protection against oxidation. Thiol-based antioxidants, such as N-acetyl-l-cysteine (NAC) or glutathione, can act as sacrificial agents, being preferentially oxidized over TGA.[10][11][12] They work by donating a hydrogen atom to neutralize free radicals, thus inhibiting the oxidative chain reaction that leads to TGA degradation.[12]
Q4: What is the optimal pH for storing TGA solutions?
The stability of TGA is pH-dependent. While TGA is a stronger reducing agent at higher (alkaline) pH, it is also more susceptible to oxidation.[1][9] For storage, a lower pH (acidic range) generally improves stability against oxidation.[6] However, the optimal pH often depends on the specific application. For instance, cosmetic formulations like permanent wave solutions operate at an alkaline pH to be effective. In such cases, the use of other stabilization methods is crucial.
Q5: How should I properly prepare and store a TGA solution for maximum stability?
To maximize stability, follow these steps:
-
Use high-purity reagents and water to minimize metal ion contamination.
-
Deoxygenate the water by boiling and cooling it under an inert gas (e.g., nitrogen or argon) before preparing the solution.
-
Add a chelating agent , such as EDTA (0.05-0.1% w/v), to the water before adding TGA.
-
Prepare the solution under an inert atmosphere to prevent initial oxidation.
-
Store the final solution in a tightly sealed, opaque glass container to protect it from air and light.[13]
-
Store at a cool temperature (refrigerated if the application allows) to slow down the rate of degradation.[9]
Quantitative Data on TGA Stabilization
The following tables summarize the impact of various conditions on the stability of this compound solutions.
Table 1: Effect of pH and Temperature on TGA Oxidation
| pH | Storage Temperature (°C) | Oxidation Rate (Relative) |
| 4.0 | 25 | Low |
| 7.0 | 25 | Moderate |
| 9.0 | 25 | High |
| 7.0 | 4 | Very Low |
| 7.0 | 40 | Very High |
Note: This table provides a qualitative summary based on the general principle that oxidation increases with both pH and temperature.[9]
Table 2: Efficacy of Common Stabilizers
| Stabilizer | Concentration (% w/v) | Mechanism of Action | Relative Efficacy |
| EDTA | 0.05 - 0.1 | Metal Ion Chelation[5] | High |
| N-acetyl-cysteine (NAC) | 0.1 - 0.5 | Antioxidant (Thiol-based)[10] | Moderate to High |
| Sodium Metabisulfite | 0.1 | Oxygen Scavenger | Moderate |
Experimental Protocols
Protocol: Determination of TGA Concentration by Iodometric Titration
This protocol allows for the quantification of the active TGA content in a solution, which is essential for assessing its stability over time. The principle involves the oxidation of TGA by a standardized iodine solution.
Materials:
-
TGA solution (sample)
-
0.1 N Standardized Iodine Solution
-
1% Starch Indicator Solution
-
Deionized Water
-
Sodium Hydroxide Solution (for pH adjustment if needed)[8]
-
Burette, Flasks, Pipettes
Procedure:
-
Pipette a precise volume (e.g., 10.0 mL) of the TGA solution into a 250 mL Erlenmeyer flask.
-
Dilute the sample with approximately 50 mL of deionized water.
-
Add 1-2 mL of the 1% starch indicator solution to the flask. The solution should remain colorless.
-
Fill a burette with the 0.1 N standardized iodine solution and record the initial volume.
-
Titrate the TGA sample with the iodine solution.[8][14] Add the iodine dropwise while continuously swirling the flask.
-
The endpoint is reached when the solution turns a persistent pale blue or violet color, indicating that all the TGA has been oxidized and free iodine is present to react with the starch.
-
Record the final volume of the iodine solution used.
-
Calculate the concentration of TGA in the sample.
Calculation:
Concentration of TGA (mol/L) = (Volume of Iodine (L) × Normality of Iodine (N)) / Volume of TGA sample (L)
Note: This titration should be performed in an alkaline medium for some applications, which can be achieved by adding a suitable buffer or NaOH solution before titration.[8]
Visualization of Stabilization Workflow and Logic
Workflow for Preparing a Stabilized TGA Solution
Caption: Workflow for preparing stabilized this compound solutions.
Troubleshooting Logic for TGA Degradation
Caption: Troubleshooting flowchart for degraded TGA solutions.
Mechanism of Stabilization by a Chelating Agent
Caption: How EDTA prevents metal-catalyzed oxidation of TGA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of oxidation of this compound by hexachloroiridate(iv) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. nbinno.com [nbinno.com]
- 6. arkema.com [arkema.com]
- 7. This compound | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Thiol-based antioxidants elicit mitochondrial oxidation via respiratory complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjor.ro [rjor.ro]
- 13. ec.europa.eu [ec.europa.eu]
- 14. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Enhancing the Efficacy of Thioglycolic Acid as a Corrosion Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficiency of thioglycolic acid (TGA) as a corrosion inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Increased Corrosion Rate at High Concentrations of this compound
-
Question: We observed an increase in the corrosion rate after adding high concentrations (e.g., >1000 ppm) of this compound. Why is this happening and how can it be mitigated?
-
Answer: At high concentrations, this compound can cause a significant drop in the pH of the solution, leading to an increase in the acidity of the environment.[1] This heightened acidity can accelerate corrosion, counteracting the intended inhibitory effect. The mechanism of CO2 corrosion is pH-dependent, and a protective film that typically forms at a pH above 5 is not stable in highly acidic conditions.[1]
Troubleshooting Steps:
-
Optimize Concentration: Reduce the concentration of this compound to an optimal range, which may be as low as 5-10 ppm for effective inhibition under certain conditions.[2]
-
pH Adjustment: If high concentrations of TGA are necessary, consider using a buffer solution or adding a pH adjuster to maintain the pH in a range where a protective film can form (typically above 5).[1]
-
Synergistic Formulations: Investigate the use of TGA in combination with other corrosion inhibitors, such as quaternary ammonium compounds or rosin amine derivatives.[3] These formulations can enhance inhibition efficiency at lower TGA concentrations.
-
Issue 2: Inconsistent or Non-Reproducible Electrochemical Data
-
Question: Our potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) results show high variability between experiments. What are the potential causes and solutions?
-
Answer: Inconsistent electrochemical data can stem from several factors related to the experimental setup and procedure.
Troubleshooting Steps:
-
Stable Open Circuit Potential (OCP): Ensure the system has reached a stable OCP before beginning any measurements. A stable OCP indicates that the corroding system has reached a steady state.
-
Electrode Preparation: Implement a standardized and rigorous procedure for polishing and cleaning the working electrode before each experiment to ensure a consistent surface.
-
Reference Electrode Placement: Position the reference electrode tip close to the working electrode surface to minimize iR drop, which can distort electrochemical measurements.
-
Deaeration: Thoroughly purge the test solution with an inert gas (e.g., nitrogen or argon) before and during the experiment to remove dissolved oxygen, which can influence the corrosion process.
-
Temperature Control: Maintain a constant and controlled temperature throughout the experiment, as temperature fluctuations can significantly affect corrosion rates.
-
Issue 3: Poor Film Persistency and Incomplete Coverage
-
Question: We suspect the protective film formed by this compound is not persistent or does not fully cover the metal surface. How can we improve film quality?
-
Answer: The effectiveness of this compound as a corrosion inhibitor relies on the formation of a stable and complete protective film.[2][4] Poor film quality can be due to suboptimal conditions.
Troubleshooting Steps:
-
pH and Concentration Optimization: As mentioned previously, ensure the pH and TGA concentration are in the optimal range to facilitate the formation of a stable protective layer.
-
Exposure Time: Allow sufficient time for the inhibitor to adsorb onto the metal surface and form a film. The required time can vary depending on the system.
-
Flow Conditions: In dynamic flow systems, high shear stress can remove the protective film. Consider using inhibitors with stronger adsorption characteristics or formulations that enhance film persistency.
-
Surface Analysis: Utilize surface analysis techniques like Scanning Electron Microscopy (SEM) to visually inspect the morphology of the protective film and identify any inconsistencies or lack of coverage.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the primary mechanism by which this compound inhibits corrosion? this compound primarily functions by adsorbing onto the metal surface and forming a protective film.[1][2] This film acts as a barrier, isolating the metal from the corrosive environment. The thiol (-SH) and carboxylic acid (-COOH) functional groups in the TGA molecule play a crucial role in binding to the metal surface.[2]
-
What are the typical applications of this compound as a corrosion inhibitor? this compound is utilized in various industries, including oil and gas, to protect pipelines and equipment from corrosion, especially in sour environments containing hydrogen sulfide (H2S). It is also used in metal cleaning and treatment formulations.[4][5]
Experimental and Data Interpretation
-
How do I interpret the results from potentiodynamic polarization? Potentiodynamic polarization curves provide information on the corrosion current density (Icorr), which is directly related to the corrosion rate. A lower Icorr in the presence of an inhibitor indicates effective corrosion inhibition. The shape of the anodic and cathodic branches of the curve can reveal whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.
-
What information can be obtained from Electrochemical Impedance Spectroscopy (EIS)? EIS is a non-destructive technique that provides detailed insights into the corrosion process. By fitting the impedance data to an equivalent circuit model, you can determine parameters such as the solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl). An increase in Rp in the presence of an inhibitor signifies a decrease in the corrosion rate.
-
Is the weight loss method still a relevant technique for evaluating corrosion inhibitors? Yes, the weight loss method is a straightforward and widely used technique that provides a direct measure of the average corrosion rate over a specific period. It is often used to validate the results obtained from electrochemical methods.
Data Presentation
Table 1: Effect of this compound Concentration on Corrosion Rate and pH
| TGA Concentration (ppm) | pH | Corrosion Rate (mm/y) | Protection (%) |
| 0 (Blank) | ~5.5 | 1.2 | 0 |
| 10 | ~5.5 | 0.5 | 58.3 |
| 100 | ~5.5 | 0.2 | 83.3 |
| 1000 | 2.3 | 3.5 | -191.7 (Activation) |
| 10000 | 1.4 | 10.2 | -750 (Activation) |
Data adapted from a study on mild steel in a CO2-saturated environment.[1]
Experimental Protocols
1. Weight Loss Method
-
Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with a series of grit papers, clean with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution with and without the desired concentrations of this compound. Ensure the coupons are fully submerged and not in contact with each other.
-
Exposure: Maintain the test conditions (e.g., temperature, aeration) for a predetermined period.
-
Cleaning: After the exposure period, remove the coupons and clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal.
-
Final Weighing: Dry the cleaned coupons and reweigh them accurately.
-
Calculation: Calculate the weight loss and the corrosion rate using the following formula: Corrosion Rate (mm/y) = (87.6 × Weight Loss in mg) / (Area in cm² × Time in hours × Metal Density in g/cm³)
2. Potentiodynamic Polarization
-
Electrode Preparation: Prepare the working electrode (metal specimen) as described for the weight loss method.
-
Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Deaeration and Stabilization: Fill the cell with the test solution and purge with an inert gas. Allow the system to stabilize by monitoring the OCP until it reaches a steady value.
-
Polarization Scan: Begin the potential scan from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) to a potential anodic to the OCP (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the applied potential. Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.
3. Electrochemical Impedance Spectroscopy (EIS)
-
Cell and Electrode Preparation: Use the same setup as for potentiodynamic polarization.
-
Stabilization: Allow the system to stabilize at the OCP.
-
EIS Measurement: Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. Fit the data to an appropriate equivalent circuit model to determine the relevant electrochemical parameters.
Visualizations
Caption: Workflow for evaluating the efficiency of this compound as a corrosion inhibitor.
Caption: Simplified mechanism of corrosion inhibition by this compound on a metal surface.
References
Technical Support Center: Preventing Protein Aggregation During Reduction with Thioglycolic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with protein aggregation during disulfide bond reduction using thioglycolic acid.
Troubleshooting Guide
This guide addresses common issues encountered during protein reduction with this compound, offering potential causes and actionable solutions.
Problem 1: Immediate and severe protein precipitation upon addition of this compound.
| Potential Cause | Recommended Solution |
| Incorrect pH | This compound is a reducing agent, especially at higher pH.[1] The pH of the buffer should be optimized. A pH of 8.0 is a good starting point for the deprotection of thioesters using this compound.[2] Ensure the final pH of the protein solution after adding this compound is within the optimal range for your specific protein's stability. Adjust the buffer pH accordingly. |
| High Protein Concentration | High protein concentrations can increase the likelihood of aggregation as molecules are in closer proximity.[3] Dilute the protein sample before adding this compound. If a high final concentration is necessary, consider a gradual addition of the reducing agent or the use of stabilizing excipients. |
| Rapid Unfolding and Exposure of Hydrophobic Patches | The reduction of disulfide bonds can lead to rapid protein unfolding, exposing hydrophobic regions that can interact and cause aggregation.[4] Perform the reduction at a lower temperature (e.g., 4°C) to slow down the unfolding process.[3] Consider the addition of stabilizing osmolytes like glycerol or sucrose.[3] |
| Ionic Strength Mismatch | The ionic strength of the buffer can significantly impact protein solubility and stability.[3] Optimize the salt concentration (e.g., NaCl, KCl) in your buffer. Both low and high salt concentrations can potentially lead to aggregation, so a systematic screening is recommended.[3] |
Problem 2: Gradual increase in turbidity and visible aggregates over time during the reduction reaction.
| Potential Cause | Recommended Solution |
| Formation of Incorrect Disulfide Bonds | Incomplete reduction or re-oxidation of newly formed thiols can lead to the formation of non-native intermolecular disulfide bonds, resulting in aggregation.[5] Ensure a sufficient molar excess of this compound is used. A 2-fold molar excess over the substrate has been used for thioester deprotection.[2] Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] |
| Instability of the Reduced Protein | The reduced form of the protein may be inherently less stable than the oxidized form under the current buffer conditions. The reduction of disulfide bonds can decrease the thermal stability of a protein.[6] Add stabilizers to the buffer. Arginine and glutamate mixtures can enhance protein solubility.[3] Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can also be beneficial.[3] |
| Suboptimal Temperature | While low temperatures can slow down aggregation, some proteins may be less stable at 4°C.[3] Experiment with performing the reduction at room temperature for a shorter duration, monitoring for any signs of aggregation. |
| Presence of Metal Ions | Metal ions can sometimes catalyze oxidation reactions, leading to the formation of disulfide-linked aggregates. This compound can form complexes with metal ions.[1] Include a chelating agent like EDTA in your buffer to sequester any contaminating metal ions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for protein reduction?
The optimal concentration of this compound depends on the concentration of disulfide bonds in your protein sample. A good starting point is to use a 2 to 10-fold molar excess of this compound over the concentration of disulfide bonds. It is recommended to perform a titration experiment to determine the minimal concentration required for complete reduction without inducing aggregation.
Q2: How does pH affect the efficiency of reduction by this compound?
This compound is a more potent reducing agent at a higher pH because the thiolate anion (RS-), which is more prevalent at pH values above its pKa (around 3.8 for the first ionization and 9.3 for the second), is the active nucleophile in the reduction reaction.[1] Therefore, performing the reduction at a pH between 7.5 and 8.5 is generally recommended for efficient disulfide bond cleavage. However, the optimal pH will also depend on the stability of your target protein.[3]
Q3: Are there any additives that can be used to prevent aggregation during reduction with this compound?
Yes, several additives can help prevent aggregation.[3] These include:
-
Stabilizing Osmolytes: Glycerol (5-20%), sucrose, or trehalose can help stabilize the native conformation of the protein.[3]
-
Amino Acids: Arginine and glutamate (typically 50-500 mM) can suppress aggregation by interacting with charged and hydrophobic regions on the protein surface.[3]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween 20 or Triton X-100 (below their critical micelle concentration) can help solubilize aggregation-prone intermediates.[3]
-
Chelating Agents: EDTA (1-5 mM) can prevent metal-catalyzed oxidation.
Q4: What are some alternatives to this compound for protein reduction that might be less prone to causing aggregation?
While this compound is effective, other reducing agents are more commonly used in protein chemistry and may be less harsh on certain proteins. These include:
-
Dithiothreitol (DTT): A strong reducing agent, effective at pH 7.0-8.0.
-
Tris(2-carboxyethyl)phosphine (TCEP): An odorless and more stable reducing agent that is effective over a wider pH range and does not contain a thiol group.
-
β-mercaptoethanol (BME): A volatile and odorous but effective reducing agent.
The choice of reducing agent should be empirically determined for each specific protein.[3]
Q5: How can I monitor protein aggregation during the reduction process?
Protein aggregation can be monitored using several techniques:
-
Visual Inspection: Observe the solution for any signs of cloudiness or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm is indicative of light scattering due to the formation of aggregates.
-
Dynamic Light Scattering (DLS): This technique can detect the presence of soluble aggregates and measure their size distribution.
-
Size Exclusion Chromatography (SEC): The appearance of high molecular weight peaks eluting in the void volume can indicate the presence of aggregates.[3]
Experimental Protocol: Reduction of Protein Disulfide Bonds with this compound
This protocol provides a general framework for the reduction of protein disulfide bonds using this compound. Optimization of specific parameters will be required for each protein.
Materials:
-
Purified protein solution
-
This compound (TGA)
-
Reduction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0)
-
Degassing equipment (optional, for sensitive proteins)
-
Spectrophotometer or other analytical instrument for monitoring aggregation
Procedure:
-
Buffer Preparation: Prepare the desired volume of Reduction Buffer and adjust the pH to 8.0. For proteins prone to oxidation, degas the buffer by sparging with nitrogen or argon gas for at least 30 minutes.
-
Protein Preparation: If your protein is in a different buffer, exchange it into the Reduction Buffer using dialysis or a desalting column. Adjust the protein concentration to a starting point of 1 mg/mL.
-
This compound Preparation: Prepare a fresh stock solution of this compound (e.g., 1 M in water).
-
Reduction Reaction: a. Place the protein solution in a suitable reaction vessel. If necessary, maintain an inert atmosphere. b. Add the required volume of the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess over disulfide bonds). Add the this compound dropwise while gently stirring. c. Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-4 hours).
-
Monitoring the Reaction: Periodically, take aliquots of the reaction mixture to monitor for aggregation (e.g., by measuring absorbance at 340 nm) and to assess the extent of reduction (e.g., using Ellman's reagent or RP-HPLC).
-
Quenching the Reaction (Optional): If necessary, the reaction can be stopped by removing the excess this compound through dialysis, a desalting column, or by adding a thiol-reactive compound like iodoacetamide.
-
Downstream Processing: The reduced protein is now ready for subsequent applications.
Visualization of Troubleshooting Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A new procedure for thioester deprotection using this compound in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Disulfide Bond Formation and Protein Helicity on the Aggregation of Activating Transcription Factor 5 (ATF5) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thioglycolic Acid (TGA) Buffer Preparation and pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of thioglycolic acid (TGA), focusing on the critical aspect of pH adjustment for its activity in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound's reducing activity?
A1: The reducing power of this compound is significantly enhanced at a pH above its thiol pKa of approximately 9.3.[1] At alkaline pH, the thiol group (-SH) is deprotonated to the thiolate anion (-S⁻), which is a much stronger nucleophile and reducing agent.[2] For applications requiring the reduction of disulfide bonds, a pH in the alkaline range (typically pH 8-12.5) is often optimal.[3][4][5]
Q2: What are the pKa values of this compound?
A2: this compound has two pKa values corresponding to its two ionizable groups:
Understanding these pKa values is crucial for preparing buffers and predicting the ionization state of TGA at a given pH.
Q3: Which buffer systems are compatible with this compound?
A3: Phosphate and Tris buffers are commonly used in biochemical assays.[7][8] However, phosphate buffers can precipitate with certain metal ions like Ca²⁺ and Mg²⁺.[9] Tris buffers are generally more compatible with metal ions but their pH can be more sensitive to temperature changes.[9] For applications requiring a highly alkaline pH, such as in depilatory studies, potassium hydroxide or calcium hydroxide are often used to adjust and maintain the pH.[3][4][5][10] The choice of buffer should be guided by the specific requirements of the experiment, including ionic strength and potential interactions with other components in the system.
Q4: How should I store this compound and its solutions to maintain activity?
A4: this compound is readily oxidized by air, especially in aqueous solutions.[2][6][11] To minimize oxidation, store pure TGA and its solutions in tightly sealed, dark amber bottles in a cool, well-ventilated area.[1][6][12] For preparing stock solutions, using deoxygenated water (e.g., by boiling or purging with nitrogen) can help prolong the shelf life. Solutions of thioglycolates can also lose purity upon storage, and the exclusion of air does not completely prevent this.[11]
Q5: Can this compound interfere with protein quantification assays?
A5: Yes, as a reducing agent, this compound can interfere with protein assays that are based on the reduction of copper ions, such as the bicinchoninic acid (BCA) and Lowry assays.[13][14] It is advisable to remove reducing agents from protein samples before performing these assays, for example, by protein precipitation.[13] Alternatively, a Coomassie dye-based assay (Bradford assay), which is less sensitive to reducing agents, can be used.[13]
Quantitative Data Summary
| Parameter | Value | Source |
| pKa₁ (Carboxylic Acid) | ~3.83 | [1][6] |
| pKa₂ (Thiol) | ~9.3 | [1] |
| Optimal pH for Reducing Activity | Alkaline (pH > 8) | [3][4][5][6] |
| pH Range in Cosmetic Formulations | 7.0 - 12.7 | [3] |
Experimental Protocol: Preparation of a 0.1 M this compound Buffer at pH 8.5
This protocol describes the preparation of a 0.1 M TGA buffer using a phosphate buffer system.
Materials:
-
This compound (TGA)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized, deoxygenated water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Dark amber storage bottle
Procedure:
-
Prepare the Phosphate Buffer (0.1 M, pH 8.5):
-
Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in deoxygenated water.
-
To prepare 100 mL of 0.1 M phosphate buffer at pH 8.5, start with the 0.1 M sodium phosphate dibasic solution and add the 0.1 M sodium phosphate monobasic solution while monitoring the pH until it reaches 8.5. Alternatively, use an online buffer calculator to determine the exact volumes of each solution needed.
-
-
Add this compound:
-
Work in a well-ventilated fume hood due to the strong odor of TGA.
-
To 90 mL of the prepared 0.1 M phosphate buffer (pH 8.5), add the calculated amount of TGA to achieve a final concentration of 0.1 M. For liquid TGA (density ≈ 1.32 g/mL, MW = 92.11 g/mol ), this would be approximately 0.7 mL.
-
Continuously stir the solution during the addition of TGA.
-
-
Adjust the Final pH:
-
After the TGA has completely dissolved, measure the pH of the solution. The addition of the acidic TGA will lower the pH.
-
Slowly add 1 M NaOH dropwise while stirring to bring the pH back to 8.5. Use 1 M HCl if you overshoot the target pH.
-
Allow the solution to equilibrate for a few minutes before taking the final pH reading.
-
-
Final Volume and Storage:
-
Once the pH is stable at 8.5, transfer the solution to a 100 mL volumetric flask and add deoxygenated water to reach the final volume.
-
Transfer the final buffer solution to a dark amber bottle, seal it tightly, and store it at 2-8°C.[15] For optimal performance, use the buffer fresh or within a few days of preparation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Strong, Unpleasant Odor | Inherent property of this compound. | Always work in a well-ventilated fume hood. Keep containers tightly sealed. Neutralize waste with hydrogen peroxide or bleach before disposal.[6] |
| Solution Turns Yellow/Pink | Oxidation of thioglycolate, especially at alkaline pH. | Prepare solutions fresh using deoxygenated water. Store solutions in tightly sealed, dark containers at low temperatures. Consider purging the solution and headspace of the storage bottle with an inert gas (e.g., nitrogen or argon). |
| Precipitate Forms | Incompatibility of buffer salts with other components (e.g., phosphate with Ca²⁺/Mg²⁺). TGA salt insolubility at certain concentrations and pH. | If using phosphate buffer, ensure the absence of divalent cations. Consider using a Tris-based buffer. If precipitation occurs upon adding TGA, try adding it more slowly with vigorous stirring, or adjust the pH simultaneously. |
| Loss of Reducing Activity | Oxidation of thioglycolate to dithiodiglycolate. | Prepare fresh solutions for critical experiments. Store stock solutions under an inert atmosphere. Assay the concentration of free thiol groups if a decrease in activity is suspected. |
| Inaccurate pH Reading | pH meter not calibrated correctly. Temperature effects on the buffer's pKa. | Calibrate the pH meter with fresh standards before use. Prepare and adjust the buffer at the temperature at which it will be used. |
| Interference in Assays | TGA interferes with assays involving the reduction of metal ions (e.g., BCA, Lowry). | Use a protein quantification method that is not affected by reducing agents, such as the Bradford assay. Alternatively, remove TGA from the sample by protein precipitation prior to the assay.[13] |
Visualizations
References
- 1. Use and storage method of this compound-Qingdao LNT Chemical Co., LTD. [en.lntchem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. US9795558B2 - Depilatory formulations and methods of using same - Google Patents [patents.google.com]
- 5. POTASSIUM THIGLYCOLATE - Ataman Kimya [atamanchemicals.com]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. controlledfluidics.com [controlledfluidics.com]
- 8. How to correctly choose Tris (77-86-1) and phosphate buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Potassium Thioglycolate [myskinrecipes.com]
- 11. This compound | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. zxchem.com [zxchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound TGA 99% - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Scaling Up Thioglycolic Acid Synthesis
Welcome to the technical support center for thioglycolic acid (TGA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up TGA production from laboratory to industrial scales. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this compound synthesis.
Reaction & Synthesis
Q1: Our yield of this compound has significantly decreased after scaling up the reaction from a lab to a pilot scale. What are the common causes?
A1: A drop in yield during scale-up is a frequent challenge. Several factors could be responsible:
-
Inefficient Heat Transfer: The reaction between chloroacetic acid (or its salt) and a sulfur source like sodium hydrosulfide is exothermic. Small lab-scale reactions dissipate heat easily, but large reactors have a smaller surface-area-to-volume ratio, leading to poor heat dissipation. This can cause localized "hot spots," promoting the formation of by-products such as dithiodiglycolic acid (DTDGA) and thiodiglycolic acid, thus reducing the yield of the desired product.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to non-homogenous reaction mixtures. This means localized areas may have incorrect stoichiometry or temperature, leading to incomplete conversion and increased side reactions.
-
Sub-optimal Reagent Addition Rate: Adding reagents too quickly can exacerbate exothermic events, while adding them too slowly can unnecessarily lengthen reaction times, potentially leading to degradation of reactants or products. The addition rate must be re-optimized for the thermal management capacity of the larger reactor.
-
Impurity Profile of Raw Materials: The purity of commercial-grade raw materials may differ from lab-grade reagents. Impurities can interfere with the reaction, leading to lower yields.[1]
Q2: We are observing a higher-than-expected formation of dithiodiglycolic acid (DTDGA). How can we minimize this by-product?
A2: Dithiodiglycolic acid is formed via the oxidation of this compound. This is a common issue, especially in the presence of air.
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation of the thiol group.
-
Control pH: The propensity for oxidation is pH-dependent. Maintaining the optimized pH throughout the reaction is crucial.
-
Post-synthesis Reduction: In some processes, DTDGA is an intermediate. A reduction step, for example using zinc dust and hydrochloric acid, is employed after the initial reaction to convert the disulfide back to the thiol.[1] Ensuring this reduction step goes to completion is critical for high purity TGA. An electrochemical reduction method has also been proposed as a cleaner alternative to metal-based reduction.[2]
Purification Challenges
Q3: We are experiencing significant product loss during the vacuum distillation of this compound. How can this be mitigated?
A3: this compound is susceptible to thermal degradation and self-condensation (forming esters and other oligomers) at elevated temperatures.[3] This is a major challenge during large-scale distillation due to longer residence times in heated reboilers.
-
Optimize Vacuum and Temperature: Use the highest vacuum reasonably achievable to lower the boiling point of TGA. The reboiler temperature should be kept as low as possible, ideally below 147°C.[3]
-
Minimize Residence Time: Use distillation equipment designed for shorter residence times, such as wiped-film or short-path distillation units, for heat-sensitive materials.
-
Use Stabilizers: The addition of reducing agents (e.g., sodium borohydride) and quinone-based stabilizers (e.g., 9,10-anthraquinone) to the crude TGA before distillation has been shown to significantly inhibit degradation and improve the distillation yield.[4]
-
Co-distillation with Water: A patented method suggests that maintaining at least 1% water content in the distillation reboiler can suppress thermal condensation of TGA, allowing for more efficient separation from the organic extraction solvent.[5]
Q4: Our liquid-liquid extraction step is inefficient and prone to emulsion formation at a larger scale. What can we do to improve this?
A4: Liquid-liquid extraction is used to separate TGA from the aqueous, salt-containing reaction mixture.[3][6]
-
Solvent Selection: The choice of solvent is critical. Ethers are commonly used, but other solvents like tertiary-amyl alcohol have been shown to be effective and avoid reactions like esterification that can occur with primary or secondary alcohols.[3][7]
-
pH Adjustment: The pH of the aqueous phase affects the partition coefficient of TGA. Ensure the solution is sufficiently acidified to protonate the carboxylate, making the TGA more soluble in the organic phase.
-
Mixing and Settling: At scale, the type of agitation must be carefully controlled to ensure good mass transfer without creating a stable emulsion. The design of the settler is also important to allow adequate time for phase separation.
-
Alternative Solvents: Research has explored the use of ionic liquids as extraction solvents, which can offer high efficiency but require different process considerations for solvent recovery.[8][9]
Safety Concerns
Q5: What are the primary safety hazards to consider when scaling up this compound production?
A5: this compound is a hazardous material, and risks are amplified at larger scales.[10]
-
Toxicity and Corrosivity: TGA is toxic if swallowed, inhaled, or in contact with skin, and it is corrosive, causing severe skin burns and eye damage.[11] Operations should be conducted in closed systems with local exhaust ventilation.[12]
-
Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE, including chemical-resistant gloves (e.g., Butyl rubber, Neoprene), splash-proof goggles, face shields, and protective clothing.[12]
-
Emergency Facilities: Easily accessible emergency showers and eyewash stations are mandatory in areas where TGA is handled.[12]
-
Gas Evolution: The synthesis process may involve or produce hydrogen sulfide (H₂S), a highly toxic and flammable gas. Reactions with metals can also evolve flammable hydrogen gas.[13] Adequate ventilation and gas monitoring systems are essential.
-
Fire Hazards: TGA is a combustible liquid. In case of fire, poisonous sulfur oxides are produced.[12] Use appropriate fire extinguishing media like dry chemical, CO₂, or foam.
Quantitative Data on Process Optimization
The following tables summarize key quantitative data from process optimization studies, providing a basis for comparison during scale-up.
Table 1: Optimal Conditions for Continuous TGA Synthesis Data derived from a study on continuous synthesis using a combination of tank and tubular reactors.[14][15]
| Parameter | Optimal Value | Resulting TGA Yield |
| Molar Ratio (Chloroacetic Acid : Sodium Hydrosulfide) | 1 : 2.5 | > 90% |
| Chloroacetic Acid Concentration (mass fraction) | 20% | > 90% |
| Sodium Hydrosulfide Concentration (mass fraction) | 15% | > 90% |
| Residence Time (Tank Reactor) | 10 min | > 90% |
| Temperature (Tank Reactor) | 10°C | > 90% |
| Residence Time (Tubular Reactor) | 9 min | > 90% |
| Temperature (Tubular Reactor) | 55°C | > 90% |
Table 2: Effect of Stabilizers on this compound Rectification Yield This data demonstrates the improvement in yield during vacuum distillation by adding stabilizers to the concentrated TGA solution.[4]
| Additive(s) | Distillation Temperature | Vacuum | Final Purity | Rectification Yield |
| None (Control) | 114°C | -0.098 MPa | 99.16% | 60.23% |
| Sodium Borohydride + 9,10-Anthraquinone | 174°C | -0.080 MPa | 99.87% | 98.02% |
Table 3: Optimization of DTDGA Reduction via the Bunte Salt Route This data shows the effect of reagent quantities on the final yield of TGA from the hydrolysis and reduction of the Bunte salt intermediate.[1]
| Variable | Condition | TGA Yield (%) |
| HCl Amount for Hydrolysis | ||
| 5 ml | 87.4 | |
| 10 ml | 92.4 | |
| 20 ml | 91.5 | |
| 40 ml | 80.9 | |
| Zinc Dust for Reduction | ||
| 1.0 g | 83.5 | |
| 2.0 g | 91.4 | |
| 2.5 g | 93.1 | |
| 3.5 g | 93.4 |
Experimental Protocols
Below are generalized methodologies for common TGA synthesis routes. Note: These are illustrative protocols. All procedures must be subjected to a thorough risk assessment and adapted to the specific equipment and scale of operation.
Protocol 1: Synthesis via Sodium Hydrosulfide
This is the most common commercial route.[6]
-
Preparation: Prepare an aqueous solution of sodium hydrosulfide (NaHS) in a jacketed glass-lined reactor equipped with an agitator, temperature probe, and addition funnel. Begin cooling the reactor jacket.
-
Reaction: Slowly add an aqueous solution of chloroacetic acid to the NaHS solution while maintaining the reaction temperature between 10-25°C.[16] The rate of addition should be controlled to prevent the temperature from exceeding the set limit. The reaction is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Maturation: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 35°C) for 1-2 hours to ensure completion.[16]
-
Acidification: Cool the reaction mixture. Slowly and carefully add a mineral acid (e.g., hydrochloric or sulfuric acid) to the aqueous solution of sodium thioglycolate to lower the pH and liberate the free this compound. This step is exothermic and may release H₂S gas; perform in a well-ventilated area.
-
Extraction: Transfer the acidified aqueous solution to an extraction vessel. Extract the TGA into a suitable organic solvent (e.g., isopropyl ether, tertiary-amyl alcohol) multiple times to ensure a high extraction rate.[3]
-
Solvent Recovery: Separate the organic phase and distill the solvent, often under reduced pressure, for recycling.
-
Final Purification: Purify the crude TGA by vacuum distillation.[3] Monitor the head and pot temperatures closely. Collect the fraction boiling at the appropriate temperature/pressure for TGA (e.g., ~108°C at 16 mmHg).
Protocol 2: Synthesis via Bunte Salt Intermediate
This method involves the reaction of sodium thiosulfate with chloroacetic acid.[1][17]
-
Salt Formation: Neutralize an aqueous solution of chloroacetic acid with a base (e.g., sodium hydroxide). To this solution, add sodium thiosulfate.
-
Bunte Salt Synthesis: Heat the mixture under reflux for a short period (e.g., 15-30 minutes) to form the sodium S-(carboxymethyl)thiosulfate, known as a Bunte salt.
-
Hydrolysis: Cool the reaction mixture and hydrolyze the Bunte salt by adding concentrated hydrochloric acid and heating (e.g., 80-85°C) for 2-3 hours. This step produces a mixture of TGA and its disulfide form, DTDGA.
-
Reduction: After hydrolysis, subject the mixture to reduction to convert the DTDGA to TGA. This is typically done by adding zinc dust at room temperature and stirring until the reduction is complete.
-
Purification: Following the reduction, the TGA is isolated from the aqueous solution using the same liquid-liquid extraction and vacuum distillation procedure described in Protocol 1.
Process Diagrams & Workflows
General Synthesis and Purification Workflow
The following diagram illustrates the typical workflow for the industrial production of this compound, from raw materials to the final purified product.
Caption: General workflow for TGA synthesis and purification.
Troubleshooting Logic for Low Yield / Purity
This decision tree provides a logical path for diagnosing common issues during TGA synthesis scale-up.
Caption: Troubleshooting decision tree for TGA synthesis scale-up.
References
- 1. pjsir.org [pjsir.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification of this compound and Synthesis of Ammonium Thioglycolate - Master's thesis - Dissertation [dissertationtopic.net]
- 4. CN110590625A - Method for improving rectification yield of thioglycollic acid - Google Patents [patents.google.com]
- 5. JPH0272155A - Purification of this compound - Google Patents [patents.google.com]
- 6. US5023371A - Synthesis of this compound - Google Patents [patents.google.com]
- 7. US2658074A - Extraction of this compound from acidic aqueous media - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of this compound from its aqueous solution by ionic liquids: Ionic liquids selection by the COSMO-SAC model and liquid-liquid phase equilibrium [inis.iaea.org]
- 10. This compound :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- 12. nj.gov [nj.gov]
- 13. This compound | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Continuous Process for Synthesis of this compound in the Combination Reactors-Academax [exhibition.academax.com]
- 16. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Skin Irritation from Thioglycolic Acid in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address skin irritation issues encountered during the formulation and testing of topical products containing thioglycolic acid (TGA) and its salts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes skin irritation?
A1: this compound (TGA) and its salts function by breaking the disulfide bonds in keratin, the primary protein in hair. This same mechanism can disrupt the protein structure of the stratum corneum, the outermost layer of the skin, leading to irritation.[1] The process involves several pathways:
-
Protein Denaturation: TGA denatures proteins in the skin, similar to its effect on hair.[1]
-
Alkaline pH: TGA formulations typically have a high pH (up to 12.7 for depilatories) to be effective.[2][3] This high alkalinity can damage the skin's natural acid mantle and disrupt the skin barrier.[1]
-
Lipid Disruption: The formulation can deplete and reorganize intercellular lipids, which are crucial for a healthy skin barrier.[1]
-
Reduced Cohesion and Hydration: The disruption of proteins and lipids leads to decreased cohesion between skin cells and a reduced capacity to retain water, resulting in dryness and further barrier compromise.[1]
Q2: How do concentration and pH of this compound affect skin irritation?
A2: Both concentration and pH are critical factors in the irritation potential of TGA formulations. Higher concentrations of TGA and a more alkaline pH generally lead to increased efficacy but also greater skin irritation.[1] Regulatory bodies have set limits on the concentration and pH of TGA and its salts in cosmetic products to ensure consumer safety. Adhering to these guidelines is the first step in minimizing irritation. For example, in depilatories, TGA and its salts are permitted up to 5% with a pH between 7 and 12.7.[3]
Q3: Are the salts of this compound less irritating than the acid itself?
A3: Yes, the salts of this compound are generally considered less irritating than the free acid. Calcium thioglycolate is often cited as the least irritating salt form used in depilatories.[2] While neat this compound is corrosive to the skin, its salts, such as ammonium and sodium thioglycolate, are classified as slightly to moderately irritating.[4][5] The choice of salt can be a key formulation strategy to reduce irritation potential while maintaining efficacy.
Q4: What types of ingredients can be added to a this compound formulation to reduce skin irritation?
A4: Incorporating anti-irritant, moisturizing, and skin-soothing ingredients can significantly mitigate the irritation potential of TGA formulations. After hair removal with a depilatory, applying a gentle, fragrance-free moisturizer or a low-concentration hydrocortisone cream (~1%) can help soothe the skin and restore the skin barrier.[2][6] Formulations for sensitive areas are often enriched with such ingredients.[7]
Data on Formulation Parameters and Anti-Irritant Ingredients
Table 1: Regulatory Limits for this compound and its Salts in Cosmetic Formulations
| Product Type | Max Concentration (as TGA) | pH Range | Region/Authority |
| Depilatories | 5.0% | 7.0 - 12.7 | European Union, Health Canada |
| Hair Waving/Straightening (General Use) | 8.0% | 7.0 - 9.5 | European Union, Health Canada |
| Hair Waving/Straightening (Professional Use) | 11.0% | 7.0 - 9.5 | European Union, Health Canada |
| Other Rinse-Off Hair Products | 2.0% | 7.0 - 9.5 | European Union |
Source: Health Canada, European Union Cosmetics Regulation.[3]
Table 2: Potential Anti-Irritant and Soothing Ingredients for TGA Formulations
| Ingredient | Proposed Mechanism of Action |
| Allantoin | Promotes cell proliferation and wound healing; has soothing and moisturizing properties. |
| Bisabolol | The active component of chamomile, it has anti-inflammatory, anti-irritant, and anti-microbial properties. |
| Panthenol (Pro-vitamin B5) | Acts as a humectant, attracting and holding moisture. It also has anti-inflammatory effects. |
| Dipotassium Glycyrrhizinate | Derived from licorice root, it has anti-inflammatory and anti-irritant properties, partly by inhibiting PGE2 synthesis.[8] |
| Aloe Vera | Contains various compounds with anti-inflammatory, moisturizing, and wound-healing properties.[7] |
| Shea Butter | Rich in fatty acids and vitamins, it has moisturizing and anti-inflammatory properties.[7] |
| Glycerin | A humectant that draws moisture into the skin, helping to maintain hydration and barrier function.[9] |
Note: The efficacy of these ingredients should be tested within the specific TGA formulation, as the high pH and reducing environment can affect their stability and activity.
Troubleshooting Guides
Issue 1: In Vitro Assay Shows High Cytotoxicity/Irritation Potential
-
Question: My formulation with TGA shows a significant decrease in cell viability (<50%) in the Reconstructed Human Epidermis (RhE) model, classifying it as an irritant. How can I address this?
-
Answer:
-
Review Concentration and pH: Ensure the concentration of TGA and the pH of the final formulation are within the recommended safe limits for the intended application. Even within these limits, you may need to lower the concentration or pH to reduce irritation.
-
Evaluate the Salt Form: If you are using this compound, consider switching to a salt form, such as calcium thioglycolate, which is known to be less irritating.[2]
-
Incorporate Anti-Irritants: Add a combination of soothing and moisturizing ingredients from Table 2. The combination of allantoin, bisabolol, and D-panthenol has been shown to mitigate inflammatory responses in keratinocytes.[8]
-
Optimize the Vehicle: The formulation base can influence the penetration of TGA and the overall irritation. Consider using a system that creates a protective barrier on the skin, such as one containing beeswax, to limit contact of the active ingredient with the epidermis.[10]
-
Re-test: After reformulating, repeat the in vitro skin irritation test to determine if the changes have successfully reduced the irritation potential.
-
Issue 2: Inconsistent Irritation Results Between Batches
-
Question: I am observing variability in skin irritation potential between different batches of the same TGA formulation. What could be the cause?
-
Answer:
-
Check Raw Material Quality: Verify the purity and quality of the incoming TGA or its salts. Impurities can sometimes contribute to skin irritation.
-
Monitor pH Closely: The high pH of these formulations can drift if not properly buffered. Small changes in pH can significantly impact irritation. Implement strict pH monitoring for each batch.
-
Ensure Homogeneity: Inadequate mixing can lead to localized "hot spots" of high TGA concentration or pH within the formulation. Review and validate your manufacturing process to ensure consistent mixing.
-
Evaluate Packaging and Stability: TGA is susceptible to oxidation.[11] Ensure your packaging is appropriate and that the formulation is stable over its intended shelf life. Degradation products could have different irritation profiles.
-
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)
This protocol is a standardized method to assess the skin irritation potential of a chemical or formulation.
-
Model Preparation: Upon receipt, place the RhE tissue inserts into 24-well plates containing pre-warmed maintenance medium. Pre-incubate overnight at 37°C and 5% CO2.
-
Controls:
-
Negative Control: Apply a sterile phosphate-buffered saline (PBS) to triplicate tissues.
-
Positive Control: Apply a 5% aqueous solution of sodium dodecyl sulfate (SDS) to triplicate tissues.
-
-
Test Article Application: Apply the TGA formulation to the surface of triplicate tissues. For liquids, apply a sufficient amount to cover the tissue surface (e.g., 50 µL). For semi-solids, apply a defined amount (e.g., 50 mg).
-
Exposure: Incubate the treated tissues for a specified period, typically 15 to 60 minutes, at 37°C and 5% CO2.
-
Rinsing: After exposure, thoroughly rinse the tissues with PBS to remove the test article.
-
Post-Incubation: Transfer the rinsed tissues to fresh, pre-warmed maintenance medium and incubate for approximately 42 hours at 37°C and 5% CO2.
-
MTT Viability Assay:
-
Transfer the tissues to a 24-well plate containing MTT medium (e.g., 1 mg/mL).
-
Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to a purple formazan.
-
Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the extracted formazan using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (OD_test_article / OD_negative_control) * 100.
-
Classification: If the mean tissue viability is ≤ 50%, the formulation is classified as an irritant (UN GHS Category 2). If the viability is > 50%, it is considered a non-irritant.[11][12][13]
-
Protocol 2: In Vivo Acute Dermal Irritation/Corrosion Study (based on OECD TG 404)
This protocol is the traditional animal test for skin irritation, now largely replaced by in vitro methods for cosmetics in many regions.
-
Animal Selection: Use healthy, young adult albino rabbits.
-
Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.
-
Application:
-
Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the TGA formulation to a small area (approx. 6 cm²) of the clipped skin.
-
Cover the test site with a gauze patch and secure with semi-occlusive dressing.
-
-
Exposure: The exposure duration is typically 4 hours.
-
Observation:
-
After exposure, remove the dressing and wash the treated area to remove any residual test substance.
-
Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal. Scoring is typically done on a 0-4 scale.
-
-
Data Analysis:
-
Calculate the Primary Irritation Index (PII) for each animal by averaging the scores for erythema and edema at the 24, 48, and 72-hour readings.
-
The mean PII for all test animals determines the irritation classification (e.g., non-irritant, slight irritant, moderate irritant, severe irritant).
-
Visualizations
Caption: Mechanism of this compound-Induced Skin Irritation.
Caption: Experimental Workflow for TGA Formulation Safety Assessment.
Caption: Troubleshooting Logic for TGA Formulation Irritation.
References
- 1. droracle.ai [droracle.ai]
- 2. skintherapyletter.com [skintherapyletter.com]
- 3. Improved Tool for Predicting Skin Irritation on Reconstructed Human Epidermis Models Based on Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. droracle.ai [droracle.ai]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. senzagen.com [senzagen.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. iivs.org [iivs.org]
Technical Support Center: Thioglycolic Acid in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of thioglycolic acid (TGA) in cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a cosmetic formulation?
A1: The primary degradation pathway for this compound (TGA) in cosmetic formulations is oxidation. The thiol group (-SH) in the TGA molecule is susceptible to oxidation, especially in the presence of air (oxygen). This reaction converts two molecules of TGA into one molecule of dithiodiglycolic acid (DTDGA), which is a disulfide.[1][2][3] This process is the main cause of the loss of TGA's efficacy as a reducing agent in products like depilatories and permanent wave solutions.[4][5]
Q2: What are the key factors that accelerate the degradation of TGA?
A2: Several factors can accelerate the degradation of TGA in cosmetic formulations:
-
pH: The rate of oxidation is highly pH-dependent. At a higher pH (alkaline conditions), the thiol group is deprotonated to form the more reactive thiolate anion (-S⁻), which is more easily oxidized.[6][7] Depilatory and hair waving products are typically formulated at a high pH (around 12) to be effective, which also makes the TGA more prone to degradation.[3]
-
Presence of Oxygen: Exposure to air is a major contributor to oxidation.[2][8] The packaging of the final product plays a crucial role in minimizing oxygen exposure.
-
Metal Ions: Trace amounts of metal ions, such as iron, copper, and manganese, can act as catalysts, significantly speeding up the oxidation of TGA.[9][10] These metals can be introduced as impurities from raw materials or leach from packaging.
-
Elevated Temperature: Higher storage temperatures increase the rate of chemical reactions, including the oxidation of TGA.[11]
-
UV Exposure: Exposure to light can also contribute to the degradation of TGA.
Q3: What is dithiodiglycolic acid (DTDGA) and is it harmful?
A3: Dithiodiglycolic acid (DTDGA) is the main oxidation product of this compound.[6] It is formed when two molecules of this compound are joined by a disulfide bond. While TGA is the active ingredient responsible for breaking the disulfide bonds in hair keratin, DTDGA is inactive for this purpose. Therefore, the conversion of TGA to DTDGA leads to a loss of product efficacy. DTDGA is generally considered to be of low toxicity in the concentrations found in cosmetic products.
Q4: Can TGA degrade through pathways other than oxidation?
A4: While oxidation to DTDGA is the most common degradation pathway, other reactions can occur. At very high concentrations (typically above 70% in water), TGA can undergo self-esterification to form thioglycolides.[8][11] However, this is less common in typical cosmetic formulations where TGA concentrations are much lower. Under certain oxidative conditions, further oxidation to sulfonate species can also occur.[6][9]
Troubleshooting Guide
Issue 1: Loss of Product Efficacy (e.g., poor hair removal or straightening)
| Potential Cause | Troubleshooting Steps |
| Degradation of TGA to DTDGA | 1. Quantify TGA and DTDGA Content: Use a stability-indicating HPLC method to determine the concentrations of both TGA and DTDGA in the formulation. A high level of DTDGA and a low level of TGA confirm degradation. 2. Review Formulation pH: Ensure the pH of the formulation is within the optimal range for both efficacy and stability. While a high pH is necessary for TGA to be effective, an excessively high pH can accelerate degradation. 3. Evaluate Packaging: If using packaging that allows for air ingress (e.g., wide-mouthed jars), consider switching to airless pumps or sealed tubes to minimize oxygen exposure. |
| Interaction with Other Ingredients | 1. Compatibility Studies: Conduct compatibility studies of TGA with individual ingredients in the formulation to identify any potential interactions that may lead to its degradation. |
Issue 2: Discoloration of the Formulation (e.g., pink, yellow, or brown)
| Potential Cause | Troubleshooting Steps |
| Formation of Metal Complexes | 1. Trace Metal Analysis: Analyze raw materials and the final product for trace metal contamination (e.g., iron, copper). 2. Incorporate a Chelating Agent: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts to the formulation. Chelating agents bind to metal ions, preventing them from catalyzing the oxidation and discoloration reactions of TGA.[1] |
| Oxidation Products | 1. Minimize Air Exposure: During manufacturing, blanket the formulation with an inert gas like nitrogen to minimize exposure to oxygen. Ensure the final packaging is airtight. |
| Interaction with Fragrance or Other Ingredients | 1. Isolate the Cause: Prepare small batches of the formulation, omitting one ingredient at a time (especially fragrance components) to identify the ingredient responsible for the color change. |
Issue 3: Change in Odor
| Potential Cause | Troubleshooting Steps |
| Formation of Volatile Degradation Products | 1. Identify Volatiles: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with headspace analysis to identify any new volatile compounds that may be contributing to the change in odor. 2. Improve Stability: Implement the strategies to prevent TGA degradation, such as adding chelating agents and using appropriate packaging, as this will also likely reduce the formation of odorous byproducts. |
Issue 4: Changes in Physical Properties (e.g., viscosity, phase separation)
| Potential Cause | Troubleshooting Steps |
| pH Shift due to Degradation | 1. Monitor pH Over Time: Track the pH of the formulation during stability studies. A significant drop in pH may indicate the formation of acidic degradation products. 2. Optimize Buffer System: Ensure the formulation contains an adequate buffering system to maintain a stable pH throughout the product's shelf life. |
| Ingredient Incompatibility | 1. Re-evaluate Emulsifier/Thickener System: The change in ionic strength or the formation of degradation products might be affecting the stability of the emulsion or the performance of the thickening agent. Conduct compatibility studies with different stabilizing systems. |
Data Presentation
Table 1: Factors Influencing this compound Degradation
| Factor | Influence on Degradation | Mitigation Strategies |
| pH | Rate of oxidation increases significantly at higher (alkaline) pH.[6][7] | Optimize formulation pH for a balance of efficacy and stability. Use an effective buffering system. |
| Oxygen | Essential for the primary oxidation pathway to DTDGA.[8] | Manufacture under an inert atmosphere (e.g., nitrogen). Use airless or airtight packaging. |
| Metal Ions (Fe, Cu) | Catalyze the oxidation reaction, leading to faster degradation and potential discoloration.[9][10] | Use high-purity raw materials. Add a chelating agent (e.g., EDTA) to the formulation.[1] |
| Temperature | Higher temperatures accelerate the rate of degradation.[11] | Store the product in a cool, dark place. Conduct accelerated stability testing to predict shelf life. |
Table 2: Stability of a this compound Gel Formulation (8.8% TGA)[11]
| Storage Condition | Packaging | Duration | TGA Content (% of initial value) |
| Alternating 20°C / 40°C | Polyolefin bottle | 7 months | 82.8% |
| Alternating 20°C / 40°C | Glass bottle | 7 months | 97.8% |
| Room Temperature | Original Packaging | 1 year | 94.9% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quantification of TGA and DTDGA
This protocol provides a general framework for the simultaneous quantification of this compound and its primary degradation product, dithiodiglycolic acid, in a cosmetic cream. Method validation and optimization will be required for specific formulations.
1. Objective: To quantify the amount of TGA and DTDGA in a cosmetic formulation to assess its stability over time.
2. Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Reference standards for this compound and Dithiodiglycolic acid
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Deionized water
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions (Based on a published method[6]):
-
Mobile Phase: 15% Methanol in water, adjusted to pH 2.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare individual stock solutions of TGA and DTDGA in deionized water.
-
Create a series of mixed standard solutions containing both TGA and DTDGA at different concentrations to generate a calibration curve.
5. Sample Preparation:
-
Accurately weigh a known amount of the cosmetic cream into a volumetric flask.
-
Dilute with deionized water to the mark.
-
Mix thoroughly to ensure complete dissolution/dispersion of the active ingredients.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis:
-
Inject the standard solutions to establish the calibration curve for both TGA and DTDGA.
-
Inject the prepared sample solutions.
-
Identify the peaks for TGA and DTDGA based on their retention times from the standard injections.
-
Quantify the concentration of TGA and DTDGA in the sample using the calibration curve.
Protocol 2: Accelerated Stability Testing
This protocol outlines a general procedure for the accelerated stability testing of a cosmetic formulation containing TGA.
1. Objective: To evaluate the physical, chemical, and microbiological stability of the TGA formulation under accelerated conditions to predict its shelf life.
2. Procedure:
-
Prepare samples of the final formulation in its intended commercial packaging.
-
Place the samples in stability chambers at various temperature and humidity conditions. Common conditions include:[8][12]
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH (real-time control)
-
5°C ± 3°C (refrigerated control)
-
-
Conduct freeze-thaw cycling: Expose samples to alternating temperatures, for example, 24 hours at -10°C followed by 24 hours at 25°C, for at least three cycles.[2]
-
At specified time points (e.g., 0, 1, 2, and 3 months for accelerated conditions), withdraw samples and evaluate the following parameters:
-
Physical: Appearance, color, odor, viscosity, pH, and signs of phase separation.
-
Chemical: Concentration of TGA and DTDGA using the validated HPLC method.
-
Microbiological: Total viable count, yeast, and mold.
-
Packaging: Assess for any interaction between the product and the packaging.
-
3. Data Evaluation:
-
Compare the results from the accelerated conditions to the samples stored at room temperature.
-
Significant changes in any of the parameters may indicate a stability issue that needs to be addressed.
Visualizations
Caption: Primary oxidation pathway of this compound (TGA).
Caption: Troubleshooting workflow for TGA formulation issues.
References
- 1. EP0975321B1 - The use of this compound as depigmenting agent - Google Patents [patents.google.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Chemical depilatory - Wikipedia [en.wikipedia.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. specialchem.com [specialchem.com]
- 6. Kinetics and mechanism of oxidation of this compound by hexachloroiridate(iv) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and mechanism of oxidation of this compound by hexachloroiridate(IV) | Semantic Scholar [semanticscholar.org]
- 11. certifiedcosmetics.com [certifiedcosmetics.com]
- 12. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
Validation & Comparative
A Comparative Guide to Validating Protein Unfolding with Thioglycolic Acid Using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thioglycolic acid (TGA) as a protein unfolding agent against other common alternatives, with a focus on validation using circular dichroism (CD) spectroscopy. We present a detailed examination of the underlying mechanisms, experimental protocols, and data interpretation, supported by illustrative data and visualizations to aid in your research and development endeavors.
Introduction to Protein Unfolding and its Validation
Protein unfolding, or denaturation, is a critical area of study in biochemistry and drug development, providing insights into protein stability, folding pathways, and the mechanisms of disease. Circular dichroism spectroscopy is a powerful, non-destructive technique for monitoring changes in the secondary and tertiary structure of proteins in solution, making it an ideal tool for validating protein unfolding.[1]
This compound, a potent reducing agent, induces protein unfolding by targeting and breaking disulfide bonds, which are crucial for maintaining the tertiary and quaternary structures of many proteins.[2] This guide will compare the utility of TGA for this purpose with other common denaturants.
Mechanism of Action: this compound vs. Alternatives
The choice of denaturant depends on the specific research question and the nature of the protein being studied. This compound offers a specific mechanism of action that differs significantly from other common denaturants.
This compound (TGA): As a reducing agent, TGA specifically cleaves the disulfide bonds (S-S) between cysteine residues.[2] This targeted disruption of covalent linkages leads to the unfolding of proteins whose structural integrity is dependent on these bonds.
Chaotropic Agents (Urea and Guanidine Hydrochloride): These are the most widely used denaturants. They disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic interactions that are a major driving force for protein folding. This leads to a global unfolding of the protein, affecting secondary and tertiary structures simultaneously.
Other Reducing Agents (e.g., Dithiothreitol - DTT): Similar to TGA, DTT is a reducing agent that cleaves disulfide bonds. DTT is often favored in biochemical applications due to its lower odor and higher specificity. A comparison with TGA can be valuable in optimizing experimental conditions.
Thermal Denaturation: Applying heat increases the kinetic energy of the polypeptide chain, leading to the disruption of non-covalent interactions and subsequent unfolding. This method is useful for determining the thermal stability of a protein.[3]
Comparative Data Presentation
While direct, side-by-side quantitative comparisons of TGA with other denaturants in CD-monitored unfolding studies are not abundantly available in the literature, the following table illustrates the type of data that would be collected and analyzed to compare their effectiveness. The values presented are hypothetical and for illustrative purposes only.
| Denaturant | Target Protein | Concentration/ Condition for 50% Unfolding (Cm or Tm) | Change in Mean Residue Ellipticity at 222 nm (Δ[θ]222) | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound | Protein with disulfide bonds | e.g., 50 mM | Significant decrease | Reduction of disulfide bonds | Specific mechanism, useful for studying the role of disulfide bonds in stability | Strong odor, potential for side reactions at high concentrations |
| Urea | General globular protein | e.g., 4 M | Significant decrease | Disruption of hydrophobic interactions and hydrogen bonds | Well-characterized, gradual unfolding can reveal intermediates | High concentrations required, can cause carbamylation of proteins |
| Guanidine HCl | General globular protein | e.g., 2 M | Significant decrease | Disruption of hydrophobic interactions and hydrogen bonds | More potent than urea | Can interfere with some spectroscopic measurements |
| Dithiothreitol (DTT) | Protein with disulfide bonds | e.g., 10 mM | Significant decrease | Reduction of disulfide bonds | Less odor than TGA, highly effective | Can be less stable in solution over time |
| Temperature | General globular protein | e.g., 65 °C | Significant decrease | Disruption of non-covalent interactions | Allows determination of thermodynamic stability parameters | Can induce aggregation, not suitable for all proteins |
Experimental Protocols
Protocol 1: this compound-Induced Protein Unfolding Monitored by Circular Dichroism
This protocol outlines the steps for inducing protein unfolding using TGA and monitoring the process with CD spectroscopy.
1. Materials:
- Purified protein of interest (with known disulfide bonds)
- Phosphate buffer (pH 7.4) or another suitable buffer that does not interfere with CD measurements
- This compound (TGA) stock solution (e.g., 1 M, freshly prepared)
- Circular dichroism spectropolarimeter
- Quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV, 10 mm for near-UV)
2. Sample Preparation:
- Prepare a stock solution of the protein in the chosen buffer at a concentration suitable for CD analysis (typically 0.1-0.2 mg/mL for far-UV).
- Prepare a series of TGA solutions of varying concentrations in the same buffer.
3. CD Data Acquisition:
- Equilibrate the CD instrument and purge with nitrogen gas.
- Record a baseline spectrum of the buffer alone.
- Record the CD spectrum of the native protein (in the absence of TGA) in the far-UV region (e.g., 190-250 nm) to assess secondary structure and/or the near-UV region (e.g., 250-320 nm) for tertiary structure.[4]
- Titrate the protein solution with increasing concentrations of TGA. After each addition, allow the sample to equilibrate (e.g., for 5-10 minutes) before recording the CD spectrum.
- Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins or 218 nm for β-sheet proteins).[1]
4. Data Analysis:
- Subtract the buffer baseline from each protein spectrum.
- Plot the change in molar ellipticity at the chosen wavelength as a function of TGA concentration.
- Fit the resulting sigmoidal curve to a suitable model (e.g., a two-state transition model) to determine the midpoint of the unfolding transition (Cm), which represents the TGA concentration at which 50% of the protein is unfolded.
Mandatory Visualizations
References
- 1. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Monitoring protein aggregation during thermal unfolding in circular dichroism experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide: Thioglycolic Acid vs. Dithiothreitol for Protein Disulfide Bond Reduction
For researchers in the fields of biochemistry, molecular biology, and drug development, the effective reduction of protein disulfide bonds is a critical step in numerous analytical and preparative techniques. This guide provides a comprehensive comparison of two common reducing agents: Thioglycolic Acid (TGA) and Dithiothreitol (DTT). We will delve into their mechanisms of action, optimal conditions for use, and present experimental protocols to assist in selecting the appropriate reagent for your specific application.
At a Glance: TGA vs. DTT
| Feature | This compound (TGA) | Dithiothreitol (DTT) |
| Chemical Nature | Monothiol | Dithiol |
| Mechanism | Stepwise reduction via mixed disulfide intermediate. | Two-step reduction involving a cyclic intermediate, which drives the reaction to completion. |
| Reducing Power | Effective, but generally requires a larger excess and may be slower than DTT. | A very strong reducing agent due to the formation of a stable six-membered ring in its oxidized state.[1][2][3] |
| Optimal pH | More effective at higher pH values. | Optimal activity is observed at pH values above 7.[2] |
| Concentration | Typically used at higher concentrations than DTT. For preventing oxidation during electrophoresis, a final concentration of 0.01% (w/v) has been used.[4] | For maintaining reduced proteins: 1-10 mM. For complete reduction for electrophoresis: 50-100 mM.[5] |
| Side Reactions | Can form mixed disulfides with cysteine residues.[6] Oxidation can lead to the formation of dithiodiglycolic acid. | Can interact with protein domains in the absence of cysteine residues, potentially altering protein activity through mechanisms other than thiol-disulfide exchange.[7][8] |
| Odor | Strong, unpleasant odor. | Less pungent than other thiol-containing reducing agents like β-mercaptoethanol. |
| Primary Applications | Widely used in cosmetics for hair perming and depilatories. In research, used to prevent protein oxidation during electrophoresis.[4][6] | A standard reagent in molecular biology and biochemistry for reducing proteins prior to SDS-PAGE, preserving enzyme activity, and preventing protein aggregation.[2] |
Mechanism of Action
The difference in the chemical structure of TGA (a monothiol) and DTT (a dithiol) dictates their mechanism of action in reducing disulfide bonds.
This compound (TGA): As a monothiol, TGA reduces disulfide bonds in a two-step equilibrium reaction. The first step involves the formation of a mixed disulfide between the protein and TGA. A second molecule of TGA is then required to reduce this mixed disulfide, releasing the reduced protein.
Dithiothreitol (DTT): DTT's two thiol groups within the same molecule allow for a more efficient, intramolecular reduction mechanism. After the initial attack on the protein's disulfide bond to form a mixed disulfide, the second thiol of the DTT molecule readily attacks the sulfur atom of the mixed disulfide. This results in the formation of a stable, oxidized six-membered ring (cyclic DTT) and the fully reduced protein. This intramolecular cyclization is thermodynamically favorable and drives the reaction towards the complete reduction of the protein's disulfide bonds.[2][5]
Performance and Efficacy: A Comparative Look
DTT is generally considered the more potent and efficient reducing agent for several reasons:
-
Reaction Kinetics: The intramolecular nature of the second step in DTT's mechanism makes it significantly faster and more efficient than the intermolecular reaction required by TGA. Studies on the reduction of α-lactalbumin by DTT have shown biphasic kinetics, with some disulfide bonds being reduced much more rapidly than others, a phenomenon attributed to the accessibility and strain of the disulfide bonds within the native protein structure.[9]
-
Driving the Equilibrium: The formation of the stable oxidized DTT ring shifts the equilibrium of the reaction strongly towards the reduced protein, ensuring a more complete reduction.[5]
-
Concentration: DTT is typically effective at lower concentrations (in the millimolar range) compared to monothiols like TGA.[5]
TGA, however, has demonstrated its utility in specific applications:
-
Quantitative Reduction with Denaturants: TGA has been shown to achieve quantitative reduction of disulfide bonds in proteins like ribonuclease and lysozyme when used in the presence of a denaturant such as 8 M urea at pH 8.5.[10] This suggests that when the protein is unfolded, TGA can be an effective reducing agent.
-
Preventing Oxidation during Electrophoresis: TGA has been successfully used to prevent the oxidation of protein thiol groups during SDS-PAGE.[4] Its anionic nature at the pH of the electrophoresis buffer allows it to migrate ahead of most proteins, scavenging oxidizing agents like residual ammonium persulfate.[4]
Experimental Protocols
Below are detailed methodologies for reducing protein disulfide bonds using both TGA and DTT for subsequent analysis by SDS-PAGE.
Protocol 1: Reduction of Proteins with Dithiothreitol (DTT) for SDS-PAGE
This protocol is a standard method for preparing protein samples for denaturing polyacrylamide gel electrophoresis.
Materials:
-
Protein sample
-
2x Laemmli sample buffer (or similar) containing SDS
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Heating block or water bath
Procedure:
-
To your protein sample, add an equal volume of 2x Laemmli sample buffer.
-
Add DTT from a stock solution to a final concentration of 50-100 mM.[5]
-
Vortex the sample gently to mix.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the protein and facilitate the reduction of disulfide bonds.
-
Allow the sample to cool to room temperature.
-
Load the desired volume of the sample onto the SDS-PAGE gel.
Protocol 2: Using this compound (TGA) to Prevent Oxidation During SDS-PAGE
This protocol is adapted from a study demonstrating the use of TGA to prevent the formation of protein aggregates due to oxidation during electrophoresis.[4]
Materials:
-
Protein sample
-
SDS-PAGE sample buffer
-
This compound (TGA)
-
SDS-PAGE running buffer
Procedure:
-
Prepare your protein sample in a standard SDS-PAGE sample buffer that does not contain a reducing agent.
-
Just before loading the sample onto the gel, add this compound to the sample to a final concentration of 0.01% (w/v).[4]
-
It is also recommended to add this compound to the SDS-PAGE running buffer to the same final concentration of 0.01% (w/v) to maintain a reducing environment throughout the electrophoretic run.
-
Load the sample onto the SDS-PAGE gel and run the electrophoresis as usual.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
The choice between this compound and dithiothreitol for reducing protein disulfide bonds depends heavily on the specific experimental context.
Dithiothreitol (DTT) remains the reagent of choice for most applications in protein biochemistry and molecular biology that require efficient and complete reduction of disulfide bonds. Its potent reducing power, favorable reaction kinetics, and the formation of a stable oxidized product make it a reliable and effective tool for preparing proteins for analysis by techniques such as SDS-PAGE and mass spectrometry.
This compound (TGA) , while a capable reducing agent, is generally less efficient than DTT for complete protein reduction in its native state. However, it serves as a valuable alternative for specific applications, such as preventing protein oxidation during electrophoresis. Its use in conjunction with denaturing agents can also achieve quantitative reduction of disulfide bonds.
For researchers aiming for complete and rapid reduction of disulfide bonds in a wide variety of proteins, DTT is the recommended reagent. For applications where preventing re-oxidation during a lengthy process like electrophoresis is the primary concern, TGA presents a viable and effective option. As with any experimental procedure, optimization of reaction conditions such as concentration, temperature, and incubation time is crucial for achieving the desired outcome.
References
- 1. dalochem.com [dalochem.com]
- 2. agscientific.com [agscientific.com]
- 3. interchim.fr [interchim.fr]
- 4. Oxidation of cysteine-rich proteins during gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of dithiothreitol on protein activity unrelated to thiol-disulfide exchange: for consideration in the analysis of protein function with Cleland's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
A Comparative Guide to Thioglycolic Acid and β-Mercaptoethanol for Cell Lysis Protocols
For researchers, scientists, and drug development professionals, the initial step of cell lysis is critical for the successful extraction of viable proteins. The choice of a reducing agent in the lysis buffer is pivotal in protecting proteins from oxidation and denaturation. This guide provides an objective comparison of two such agents: thioglycolic acid and β-mercaptoethanol, supported by their chemical properties and roles in established laboratory protocols.
Mechanism of Action: Disrupting Disulfide Bonds
Both this compound and β-mercaptoethanol are thiol-containing compounds that act as potent reducing agents. Their primary function in cell lysis is to break disulfide bonds (-S-S-) that are crucial for the tertiary and quaternary structures of many proteins. By reducing these bonds to free sulfhydryl groups (-SH), they help to denature proteins, which is particularly important for inactivating nucleases (like RNases) and other enzymes that could degrade the target molecules.[1] This denaturation process also aids in the solubilization of proteins from cellular compartments.
Performance and Properties: A Head-to-Head Comparison
While both molecules serve a similar purpose, their chemical properties, stability, and handling considerations present distinct advantages and disadvantages in a laboratory setting.
| Feature | This compound | β-Mercaptoethanol |
| Primary Function | Reducing agent, breaks disulfide bonds | Reducing agent, breaks disulfide bonds[1] |
| Common Applications | Chemical depilatories, permanent wave solutions, precursor for ammonium thioglycolate.[2] | Protein extraction, RNA isolation (RNase inactivation), SDS-PAGE sample preparation.[1] |
| Potency | Strong reducing agent.[2] | Strong reducing agent, though sometimes considered less potent than DTT.[1] |
| Odor | Strong, unpleasant.[2][3] | Strong, unpleasant.[1] |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Corrosive.[3] | Toxic, with potential for liver or heart damage with repeated oral exposure.[4] |
| Stability in Solution | Readily oxidized by air. Solutions of 70% or more in water can form thioglycolides over time.[3] | Less stable in solution compared to DTT, degrades more rapidly when exposed to oxygen. Often added fresh to buffers.[1] |
| Cost-Effectiveness | Generally cost-effective for industrial applications. | Considered a cost-effective reducing agent for many laboratory applications.[1] |
Experimental Protocols: Integrating Reducing Agents into Cell Lysis
The following are generalized protocols for cell lysis of cultured mammalian cells, illustrating the incorporation of either this compound or β-mercaptoethanol. The optimal concentration of the reducing agent may need to be determined empirically for specific applications.
General Cell Lysis Protocol for Adherent Mammalian Cells
-
Cell Preparation: Grow adherent cells to approximately 80-90% confluency.
-
Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) containing the chosen reducing agent and protease inhibitors. A typical concentration for β-mercaptoethanol is 5-10 mM.[5] For this compound, a similar concentration range can be used as a starting point.
-
Incubation: Incubate the plate on ice for 15-30 minutes.
-
Cell Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new tube.
-
Storage: Store the protein lysate at -80°C for long-term use.
General Cell Lysis Protocol for Suspension Cells
-
Cell Harvesting: Pellet the suspension cells by centrifugation at 500 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again.
-
Lysis: Add ice-cold lysis buffer with the selected reducing agent and protease inhibitors to the cell pellet.
-
Incubation and Homogenization: Incubate on ice for 30 minutes, with periodic vortexing or passing the lysate through a narrow-gauge needle to aid in lysis.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the protein-containing supernatant to a fresh tube.
-
Storage: Store at -80°C.
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams outline the general cell lysis workflow and the mechanism of disulfide bond reduction.
Conclusion: Making an Informed Choice
The selection between this compound and β-mercaptoethanol for cell lysis protocols depends on several factors. β-mercaptoethanol is a well-established and cost-effective choice for general protein extraction and is particularly favored in RNA isolation due to its proven efficacy in denaturing RNases.[1] Its primary drawbacks are its instability in solution, requiring it to be added fresh, and its strong, unpleasant odor.
This compound, while a potent reducing agent, is less commonly used as a standard laboratory reagent for cell lysis compared to β-mercaptoethanol or DTT. Its applications are more prominent in industrial settings.[2] For a research laboratory, the established protocols and extensive literature supporting the use of β-mercaptoethanol often make it the more practical choice.
Ultimately, for routine protein extraction, β-mercaptoethanol remains a reliable and economical option. However, for researchers exploring alternative reagents or with specific requirements that might benefit from the properties of this compound, careful optimization of its concentration and handling procedures would be necessary. When making a selection, considerations of experimental context, cost, and safety are paramount.
References
- 1. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of thiol antioxidant β-mercaptoethanol on diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to Thioglycolic Acid Alternatives in Depilatory Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thioglycolic acid and its alternatives used in depilatory formulations. The following sections detail the performance of these agents, supported by available experimental data, and outline the methodologies for key experiments.
Mechanism of Action: A Chemical Approach to Hair Removal
Chemical depilatories function by breaking down the keratin structure of the hair, which is rich in disulfide bonds that provide strength. The active ingredients in these formulations are typically reducing agents that cleave these bonds, weakening the hair shaft and allowing it to be easily wiped away from the skin's surface.[1][2] This process must be carefully controlled to preferentially target the hair keratin over the keratin present in the skin to minimize irritation.[1][2]
Comparative Performance of Depilatory Actives
The selection of a depilatory agent is a balance between efficacy and skin irritation potential. While direct comparative studies with comprehensive quantitative data are limited, the following tables summarize the available information on the performance of common this compound alternatives.
Table 1: Efficacy of Depilatory Agents
| Active Ingredient | Class | Typical Concentration | Hair Removal Time | Efficacy Notes |
| This compound | Thioglycolate | 2-10% | 5-15 minutes | The benchmark for chemical depilatories. Efficacy is pH-dependent, with higher pH (around 12-12.5) leading to faster action.[1][3] |
| Potassium Thioglycolate | Thioglycolate | 2-10% | 5-15 minutes | A common salt of this compound, it is a very effective depilatory agent.[4] |
| Calcium Thioglycolate | Thioglycolate | 2-6% | 5-15 minutes | Considered the least irritating among the thioglycolate salts.[1][2] Its efficacy does not significantly increase at concentrations above 4%.[1] |
| Sulfide-Based Agents (e.g., Strontium Sulfide, Barium Sulfide) | Sulfide | Varies | Faster than thioglycolates | Stronger and faster-acting than thioglycolates, making them suitable for coarse, dark hair.[1][2] |
| Enzymatic Agents (e.g., Papain, Keratinase) | Enzyme | Varies | Slower than chemical agents | Generally milder than chemical agents. Efficacy can be formulation-dependent; for instance, a papain cream was found to be more effective than a papain gel.[5][6] One study showed a formulated keratinase cream removed hair in 40 minutes, compared to 20 minutes for a commercial chemical depilatory. |
Table 2: Skin Irritation Potential of Depilatory Agents
| Active Ingredient | Class | Irritation Potential | Safety Notes |
| This compound | Thioglycolate | Moderate to High | Can cause skin irritation, especially at higher concentrations and pH levels.[3][4] |
| Potassium Thioglycolate | Thioglycolate | Moderate to High | Can be irritating to the skin, particularly for sensitive individuals.[4] |
| Calcium Thioglycolate | Thioglycolate | Low to Moderate | Generally considered the least irritating of the thioglycolate salts.[1][2] |
| Sulfide-Based Agents | Sulfide | High | More irritating to the skin than thioglycolates and must be used with caution.[1][2] They also have an unpleasant odor.[7] |
| Enzymatic Agents | Enzyme | Low | Generally considered milder and a good alternative for those with sensitive skin. |
Experimental Protocols
The evaluation of depilatory formulations relies on standardized in vitro and ex vivo methods to assess both hair removal efficacy and skin irritation potential.
Hair Removal Efficacy Testing
A common in vitro method for evaluating hair removal efficacy involves the use of a skin-like model with embedded hair fibers.
Protocol:
-
Model Preparation: A skin model is typically created using a fully cured silicone substrate.
-
Hair Embedding: Human hair fibers are individually embedded into the silicone model using a punch needle technique, leaving a specific length of hair exposed.
-
Pre-treatment: The skin models are often heated to mimic body temperature before the application of the depilatory formulation.
-
Product Application: A standardized amount of the depilatory cream is applied to the hair-embedded model and left for a specified period.
-
Removal and Assessment: After the designated time, the product is removed, and the number of removed or partially removed hairs is recorded to determine the efficacy.
Skin Irritation Potential Assessment (MTT Assay)
The in vitro skin irritation potential is frequently assessed using reconstructed human epidermis (RhE) models, such as EpiDerm™ or EPISKIN™, followed by a cell viability assay like the MTT assay.[8]
Protocol:
-
Tissue Culture: Reconstituted three-dimensional human epidermis models, which consist of human epidermal keratinocytes, are used. These models mimic the biochemical and physiological properties of the upper layers of human skin.[8]
-
Product Application: The depilatory formulation is applied directly to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a specific period.
-
MTT Assay: After incubation, the cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial reductase convert the water-soluble yellow MTT dye into an insoluble purple formazan.[9]
-
Quantification: The formazan is then solubilized, and its concentration is measured by determining the optical density at approximately 570 nm.[9] A reduction in cell viability compared to a negative control indicates the irritation potential of the substance.
Visualizing the Science
The following diagrams illustrate the chemical mechanism of thioglycolate-based depilatories, a typical experimental workflow for their evaluation, and a classification of these agents.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. skintherapyletter.com [skintherapyletter.com]
- 3. researchgate.net [researchgate.net]
- 4. Depilatory Creams - Candee Skin [candeeskin.com]
- 5. researchgate.net [researchgate.net]
- 6. Histological evaluation of hair follicle due to papain's depilatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Depilatory chemical thioglycolate affects hair cuticle and cortex, degrades epidermal cornified envelopes and induces proliferation and differentiation responses in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Thioglycolic Acid Derivatives in Cosmetic Applications: A Comparative Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Thioglycolic acid (TGA) and its derivatives are cornerstone ingredients in the cosmetics industry, primarily utilized for their ability to modify the protein structure of hair.[1][2][3][4] This guide provides a comparative analysis of the efficacy of TGA derivatives in two principal applications: chemical depilation and permanent hair waving. It contrasts their performance with alternative cosmetic ingredients and technologies, presenting quantitative data from relevant studies. Detailed experimental protocols are provided to support the data, and key mechanisms and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.
Introduction to this compound Derivatives in Cosmetics
This compound and its salts, such as potassium thioglycolate, calcium thioglycolate, and ammonium thioglycolate, function as potent reducing agents.[4][5] Their primary mechanism of action involves the cleavage of disulfide bonds within the keratin protein of the hair shaft.[1][3][4][5][6] This chemical alteration weakens the hair fiber, allowing it to be either reshaped (in permanent waving) or removed (in depilation).[1][4] The efficacy and potential for skin irritation of these derivatives are highly dependent on their concentration, the specific salt used, and the formulation's pH, which is typically in the alkaline range (pH 7-12.7) to enhance penetration and reactivity.[1][7][8][9]
Mechanism of Action: Disulfide Bond Reduction
The core function of thioglycolates is to break the strong disulfide (S-S) bonds that give hair its structural integrity. The thioglycolate anion attacks the disulfide bond, converting it into two sulfhydryl (SH) groups. This process effectively softens the keratin structure. In permanent waving, this allows the hair to be set into a new shape, which is then locked in by an oxidizing agent like hydrogen peroxide that reforms the disulfide bonds in new positions.[1][4][10] In depilatories, the weakened hair fiber is mechanically wiped away.[3][7]
Comparative Efficacy in Hair Depilation
Chemical depilatories utilize thioglycolate salts to break down hair at the skin's surface.[11] The performance of these products is a balance between hair removal efficacy and skin irritation.[12]
Alternatives:
The primary alternatives within chemical depilatories are different salts of this compound or older technologies like sulfide-based depilatories (e.g., barium sulfide, strontium sulfide).[7][13] Sulfides are known to be faster-acting and more effective on coarse hair but carry a higher risk of skin irritation.[7][13]
Quantitative Data Comparison
| Parameter | Potassium Thioglycolate (10-12%) | Calcium Thioglycolate (~4%) | Strontium Sulfide |
| Typical pH | 11.0 - 12.5[8] | 11.0 - 12.5 | > 11.5 |
| Application Time | 3 - 10 minutes[7][8] | 5 - 15 minutes[11] | 3 - 5 minutes[7] |
| Efficacy | High | Moderate to High | Very High, effective on coarse hair[7] |
| Skin Irritation Potential | Moderate to High[14][15] | Low to Moderate (least irritating salt)[7][13] | High[7][13] |
| Odor | Strong, characteristic sulfurous odor[7] | Strong, characteristic sulfurous odor | Strong hydrogen sulfide odor[13] |
Note: Data synthesized from multiple sources indicating typical formulation parameters and performance characteristics.
Experimental Protocol: In Vitro Hair Removal Efficacy
This protocol outlines a method for quantifying the hair removal efficacy of depilatory creams.
-
Model Preparation: Use a skin-like silicone model with embedded human hair fibers of a specified diameter (e.g., normal and thin). Heat the model to 40°C for one hour to simulate body temperature.[12]
-
Product Application: Apply a standardized amount of the depilatory cream (e.g., Product A vs. Product B) to the test areas.
-
Incubation: Allow the product to act for specific time points (e.g., 5 minutes and 10 minutes).[12]
-
Removal: Remove the product according to the manufacturer's instructions (e.g., scraping and rinsing).
-
Efficacy Measurement: Quantify hair removal by counting the number of fully removed, partially removed, and remaining hair fibers. Express results as a percentage of total fibers.[12]
-
Data Analysis: Compare the percentage of hair removal between different formulations and time points.
Comparative Efficacy in Permanent Hair Waving
In permanent waving, ammonium thioglycolate is the most common derivative, used to reduce disulfide bonds before the hair is mechanically shaped and then neutralized.[10][16][17]
Alternatives:
The primary alternative to thioglycolate-based waving lotions is cysteamine. Cysteamine is often marketed as a gentler alternative, but scientific evidence comparing the two shows differences in reaction kinetics rather than a definitive advantage in gentleness.[18]
-
Thioglycolate: Acts faster and reduces more disulfide bonds in a given timeframe, following predictable kinetics.[18]
-
Cysteamine: Reacts more slowly and less completely under similar conditions.[18] While this may result in less processing, it can also lead to inconsistent results.[18]
Quantitative Data Comparison: Impact on Hair Integrity
| Parameter | Ammonium Thioglycolate (ATG) | Cysteamine HCl | Untreated Hair |
| Disulfide Bond Reduction | 17% - 43% (Typical processing)[17] | Slower, less complete reduction[18] | N/A |
| Tensile Strength (Work to Break) | Significant reduction | Reduction, magnitude depends on processing | Baseline[19] |
| Porosity (Water Uptake) | Significant increase[6] | Increase | Baseline[19] |
| Waving Efficiency | High, predictable results[18] | Variable, may be less consistent[18] | N/A |
Note: Comparative data indicates that while both agents modify hair, ATG provides a more predictable and complete reaction, which is crucial for consistent styling results.
Experimental Protocol: Tensile Strength Measurement
This protocol describes a standard method for quantifying hair damage by measuring the change in its tensile properties.[19][20]
-
Sample Preparation: Use standardized tresses of human hair. Mount individual fibers between two ferrules at a specific gauge length (e.g., 30 mm).[19][21]
-
Baseline Measurement: Immerse untreated fibers in deionized water at 21°C for 30 minutes. Use an automated tensile tester to measure the work (in mJ) required to extend the wet fibers by 20% of their original length.[19]
-
Treatment: Treat separate hair tresses with the waving lotions (e.g., ATG vs. Cysteamine) according to standard procedures (reduction, rinsing, oxidation).
-
Post-Treatment Measurement: Repeat the tensile strength measurement (Step 2) on at least 30-40 individual fibers from the treated tresses.[19]
-
Data Analysis: Calculate the average work-to-break and the percentage reduction in tensile strength compared to the untreated baseline. Statistically compare the results from the different treatments.[22]
Conclusion
This compound derivatives remain highly effective and widely used active ingredients in cosmetic formulations for hair removal and reshaping.
-
For Depilation: The choice of the thioglycolate salt represents a trade-off between efficacy and skin mildness. Calcium thioglycolate is a less irritating option, while potassium thioglycolate offers higher efficacy.[7][13] Sulfide-based alternatives, while potent, pose a significantly higher risk of skin irritation.[7][13]
-
For Permanent Waving: Ammonium thioglycolate provides a reliable and predictable chemical reaction, making it the industry standard.[18] While alternatives like cysteamine are available and positioned as "gentler," current data suggests they operate via a slower and less complete reaction, which may compromise the consistency and longevity of the waving result.[18]
For drug development professionals, future innovation may focus on formulating delivery systems that enhance the efficacy of milder derivatives, minimize odor, and incorporate protective agents to mitigate hair damage and skin irritation.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. alphachem.biz [alphachem.biz]
- 3. specialchem.com [specialchem.com]
- 4. This compound 99 % - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics—Brow Lamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skintherapyletter.com [skintherapyletter.com]
- 8. Setting the Standard of Dermal Tolerance Testing for Safe and Effective Male and Female Pubic Hair Removal [scirp.org]
- 9. hairgivers.com [hairgivers.com]
- 10. 33: Permanent Hair Waving | Plastic Surgery Key [plasticsurgerykey.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. triprinceton.org [triprinceton.org]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. Hair Removal Cream Harms: What You Need to Know to Protect Your Skin - Elos Clinic ✨ [elosklinik.com]
- 15. Depilatory Creams - Candee Skin [candeeskin.com]
- 16. US5362487A - Cysteamine permanent wave composition and method - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mymegu.co [mymegu.co]
- 19. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 20. stablemicrosystems.com [stablemicrosystems.com]
- 21. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 22. Comparing hair tensile testing in the wet and the dry state: Possibilities and limitations for detecting changes of hair properties due to chemical and physical treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thioglycolic Acid and L-Cysteine as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
Thioglycolic acid (TGA) and L-cysteine are two thiol-containing compounds widely employed as reducing agents across various scientific disciplines, including pharmaceuticals, cosmetics, and biochemistry. Their efficacy in reducing disulfide bonds is central to their function, yet their distinct chemical properties lead to significant differences in their performance, stability, and interaction with biological systems. This guide provides a comprehensive comparative analysis of TGA and L-cysteine, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reducing agent for their specific applications.
Executive Summary
This compound generally exhibits a stronger reducing potential and faster reaction kinetics compared to L-cysteine. However, L-cysteine, a naturally occurring amino acid, offers greater biocompatibility and is a key player in cellular redox homeostasis. The choice between these two agents depends on the specific requirements of the application, such as the desired reaction rate, pH conditions, and potential for interaction with biological components.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of TGA and L-cysteine is crucial for predicting their behavior as reducing agents.
| Property | This compound (TGA) | L-Cysteine |
| Molar Mass | 92.11 g/mol | 121.16 g/mol |
| pKa (Thiol Group) | ~9.3[1] | ~8.3-8.5[2] |
| pKa (Carboxyl Group) | 3.83[1] | 1.96 |
| Standard Redox Potential | Not readily available | ~ -350 mV[3] |
| Appearance | Colorless liquid with a strong, unpleasant odor | White crystalline solid |
| Solubility | Miscible with water and polar organic solvents | Soluble in water |
Note: The reactivity of the thiol group is highly dependent on its protonation state, which is governed by the pKa of the thiol and the pH of the solution. The thiolate anion (R-S⁻) is the more potent nucleophile in disulfide reduction.
Performance as Reducing Agents
The primary function of both TGA and L-cysteine as reducing agents is the cleavage of disulfide bonds. This process is critical in various applications, from the denaturation of proteins for analysis to the modification of keratin in hair treatments.
Reaction Kinetics and Mechanism
The reduction of a disulfide bond by a thiol (R-SH) proceeds via a thiol-disulfide exchange reaction. The thiolate anion attacks one of the sulfur atoms of the disulfide bond, forming a new mixed disulfide and releasing a thiolate.
In the context of protein reduction, TGA is often considered a more aggressive reducing agent than L-cysteine. Studies on their effects on keratin in hair fibers have shown that TGA can have a higher diffusion rate, allowing it to penetrate structures more effectively and attack a broader range of disulfide cross-links.[3] This can lead to a more rapid and complete reduction. However, this aggressiveness can also result in the formation of mixed disulfides with cysteine residues in proteins, which in some applications like hair treatments, can be considered damage.[3]
L-cysteine, on the other hand, tends to have a slower reaction rate.[3] This can be advantageous in situations where a more controlled and gentle reduction is required, minimizing potential damage to the protein structure. The reaction mechanism for both involves the cleavage of the disulfide bond, but the specific sites of attack and the potential for side reactions can differ.
pH Dependence
The reducing activity of both TGA and L-cysteine is highly pH-dependent. The concentration of the reactive thiolate species increases as the pH of the solution approaches and exceeds the pKa of the thiol group. For TGA, with a thiol pKa of approximately 9.3, its reducing power is significantly enhanced at alkaline pH.[1] Similarly, for L-cysteine, with a thiol pKa of around 8.3-8.5, its effectiveness as a reducing agent is greater at a pH at or above this range.[2]
Stability
Both TGA and L-cysteine are susceptible to oxidation, particularly in the presence of oxygen and metal ions, leading to the formation of their corresponding disulfides (dithiodiglycolic acid and cystine, respectively). L-cysteine solutions are known to be more stable at acidic pH. The stability of TGA solutions is also influenced by pH, with increased oxidation observed at higher pH values.
Role in Biological Systems and Drug Development
L-cysteine is a naturally occurring amino acid and plays a crucial role in cellular redox signaling. It is a precursor to the synthesis of glutathione (GSH), a major intracellular antioxidant.[4] The cellular redox environment is tightly regulated by the balance between reduced and oxidized thiols, and L-cysteine is integral to this process.
In drug development, the choice between TGA and L-cysteine can be critical. L-cysteine and its derivatives, such as N-acetylcysteine (NAC), are often favored in pharmaceutical formulations due to their biocompatibility and role in cellular antioxidant defense mechanisms.[5] They can be used to protect therapeutic proteins from oxidation and to modulate cellular redox states. For instance, cysteine prodrugs have been investigated for their protective effects in inflammatory conditions.[6]
This compound and its salts are also used in some pharmaceutical and cosmetic formulations, often where a stronger and more rapid reducing action is required.[7] However, its potential for irritation and the formation of mixed disulfides necessitates careful formulation and application.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.
Quantification of Free Thiol Groups (Ellman's Test)
This spectrophotometric assay is used to determine the concentration of free thiol groups in a sample.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol standard (e.g., L-cysteine)
-
Sample containing the reducing agent (TGA or L-cysteine)
-
Spectrophotometer
Procedure:
-
Prepare a DTNB stock solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.[8]
-
Prepare a standard curve:
-
Prepare a stock solution of the thiol standard (e.g., 1.5 mM L-cysteine).[8]
-
Perform serial dilutions of the stock solution to create a range of standard concentrations.
-
-
Reaction:
-
To a set of tubes, add a known volume of each standard or the unknown sample.
-
Add a specific volume of the DTNB solution to each tube and mix well.
-
Incubate the mixture at room temperature for a set time (e.g., 15 minutes) to allow for the color to develop.[8]
-
-
Measurement:
-
Measure the absorbance of each solution at 412 nm using a spectrophotometer.
-
-
Quantification:
-
Plot the absorbance values of the standards against their concentrations to create a standard curve.
-
Determine the concentration of free thiols in the unknown sample by interpolating its absorbance value on the standard curve.
-
Workflow for Thiol Quantification:
Caption: Workflow for quantifying free thiol groups using Ellman's Test.
Analysis of Protein Secondary Structure by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor changes in protein secondary structure upon reduction of disulfide bonds. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to these changes.
Materials:
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
Transmission cell with IR-transparent windows (e.g., CaF₂)
-
Protein solution
-
Reducing agent (TGA or L-cysteine)
-
Buffer solution
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of the protein in a suitable buffer.
-
Acquire a background spectrum of the buffer solution in the transmission cell.
-
-
Initial Spectrum:
-
Load the protein solution into the transmission cell.
-
Acquire an FTIR spectrum of the native protein.
-
-
Reduction:
-
Add the reducing agent (TGA or L-cysteine) to the protein solution to the desired final concentration.
-
Incubate the mixture for a sufficient time to allow for disulfide bond reduction.
-
-
Final Spectrum:
-
Acquire an FTIR spectrum of the reduced protein.
-
-
Data Analysis:
-
Subtract the buffer spectrum from both the native and reduced protein spectra.
-
Analyze the changes in the amide I band region. Deconvolution and second-derivative analysis can be used to resolve overlapping peaks corresponding to different secondary structures (α-helix, β-sheet, etc.).
-
Workflow for FTIR Analysis of Protein Secondary Structure:
Caption: Workflow for analyzing protein secondary structure changes using FTIR.
Analysis of Disulfide Bonds by Raman Spectroscopy
Raman spectroscopy is a powerful technique for directly observing the vibrational modes of disulfide bonds (S-S stretching), which typically appear in the 500-550 cm⁻¹ region of the spectrum.
Materials:
-
Raman spectrometer with a suitable laser excitation source
-
Sample holder (e.g., quartz cuvette)
-
Protein solution
-
Reducing agent (TGA or L-cysteine)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein of interest.
-
-
Initial Spectrum:
-
Acquire a Raman spectrum of the native protein solution, focusing on the 500-550 cm⁻¹ region to observe the disulfide bond peak(s).
-
-
Reduction:
-
Add the chosen reducing agent (TGA or L-cysteine) to the protein solution.
-
Allow the reduction reaction to proceed.
-
-
Final Spectrum:
-
Acquire a Raman spectrum of the protein solution after the addition of the reducing agent.
-
-
Data Analysis:
-
Compare the spectra of the native and reduced protein. A decrease or disappearance of the peak(s) in the 500-550 cm⁻¹ region indicates the reduction of disulfide bonds. The appearance of a peak around 2550-2590 cm⁻¹ corresponding to the S-H stretching of the newly formed thiol groups can also be monitored.
-
Workflow for Raman Spectroscopy of Disulfide Bonds:
Caption: Workflow for the analysis of disulfide bonds using Raman spectroscopy.
Signaling Pathways and Logical Relationships
Disulfide Reduction by Thiols
The fundamental reaction is a thiol-disulfide exchange, where a thiolate anion acts as a nucleophile.
Caption: General mechanism of disulfide bond reduction by a thiol.
Role of L-Cysteine in Cellular Redox Homeostasis
L-cysteine is a central component of the cellular antioxidant defense system, primarily through its role as a building block for glutathione (GSH).
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of the thiolation with this compound and l-cysteine on the mucoadhesion properties of the starch-graft-poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
validation of thioglycolic acid's performance in nanoparticle synthesis against sodium borohydride.
In the landscape of nanoparticle synthesis, the choice of reagents is paramount in dictating the physicochemical properties and subsequent performance of the resulting nanomaterials. This guide provides a comprehensive comparison of two key reagents, sodium borohydride and thioglycolic acid, elucidating their distinct roles and the impact of their use on the synthesis of metallic nanoparticles, particularly gold and silver. This document is intended for researchers, scientists, and drug development professionals seeking to understand and select the most appropriate synthesis strategy for their specific applications.
While both are employed in nanoparticle synthesis, it is crucial to understand that sodium borohydride primarily functions as a potent reducing agent , whereas this compound excels as a capping and stabilizing agent . This guide will, therefore, compare two distinct synthesis methodologies:
-
Method 1: Rapid Reduction using Sodium Borohydride , often with a labile capping agent like citrate.
-
Method 2: Thiol-Capped Nanoparticle Synthesis , employing a strong reducing agent (such as sodium borohydride) in the presence of this compound as a robust surface ligand.
Performance Comparison at a Glance
The selection between these methodologies hinges on the desired nanoparticle characteristics. The following table summarizes the key quantitative differences observed in nanoparticles synthesized using these distinct approaches.
| Parameter | Sodium Borohydride (as primary reducing agent) | This compound (as a capping agent) |
| Primary Role | Strong Reducing Agent | Capping/Stabilizing Agent |
| Typical Nanoparticle Size | Small (can be <10 nm)[1] | Size is controlled by the reducing agent, but TGA provides a stable coating. |
| Size Distribution | Can be broad without careful control of parameters. | Generally narrow and well-controlled. |
| Stability | Moderately stable, especially with citrate capping. Prone to aggregation in high ionic strength solutions. | High stability, even under harsh conditions like lyophilization and in biological media[2]. |
| Surface Chemistry | Typically citrate-coated, allowing for displacement by other ligands. | Thiol-gold/silver bond is strong and covalent-like, offering a robust surface for further functionalization[3]. |
| Zeta Potential | Negative (e.g., -30 to -50 mV for citrate-capped AuNPs). | Highly negative due to the carboxyl group of TGA, contributing to electrostatic stability. |
Experimental Protocols
Detailed methodologies for the synthesis of metallic nanoparticles using both sodium borohydride and this compound are provided below.
Method 1: Synthesis of Silver Nanoparticles using Sodium Borohydride
This protocol describes the synthesis of silver nanoparticles where sodium borohydride acts as the reducing agent and sodium dodecyl sulfate (SDS) is used as a stabilizer.[4]
Materials:
-
Silver Nitrate (AgNO₃) solution (0.1 M)
-
Sodium borohydride (NaBH₄) solution (2 mg/mL, freshly prepared)
-
Sodium dodecyl sulfate (SDS) solution (0.02%)
-
Distilled water
-
Micro-centrifuge tubes
Procedure:
-
In a micro-centrifuge tube, take 1 mL of distilled water.
-
Add the 0.1 M AgNO₃ solution.
-
Immediately add the freshly prepared 2 mg/mL NaBH₄ solution.
-
Add the 0.02% SDS solution to the mixture.
-
Vigorously agitate the micro-centrifuge tube.
-
The appearance of a yellow color indicates the formation of silver nanoparticles.[4]
Method 2: Synthesis of Glutathione-Capped Gold Nanoparticles
This protocol details the synthesis of gold nanoparticles using sodium borohydride as the reducing agent and glutathione (a thiol-containing molecule similar to this compound) as the capping agent.[5]
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (0.1 mol/L)
-
Glutathione (GSH) solution (0.018 mol/L)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Sodium borohydride (NaBH₄) solution (0.05 mol/L, freshly prepared in ice-cold water)
Procedure:
-
Mix the tetrachloroauric acid and glutathione solutions.
-
Adjust the pH of the mixture to 8 using the 1 M NaOH solution.
-
Add a specified amount of the freshly prepared, ice-cold 0.05 mol/L NaBH₄ solution to the reaction mixture.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
The formation of gold nanoparticles is indicated by a color change and can be confirmed by UV-Vis spectroscopy, which should show a maximum absorbance band around 520 nm.[5]
Reaction Mechanisms and Workflows
The underlying chemical processes and experimental workflows for both synthesis methods are visualized below.
Mechanism of Nanoparticle Formation
The following diagram illustrates the distinct roles of sodium borohydride and this compound in the formation of nanoparticles.
Caption: Comparative mechanisms of nanoparticle synthesis.
Experimental Workflow Comparison
The following diagram outlines the key steps in each experimental protocol.
References
- 1. DSpace [cora.ucc.ie]
- 2. Colloidal stability of citrate and mercaptoacetic acid capped gold nanoparticles upon lyophilization: effect of capping ligand attachment and type of cryoprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thebiomics.com [thebiomics.com]
- 5. static.even3.com [static.even3.com]
Comparative In Vitro Toxicity Assessment of Thioglycolic Acid and Its Esters
A detailed examination of the in vitro toxicological profiles of thioglycolic acid (TGA) and its derivatives, focusing on cytotoxicity, genotoxicity, and skin irritation. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.
This compound (TGA) and its salts and esters are widely used in cosmetic and pharmaceutical formulations, primarily for their ability to break disulfide bonds in keratin. While their efficacy is well-established, a thorough understanding of their comparative toxicity is crucial for risk assessment and the development of safer alternatives. This guide provides an in-depth in vitro comparison of the toxicity of TGA versus its esters, focusing on key toxicological endpoints.
Executive Summary
In vitro studies indicate that both this compound and its esters can induce cytotoxic and irritant effects. The toxicity of TGA and its salts is largely attributed to the thioglycolate anion. While direct comparative in vitro studies between TGA and its esters are limited, available data suggests that the toxic potential can vary depending on the specific ester and the experimental conditions. This guide synthesizes the available data to provide a comparative overview.
Data Summary Tables
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HaCaT (Keratinocytes) | Monolayer Integrity | Cytotoxicity | Dose-dependent decrease in monolayer integrity | [1] |
| This compound | EpiDerm™ Skin Model | MTT Assay | Cell Viability | Corrosive (significant decrease in viability) | [2] |
| Glyceryl Thioglycolate | - | - | - | Data not available | - |
| Butyl Thioglycolate | - | - | - | Data not available | - |
| Ethylhexyl Thioglycolate | - | - | - | Data not available | - |
Table 2: In Vitro Genotoxicity Data
| Compound | Test System | Assay | Result | Reference |
| This compound | Human Lymphocytes | Chromosomal Aberration Assay | Not clastogenic | [2] |
| Ammonium Thioglycolate | Mouse Lymphoma L5178Y cells | TK+/- Mutation Assay | Not mutagenic | OECD SIDS |
| Sodium Thioglycolate | Salmonella typhimurium | Ames Test | Not mutagenic | OECD SIDS |
| Glyceryl Thioglycolate | - | - | Data not available | - |
Table 3: In Vitro Skin Irritation & Sensitization Data
| Compound | Test System | Assay | Endpoint | Result | Reference |
| This compound | EpiDerm™ Skin Model | OECD TG 431 | Skin Corrosion | Corrosive | [2] |
| Ammonium Thioglycolate | Local Lymph Node Assay (in vivo, but informative for in vitro) | Skin Sensitization | EC3 value of ~6% | OECD SIDS[3] | |
| Glyceryl Thioglycolate | - | Skin Sensitization | Known sensitizer in humans | [4] |
Experimental Protocols
A variety of standardized in vitro methods are employed to assess the toxicity of chemical compounds. Below are detailed methodologies for key experiments relevant to the assessment of this compound and its esters.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD TG 431)
This test method is designed to predict the skin corrosion potential of chemicals by assessing their effect on a reconstructed human epidermis model.[2][5]
-
Test System: A three-dimensional reconstructed human epidermis model, such as EpiDerm™, is used. This model consists of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.[2]
-
Procedure:
-
The test chemical is applied topically to the surface of the RhE tissue.
-
Tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).
-
Following exposure, the tissues are thoroughly rinsed to remove the test chemical.
-
The tissues are then incubated for a post-exposure period.
-
-
Endpoint Measurement: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then extracted and quantified spectrophotometrically.
-
Data Interpretation: The percentage of viable cells in the treated tissues is compared to that of negative controls. A chemical is classified as corrosive if the cell viability falls below a defined threshold.[5]
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
This assay is used to detect gene mutations induced by chemical substances.
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Procedure:
-
The bacterial strains are exposed to the test chemical with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.
-
The bacteria are then plated on a minimal agar medium lacking the essential amino acid.
-
-
Endpoint Measurement: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid due to a reverse mutation) is counted.
-
Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
In Vitro Cytotoxicity on Keratinocytes (e.g., HaCaT cells)
This assay assesses the effect of a substance on the viability and integrity of human keratinocytes.
-
Test System: The immortalized human keratinocyte cell line, HaCaT, is commonly used.[6]
-
Procedure:
-
HaCaT cells are seeded in multi-well plates and allowed to form a confluent monolayer.
-
The cells are then exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).
-
-
Endpoint Measurement:
-
Cell Viability (MTT Assay): Similar to the RhE test, the MTT assay can be used to quantify the number of viable cells.
-
Monolayer Integrity: The integrity of the cell monolayer can be assessed by measuring the transepithelial electrical resistance (TEER). A decrease in TEER indicates a disruption of the cell layer.[1]
-
-
Data Interpretation: A dose-dependent decrease in cell viability or monolayer integrity indicates a cytotoxic effect of the test substance.
Mechanistic Insights and Signaling Pathways
Thioglycolates are known to induce cellular stress. One study on HaCaT keratinocytes demonstrated that thioglycolate treatment leads to inflammasome activation, as evidenced by the dose-dependent production of IL-18 and the detection of bioactive caspase-1.[1] This suggests that the inflammatory response is a key component of the toxic effects of thioglycolates on skin cells.
The following diagram illustrates a general workflow for assessing in vitro toxicity and a simplified representation of a potential inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ec.europa.eu [ec.europa.eu]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. Review of the performance of the 3T3 NRU in vitro phototoxicity assay in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revistas.usp.br [revistas.usp.br]
quantitative comparison of thioglycolic acid and TCEP for antibody fragmentation.
For researchers, scientists, and drug development professionals, the selective fragmentation of antibodies is a critical step in various applications, from developing antibody-drug conjugates (ADCs) to creating diagnostic reagents. The choice of reducing agent is paramount to achieving desired fragmentation patterns and yields. This guide provides a quantitative comparison of two common reducing agents: Thioglycolic Acid (TGA) and Tris(2-carboxyethyl)phosphine (TCEP), offering insights into their performance based on available data.
While both TGA and TCEP are effective at reducing disulfide bonds, their mechanisms, optimal reaction conditions, and specificity differ significantly. TCEP is a well-documented reducing agent for the selective fragmentation of antibodies, with a considerable amount of supporting experimental data. In contrast, while TGA is a known protein-reducing agent, specific quantitative data on its use for antibody fragmentation is less prevalent in publicly available literature. This guide aims to provide a comprehensive comparison based on existing information.
Quantitative Comparison of TGA and TCEP for Antibody Reduction
| Feature | This compound (TGA) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction, irreversible |
| Optimal pH | More effective at higher pH | Effective over a wide pH range (1.5 - 8.5)[1] |
| Selectivity | Less selective, can lead to over-reduction | High selectivity for inter-chain disulfide bonds, especially when immobilized[2] |
| Stability | Prone to oxidation | More stable and resistant to air oxidation compared to thiol-based reductants[1] |
| Odor | Strong, unpleasant odor | Odorless[1] |
| Reaction Time | Dependent on concentration and pH | Can be rapid, often less than 5 minutes at room temperature for complete reduction[3] |
| Compatibility | May interfere with downstream maleimide-based conjugation | Does not interfere with subsequent sulfhydryl-reactive cross-linking reactions[1] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible antibody fragmentation. Below are representative protocols for TCEP-mediated antibody reduction. Due to the limited specific data for TGA in antibody fragmentation, a general protocol for protein reduction is described.
TCEP-Mediated Antibody Fragmentation Protocol (Selective Reduction)
This protocol is adapted from methods for the selective reduction of inter-chain disulfide bonds in antibodies.
Materials:
-
Monoclonal antibody (mAb) solution
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 0.5 M)
-
Reaction Buffer (e.g., 20 mM Tris, pH 7.2)
-
Quenching solution (e.g., N-ethylmaleimide)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution to a concentration of 200 nM in the reaction buffer.
-
Add TCEP to a final concentration of 32 µM (a 160x molar ratio of reductant to protein).
-
Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.
-
To stop the reduction, add a quenching solution or proceed immediately to a purification step to remove excess TCEP.
-
Analyze the resulting antibody fragments using techniques such as SDS-PAGE or mass spectrometry.
General this compound (TGA) Protein Reduction Protocol
This is a general protocol for the reduction of disulfide bonds in proteins and may require optimization for specific antibodies.
Materials:
-
Protein (antibody) solution
-
This compound (TGA)
-
Buffer with a higher pH (e.g., pH 8-9)
-
Quenching solution or dialysis/desalting columns
Procedure:
-
Dissolve the protein in a suitable buffer at a slightly alkaline pH to enhance the reducing activity of TGA.
-
Add TGA to the protein solution. The final concentration and incubation time will need to be empirically determined for the specific antibody and desired level of fragmentation.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C).
-
Monitor the fragmentation process over time by taking aliquots and analyzing them (e.g., by SDS-PAGE).
-
Once the desired level of fragmentation is achieved, stop the reaction by adding a quenching agent or by removing the TGA through dialysis or desalting.
Visualizing the Fragmentation Process
To better understand the chemical reactions and workflows, the following diagrams have been generated using the DOT language.
Caption: Chemical mechanism of antibody disulfide bond reduction by this compound (TGA).
Caption: Chemical mechanism of antibody disulfide bond reduction by TCEP.
References
performance of enzymatic depilation methods versus thioglycolic acid-based creams.
For Researchers, Scientists, and Drug Development Professionals
The removal of unwanted hair, a practice driven by both aesthetic and medical considerations, has led to the development of various depilatory methods. Among the chemical approaches, traditional thioglycolic acid-based creams have long been the standard. However, the quest for milder yet effective alternatives has spurred research into enzymatic depilation. This guide provides an objective comparison of the performance of these two methods, supported by available experimental data, to inform future research and product development.
Mechanism of Action: A Tale of Two Approaches
The efficacy of both methods hinges on their ability to break down the primary structural protein of hair, keratin. However, they achieve this through fundamentally different biochemical pathways.
This compound: Reductive Cleavage of Disulfide Bonds
This compound, a key ingredient in many depilatory creams, functions as a reducing agent.[1] In a highly alkaline environment (typically pH 12-12.5), it cleaves the disulfide bonds that provide structural integrity to the keratin protein in the hair shaft.[1][2] This chemical reduction weakens the hair, allowing it to be easily wiped away from the skin's surface.
Enzymatic Depilation: Proteolytic Degradation by Keratinases
Enzymatic methods primarily utilize keratinases, a class of proteolytic enzymes that can specifically hydrolyze the highly stable keratin protein.[3] These enzymes, often derived from microorganisms like Bacillus species, break the peptide bonds within the keratin structure. This enzymatic degradation leads to the breakdown of the hair fiber. Some research suggests that the efficacy of keratinases can be enhanced by the presence of a reducing agent, which helps to denature the keratin and make it more accessible to the enzyme.
Performance Comparison: Efficacy, Application, and Skin Tolerance
Direct comparative clinical trials on human subjects are limited. However, data from various studies provide insights into the performance of each method.
| Performance Metric | This compound-Based Creams | Enzymatic Depilation (Keratinase-Based) |
| Efficacy (Hair Removal) | High, effective for a wide range of hair types.[4] | Promising, with some studies showing complete hair removal. Efficacy can be variable depending on the specific enzyme and formulation.[5] |
| Application Time | Typically 3-15 minutes.[4] | Varies significantly, with some studies on animal skin showing complete hair removal in 20-40 minutes, while others took several hours.[5] |
| Skin Irritation | Common side effect due to high pH and chemical action on skin keratin. Can cause erythema, burning, and itching.[4][6] | Generally considered milder with a lower potential for skin irritation as enzymes can be more specific to hair keratin.[5] |
| Odor | Often has an unpleasant sulfurous odor.[6] | Generally odorless. |
| pH of Formulation | Highly alkaline (pH 10-12.5) is required for efficacy.[4] | Can be formulated at a more neutral pH, closer to that of the skin, depending on the optimal pH of the enzyme.[7] |
Experimental Protocols
Standardized protocols are crucial for the objective evaluation of depilatory products. Below are outlines of key experimental methodologies.
In Vivo Evaluation of Depilatory Efficacy and Skin Irritation
This protocol is adapted from methodologies used in clinical testing of depilatory creams.
-
Subject Recruitment: A panel of healthy volunteers with normal skin and sufficient hair growth in the test area (e.g., forearm or lower leg) is recruited.
-
Test and Control Sites: On each subject, demarcate at least two equivalent areas. One site will be for the test product (enzymatic or this compound-based cream), and a contralateral site can be used for a control (e.g., a placebo cream or no treatment).
-
Product Application: Apply a standardized amount of the depilatory product to the designated test site and leave it on for the specified application time.
-
Product Removal: Remove the product according to the manufacturer's instructions, typically with a spatula and rinsing with water.
-
Efficacy Assessment:
-
Visual Assessment: Immediately after product removal, and at specified time points (e.g., 24, 48, 72 hours), trained evaluators assess the percentage of hair removal.
-
Instrumental Assessment: High-resolution imaging can be used to quantify hair density and length before and after treatment.
-
-
Skin Irritation Assessment:
-
Visual Scoring (Draize Test): At specified time points (e.g., 1, 24, 48, 72 hours) after product removal, trained evaluators score for erythema (redness) and edema (swelling) using a standardized scale (e.g., 0-4).
-
Instrumental Measurement: A chromameter can be used to quantify changes in skin color (erythema). A transepidermal water loss (TEWL) measurement can assess skin barrier function.
-
-
Subjective Assessment: Subjects can complete questionnaires to report any sensations of burning, itching, or stinging during and after application.
In Vitro Skin Irritation Testing using Reconstructed Human Epidermis (RhE) Models
This in vitro method provides an alternative to animal testing for assessing skin irritation potential.
-
Model Preparation: Reconstructed human epidermis models, which are three-dimensional cultures of human keratinocytes that mimic the structure and function of the human epidermis, are equilibrated according to the manufacturer's protocol.
-
Product Application: A precise amount of the test material (enzymatic or this compound-based formulation) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also included.
-
Incubation: The tissues are incubated with the test material for a defined period.
-
Viability Assay: After incubation and rinsing, the viability of the tissues is assessed using a quantitative assay, most commonly the MTT assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.
-
Data Analysis: The cell viability of the test material-treated tissues is expressed as a percentage of the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.[8]
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive comparative study of enzymatic and this compound-based depilatories.
Conclusion and Future Directions
This compound-based creams remain a highly effective and rapid method for hair removal, but their potential for skin irritation is a significant drawback. Enzymatic depilation, utilizing keratinases, presents a promising alternative with the potential for a milder action and a more favorable skin tolerance profile.
However, the current body of research on enzymatic depilation is less extensive than that for this compound. Future research should focus on:
-
Direct Comparative Clinical Trials: Conducting well-controlled, double-blind, randomized clinical trials on human subjects to directly compare the efficacy and skin irritation of optimized enzymatic formulations against standard this compound-based creams.
-
Enzyme Optimization: Further research into the discovery and engineering of novel keratinases with higher specific activity, stability in formulation, and optimal performance at skin-friendly pH is warranted.
-
Formulation Development: Optimizing the delivery vehicle for enzymatic depilatories to ensure good skin contact, enzyme stability, and enhanced penetration into the hair shaft.
By addressing these research gaps, the full potential of enzymatic depilation as a gentle and effective alternative to traditional chemical methods can be realized, offering significant advancements in the field of personal care and dermatology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Ex Vivo Skin Model as an Alternative Tool for the Efficacy and Safety Evaluation of Topical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the dynamics of keratin weakening and hydrolysis by proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of growing hair counts, thickness and colour during and after treatments with a low-fluence, home-device laser: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Safety Operating Guide
Proper Disposal of Thioglycolic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of thioglycolic acid is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.
Immediate Safety and Handling
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory when working with this chemical.
Required Personal Protective Equipment:
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are essential to protect against splashes.[1]
-
Hand Protection: Handle with compatible gloves (e.g., butyl rubber, neoprene, or Viton). Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2]
-
Skin Protection: A complete suit protecting against chemicals or a lab coat should be worn.[1]
-
Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, a respirator is required.[1]
In case of exposure, immediate action is critical. For skin contact, flush with large amounts of water for at least 15 minutes and seek immediate medical attention.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[1]
Spill Management
In the event of a this compound spill, the area should be evacuated of all personnel not wearing appropriate protective equipment.[1]
Spill Cleanup Procedure:
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.[1][3]
-
Absorb: Use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the spill.[1]
-
Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[1]
-
Decontaminate: Wash the spill area thoroughly with soap and water.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1] It is classified as a hazardous waste due to its corrosivity and toxicity.[2][3] Do not dispose of this compound down the drain without proper treatment and neutralization, and always in accordance with local regulations.
For laboratories that generate small quantities of aqueous this compound waste, a carefully controlled neutralization and oxidation process may be an option, subject to institutional and local regulations. This procedure aims to convert the toxic and odorous this compound into the less harmful and odorless sulfonic acid derivative.
Quantitative Disposal Parameters
The following table provides general guidelines for the disposal of neutralized corrosive waste. It is crucial to consult your institution's specific waste disposal policies and local regulations, as these may vary.
| Parameter | Guideline | Source |
| EPA Hazardous Waste Code | D002 (Corrosivity), D003 (Reactivity) | [3] |
| pH for Sewer Disposal | 5.0 - 9.0 | [2] |
| Post-Neutralization Dilution | Flush with at least a 100-fold excess of water. | [2] |
Experimental Protocol: Small-Scale Neutralization and Oxidation of this compound Waste
This protocol describes a method for treating small volumes of dilute aqueous this compound waste (typically <1% concentration) in a laboratory setting. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Materials:
-
Dilute this compound waste
-
Sodium hypochlorite solution (household bleach, ~5-6% NaOCl) or 3% Hydrogen Peroxide
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Beaker or flask (large enough to accommodate the reaction volume with space for potential foaming)
-
Ice bath
Procedure:
-
Preparation: Place the beaker or flask containing the dilute this compound waste in an ice bath on a stir plate and begin stirring. This will help to control the temperature during the exothermic neutralization and oxidation reactions.
-
Initial Neutralization: Slowly add 1 M sodium hydroxide solution dropwise while monitoring the pH. The goal is to raise the pH to approximately 9-10. This deprotonates the thiol group, making it more susceptible to oxidation.
-
Oxidation: While continuing to stir and cool the solution, slowly add the sodium hypochlorite solution (bleach) or 3% hydrogen peroxide. A general rule of thumb is to add approximately 3-4 moles of the oxidizing agent for every mole of this compound. The characteristic unpleasant odor of the thiol should dissipate as it is oxidized to the sulfonic acid.
-
Final pH Adjustment: After the oxidation is complete (as indicated by the absence of odor and allowing the reaction to proceed for at least one hour), check the pH of the solution. Carefully adjust the pH to a neutral range of 5.0 - 9.0 using 1 M hydrochloric acid or 1 M sodium hydroxide as needed.[2]
-
Disposal: Once the pH is confirmed to be within the acceptable range, the treated solution may be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[2]
Caution: The reaction can be exothermic. Add reagents slowly and with adequate cooling to prevent overheating. If the solution becomes too warm, stop the addition of reagents until it has cooled.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Thioglycolic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of thioglycolic acid, a corrosive and toxic compound requiring stringent safety protocols. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Wear protective gloves. | Safety equipment manufacturers recommend Butyl Rubber, Neoprene, and Viton as protective materials.[1] Nitrile or rubber gloves are also suggested. Always inspect gloves prior to use and use proper removal techniques.[2] |
| Eye and Face Protection | Use splash-proof goggles and a face shield. | Wear indirect-vent, impact, and splash-resistant goggles when working with liquids.[1] A face shield should be worn in conjunction with goggles when handling corrosive or highly irritating substances.[1] Contact lenses should not be worn.[1] |
| Body Protection | Wear a full protective suit or lab coat. | A complete suit protecting against chemicals is recommended.[2] All protective clothing should be clean, available daily, and put on before work.[1] Contaminated work clothes should be laundered separately by informed individuals.[1][3] |
| Respiratory Protection | Use a respirator when ventilation is inadequate. | For exposures potentially exceeding 1 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is recommended.[1] In case of spills or emergencies, a self-contained breathing apparatus (SCBA) should be used.[4] |
Operational Plan: Safe Handling and Storage Protocols
Strict adherence to established handling and storage procedures is crucial for preventing accidents and ensuring a safe working environment.
Handling Procedures:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of vapors and prevent contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][3]
-
Wash hands thoroughly with soap and water after handling.[3]
-
When diluting, always add the acid to water, never the other way around, to avoid a violent reaction.[3]
-
Keep containers securely sealed when not in use.[3]
Storage Requirements:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[3][5]
-
Store away from incompatible materials such as oxidizing agents and foodstuff containers.[3][6]
-
Protect containers from physical damage and check regularly for leaks.[3]
-
The storage area should be locked up or accessible only to authorized personnel.[7]
Emergency Response: Exposure and Spill Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical to minimize harm.
Exposure Response:
-
Eye Contact: Immediately flush eyes with large amounts of running water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water. Seek immediate medical attention.[4] Emergency shower facilities should be readily available.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[2]
Spill and Leak Cleanup:
-
Evacuate all non-essential personnel from the spill area.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection.[4]
-
For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[1][3]
-
For large spills, dike the area to prevent spreading and entry into sewers or waterways.[3][4]
-
Ventilate the area and wash the spill site after the material has been collected.[1]
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
This compound may need to be disposed of as hazardous waste.[1]
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[1]
-
Collect waste in suitable, closed, and labeled containers.[2][3]
-
Do not allow the product to enter drains or waterways.[2][3] Puncture empty containers to prevent reuse before disposal at an authorized landfill.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
